molecular formula C8H5ClF3NO B1330299 N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide CAS No. 657-63-6

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Cat. No.: B1330299
CAS No.: 657-63-6
M. Wt: 223.58 g/mol
InChI Key: XEAIJWFDADPVCD-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a useful research compound. Its molecular formula is C8H5ClF3NO and its molecular weight is 223.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIJWFDADPVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287391
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide
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Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-63-6
Record name 657-63-6
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Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide
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Record name 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide (CAS 657-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a halogenated aromatic amide of significant interest in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and safety considerations for this compound.

Physicochemical Properties

PropertyValueReference
CAS Number 657-63-6[1][2]
Molecular Formula C₈H₅ClF₃NO[2]
Molecular Weight 223.58 g/mol [2]
Boiling Point 311.4 °C at 760 mmHgN/A
Flash Point 142.1 °CN/A
Appearance Not specified (likely a solid)
Synonyms N-Formyl-2-chloro-5-(trifluoromethyl)aniline[1]

Synthesis

The synthesis of this compound is typically achieved through the formylation of its corresponding aniline precursor, 2-chloro-5-(trifluoromethyl)aniline (CAS 121-50-6)[3]. While a specific, detailed experimental protocol for this exact transformation is not widely published, the formylation of anilines is a standard organic reaction that can be accomplished through several methods.

General Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Aniline 2-Chloro-5-(trifluoromethyl)aniline Reaction_Vessel Reaction in an appropriate solvent (e.g., Toluene, THF) Aniline->Reaction_Vessel Formylating_Agent Formylating Agent (e.g., Formic Acid or Acetic Formic Anhydride) Formylating_Agent->Reaction_Vessel Quenching Quenching of the reaction Reaction_Vessel->Quenching Extraction Extraction with an organic solvent Quenching->Extraction Washing Washing of the organic layer Extraction->Washing Drying Drying over an anhydrous salt (e.g., Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Purification Purification (e.g., Recrystallization or Column Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Formylation with Formic Acid

This is a direct and atom-economical method for the formylation of anilines.

  • Procedure: 2-Chloro-5-(trifluoromethyl)aniline is heated, often under reflux, with an excess of formic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess formic acid is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Method 2: Formylation with Acetic Formic Anhydride

Acetic formic anhydride, often generated in situ from acetic anhydride and formic acid, is a more reactive formylating agent.

  • Procedure: Acetic anhydride is added dropwise to cooled formic acid to generate acetic formic anhydride. To this mixture, a solution of 2-chloro-5-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane or THF) is added. The reaction is typically stirred at room temperature until completion as monitored by TLC. The work-up involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Note: The selection of the method and specific reaction conditions (temperature, reaction time, solvent, and purification technique) would require optimization for the best yield and purity of the final product.

Spectroscopic and Analytical Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the formyl proton (CHO), the aromatic protons, and the N-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the carbon atoms, including the carbonyl carbon of the formamide group and the carbons of the trifluoromethyl group and the aromatic ring.

  • IR (Infrared) Spectroscopy: Would display characteristic absorption bands for the N-H stretching, C=O (amide I) stretching, and C-N stretching vibrations, confirming the presence of the formamide functional group.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide fragmentation patterns that can help in structure elucidation.

Applications in Research and Development

This compound serves as a key building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The presence of the chloro and trifluoromethyl substituents allows for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, to build more complex molecular architectures.

While there is no direct evidence of the biological activity of this compound itself, the 2-chloro-5-(trifluoromethyl)phenyl moiety is present in a number of biologically active compounds. For instance, this structural motif is found in inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which are being investigated for their anti-inflammatory and analgesic properties[4].

Safety and Handling

Based on the safety data sheets (SDS) provided by various suppliers, this compound should be handled with care in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific hazard statements indicate that the compound may cause skin and eye irritation.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new chemical entities. While its fundamental physicochemical properties are known, a detailed public record of its experimental synthesis protocol and comprehensive spectroscopic characterization is lacking. This highlights a common gap in the available information for many commercially available but less-studied chemical building blocks. Further research to fully characterize this compound would be beneficial for its wider application in organic synthesis and medicinal chemistry. Researchers utilizing this compound are advised to perform their own analytical characterization to confirm its identity and purity before use in subsequent reactions.

References

physical and chemical properties of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a halogenated aromatic amide containing a trifluoromethyl group, a moiety of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route and purification strategy, and an exploration of its potential biological significance based on the activities of structurally related compounds. The information is presented to support further research and application development involving this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
CAS Number 657-63-6Chemical Abstracts Service
Molecular Formula C₈H₅ClF₃NO-
Molecular Weight 223.58 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point Not experimentally determined.-
Boiling Point 311.4 ± 42.0 °C (Predicted)[1]
Density 1.474 ± 0.06 g/cm³ (Predicted)[1]
Solubility Expected to be soluble in polar organic solvents such as DMF, DMSO, and alcohols. Poorly soluble in water.Inferred from structural characteristics
pKa 13.52 ± 0.70 (Predicted)[1]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method for the formylation of anilines can be adapted.

Proposed Synthesis

A plausible synthetic route involves the direct formylation of 2-chloro-5-(trifluoromethyl)aniline using formic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)aniline (1 equivalent).

  • Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining formic acid and other water-soluble impurities.

  • Drying: Dry the crude product under vacuum.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or a hydrocarbon solvent like hexane with a more polar co-solvent could be effective. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectral Data (Predicted and Inferred)

Dedicated experimental spectra for this compound are not available. The following are predicted key spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

Spectrum TypePredicted Key Features
¹H NMR - Aromatic protons (3H) appearing as multiplets in the range of 7.0-8.5 ppm. - Formyl proton (1H) appearing as a singlet or a doublet (due to coupling with the NH proton) around 8.0-8.5 ppm. - Amide proton (1H) appearing as a broad singlet in the range of 8.5-10.0 ppm.
¹³C NMR - Aromatic carbons (6C) in the range of 115-140 ppm. - Carbonyl carbon (C=O) around 160-165 ppm. - Trifluoromethyl carbon (CF₃) appearing as a quartet due to C-F coupling.
IR (Infrared) - N-H stretching vibration around 3200-3400 cm⁻¹. - C=O (amide I) stretching vibration around 1660-1690 cm⁻¹. - C-F stretching vibrations in the range of 1000-1400 cm⁻¹. - Aromatic C-H and C=C stretching vibrations.
Mass Spec (MS) - Molecular ion peak (M⁺) at m/z 223. - Isotope peak for Chlorine (M+2) with an intensity of approximately one-third of the molecular ion peak. - Fragmentation patterns corresponding to the loss of CO, CF₃, and Cl.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the trifluoromethylphenyl amide scaffold is a common feature in many biologically active molecules.

Inferred Biological Relevance

Compounds containing the trifluoromethylphenyl moiety have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The trifluoromethyl group often enhances metabolic stability and membrane permeability, which are desirable properties in drug candidates.

The presence of the chloro and trifluoromethyl groups on the phenyl ring of this compound suggests that it could be investigated for similar biological activities. The formamide group can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, if it were to exhibit antibacterial activity, it might interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. If it were to show anticancer properties, it could potentially modulate pathways involved in cell cycle regulation, apoptosis, or signal transduction.

The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.

biological_screening_workflow Figure 1. Proposed Workflow for Biological Screening compound This compound in_vitro In Vitro Screening compound->in_vitro antibacterial Antibacterial Assays (e.g., MIC determination) in_vitro->antibacterial antifungal Antifungal Assays (e.g., MIC determination) in_vitro->antifungal anticancer Anticancer Assays (e.g., MTT assay on cell lines) in_vitro->anticancer in_vivo In Vivo Studies (if promising in vitro results) antibacterial->in_vivo antifungal->in_vivo anticancer->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism pathway Signaling Pathway Analysis mechanism->pathway

Caption: Proposed workflow for the initial biological evaluation of the title compound.

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of a novel compound like this compound follow a logical progression of steps, from the initial reaction to the confirmation of its structure and purity.

synthesis_characterization_flow Figure 2. Logical Flow of Synthesis and Characterization start Starting Material: 2-Chloro-5-(trifluoromethyl)aniline reaction Formylation Reaction (with Formic Acid) start->reaction workup Work-up and Isolation (Precipitation and Filtration) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification pure Pure Product purification->pure characterization Structural Characterization pure->characterization purity Purity Assessment (e.g., HPLC, Elemental Analysis) pure->purity nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Caption: A flowchart illustrating the key stages from synthesis to characterization.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its known and predicted properties, along with plausible experimental procedures for its synthesis and purification. While direct experimental data is currently limited, the information on structurally related compounds suggests that it may possess interesting biological activities. Further experimental validation of its properties and biological screening are warranted to fully elucidate its potential applications.

References

An In-depth Technical Guide on N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and properties of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is a halogenated aromatic amide. Its chemical properties are derived from the substituted phenyl ring and the formamide group. The presence of a chlorine atom and a trifluoromethyl group significantly influences its electronic properties and potential biological activity.

PropertyValueSource
Molecular Formula C8H5ClF3NO[1][2]
Molecular Weight 223.58 g/mol [1][2][3]
CAS Number 657-63-6[1][2][3]
SMILES O=CNC1=CC(C(F)(F)F)=CC=C1Cl[3]

Molecular Structure

The structure of this compound is characterized by a central benzene ring. A formamide group (-NHCHO) is attached to the first carbon of the ring. A chlorine atom is substituted at the second position, and a trifluoromethyl group (-CF3) is at the fifth position.

Molecular structure of this compound.

References

An In-Depth Technical Guide to the Synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, step-by-step experimental procedures, and the expected quantitative outcomes.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the reduction of a nitro group to an aniline, followed by the formylation of the resulting aniline to yield the final product.

Synthesis_Pathway A 2-Nitro-5-chlorobenzotrifluoride B 2-Chloro-5-(trifluoromethyl)aniline A->B Hydrogenation C This compound B->C Formylation

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)aniline

The initial step in the synthesis is the preparation of the aniline precursor, 2-Chloro-5-(trifluoromethyl)aniline, through the catalytic hydrogenation of 2-nitro-5-chlorobenzotrifluoride.

Experimental Protocol: Catalytic Hydrogenation

This procedure is adapted from a patented method describing the reduction of 2-nitro-5-chlorobenzotrifluoride.

Materials and Reagents:

  • 2-Nitro-5-chlorobenzotrifluoride

  • Isopropanol (Solvent)

  • Modified Raney Nickel Catalyst (doped with Molybdenum)

  • Hydrogen Gas

  • Nitrogen Gas

Procedure:

  • A 0.5 L pressure reactor is charged with the crude 2-nitro-5-chlorobenzotrifluoride.

  • To this, 1.2 g of the modified Raney nickel catalyst and 200 mL of isopropanol are added.

  • The reactor is sealed and the internal atmosphere is purged successively with nitrogen and then hydrogen gas three times.

  • The reactor is then pressurized with hydrogen gas to 1.5 MPa.

  • The reaction mixture is heated to a temperature of 80-90°C with constant stirring.

  • The reaction progress is monitored by the uptake of hydrogen. When the pressure drops to 0.5 MPa, the reactor is re-pressurized with hydrogen to 1.5 MPa.

  • The reaction is considered complete when there is no further absorption of hydrogen.

  • Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The filtrate is transferred to a distillation flask, and the isopropanol is recovered by distillation.

  • Any residual water is removed, and the crude product is purified by vacuum distillation, collecting the fraction at 75-76°C/5 mmHg.

Quantitative Data
ParameterValue
Starting Material 2-Nitro-5-chlorobenzotrifluoride
Product 2-Chloro-5-(trifluoromethyl)aniline
Catalyst Modified Raney Nickel
Solvent Isopropanol
Temperature 80-90°C
Pressure 0.5-1.5 MPa
Yield 91.6%
Purity >99.9% conversion

Step 2: Synthesis of this compound

The second step involves the formylation of the synthesized 2-Chloro-5-(trifluoromethyl)aniline. A common and effective method for this transformation is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.

Experimental Protocol: N-Formylation

This is a general and highly efficient procedure for the N-formylation of anilines.

Materials and Reagents:

  • 2-Chloro-5-(trifluoromethyl)aniline

  • Formic Acid (98-100%)

  • Acetic Anhydride

  • Anhydrous Diethyl Ether (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-5-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous diethyl ether.

  • In a separate flask, prepare the acetic formic anhydride reagent by cooling an excess of formic acid (e.g., 3-5 equivalents) in an ice bath.

  • Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with stirring, ensuring the temperature is maintained below 10°C. Allow the mixture to stir for 15-30 minutes to ensure complete formation of acetic formic anhydride.

  • Slowly add the freshly prepared acetic formic anhydride solution to the solution of the aniline at 0°C.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into an ice-cold saturated solution of sodium bicarbonate.

  • The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.

  • The drying agent is removed by filtration, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative and Physicochemical Data
PropertyValueReference
Molecular Formula C₈H₅ClF₃NO[1]
Molecular Weight 223.58 g/mol [1]
Boiling Point (Predicted) 311.4 ± 42.0 °C[1]
Density (Predicted) 1.474 ± 0.06 g/cm³[1]

Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Formylation A1 Charge Reactor with 2-Nitro-5-chlorobenzotrifluoride, Catalyst, and Solvent A2 Purge with N₂ and H₂ A1->A2 A3 Pressurize with H₂ and Heat A2->A3 A4 Monitor H₂ Uptake A3->A4 A5 Cool and Depressurize A4->A5 A6 Filter Catalyst A5->A6 A7 Distill and Purify A6->A7 A8 2-Chloro-5-(trifluoromethyl)aniline A7->A8 B2 Dissolve Aniline in Solvent A8->B2 Use as Starting Material B1 Prepare Acetic Formic Anhydride in situ B3 Add Anhydride to Aniline Solution B1->B3 B2->B3 B4 Quench Reaction B3->B4 B5 Extract Product B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify Product B6->B7 B8 This compound B7->B8

Caption: Detailed workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis Precursors of N-Formyl 2-chloro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the production of N-Formyl 2-chloro-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Introduction

N-Formyl 2-chloro-5-(trifluoromethyl)aniline, with CAS number 657-63-6, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its synthesis primarily involves the formylation of its precursor, 2-chloro-5-(trifluoromethyl)aniline (CAS 121-50-6).[3] This guide will elucidate the multi-step synthesis of this precursor and its subsequent conversion to the final N-formylated product.

The overall synthesis pathway can be visualized as a two-stage process:

  • Synthesis of the Precursor: Production of 2-chloro-5-(trifluoromethyl)aniline.

  • Formylation: Conversion of the precursor to N-Formyl 2-chloro-5-(trifluoromethyl)aniline.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_formylation Formylation m-chlorobenzotrifluoride m-chlorobenzotrifluoride 2-nitro-5-chlorobenzotrifluoride 2-nitro-5-chlorobenzotrifluoride m-chlorobenzotrifluoride->2-nitro-5-chlorobenzotrifluoride Nitration 2-chloro-5-(trifluoromethyl)aniline 2-chloro-5-(trifluoromethyl)aniline 2-nitro-5-chlorobenzotrifluoride->2-chloro-5-(trifluoromethyl)aniline Reduction N-Formyl_product N-Formyl 2-chloro-5- (trifluoromethyl)aniline 2-chloro-5-(trifluoromethyl)aniline_formyl 2-chloro-5-(trifluoromethyl)aniline 2-chloro-5-(trifluoromethyl)aniline_formyl->N-Formyl_product Formylation

Caption: Overall synthesis pathway for N-Formyl 2-chloro-5-(trifluoromethyl)aniline.

Synthesis of the Core Precursor: 2-chloro-5-(trifluoromethyl)aniline

The primary precursor for the target molecule is 2-chloro-5-(trifluoromethyl)aniline. A common and industrially relevant synthetic route to this aniline derivative involves a two-step process starting from m-chlorobenzotrifluoride.[4]

Step 1: Nitration of m-chlorobenzotrifluoride

The initial step is the nitration of m-chlorobenzotrifluoride to yield 2-nitro-5-chlorobenzotrifluoride.

Nitration_Workflow Start m-chlorobenzotrifluoride Reaction Nitration Reaction (Room Temp to 60°C) Start->Reaction Reagents Mixed Acid (HNO3 + H2SO4) Reagents->Reaction Workup Phase Separation & Washing Reaction->Workup Product 2-nitro-5-chlorobenzotrifluoride Workup->Product

Caption: Experimental workflow for the nitration of m-chlorobenzotrifluoride.

Experimental Protocol:

A synthesis method for 2-nitro-5-chlorobenzotrifluoride involves the nitration of m-chlorobenzotrifluoride using a mixed acid solution of fuming nitric acid and concentrated sulfuric acid (98%).[4]

  • Reaction Setup: In a suitable reactor, the nitration is carried out at a temperature ranging from room temperature to 60°C.

  • Reagent Ratio: The molar ratio of m-chlorobenzotrifluoride to nitric acid and sulfuric acid is typically 1:1.0-1.1:1.0-2.0.[4]

  • Work-up: Following the reaction, the mixture is allowed to separate into layers. The organic phase is collected and washed with water until neutral to yield the 2-nitro-5-chlorobenzotrifluoride product.[4]

Quantitative Data:

ParameterValueReference
Starting Materialm-chlorobenzotrifluoride[4]
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid (98%)[4]
Molar Ratio (Substrate:HNO₃:H₂SO₄)1:1.0-1.1:1.0-2.0[4]
Reaction TemperatureRoom Temperature - 60°C[4]
Product2-nitro-5-chlorobenzotrifluoride[4]
Step 2: Reduction of 2-nitro-5-chlorobenzotrifluoride

The second step involves the reduction of the nitro group of 2-nitro-5-chlorobenzotrifluoride to an amino group, yielding 2-chloro-5-(trifluoromethyl)aniline.[4] A common method for this transformation is catalytic hydrogenation.[3]

Reduction_Workflow Start 2-nitro-5-chlorobenzotrifluoride Reaction Catalytic Hydrogenation (80-120°C, 0.5-1.5 MPa) Start->Reaction Catalyst Modified Raney Nickel Catalyst->Reaction Solvent C1-C4 Alcohol Solvent->Reaction Workup Post-treatment Reaction->Workup Product 2-chloro-5-(trifluoromethyl)aniline Workup->Product

Caption: Experimental workflow for the reduction of 2-nitro-5-chlorobenzotrifluoride.

Experimental Protocol:

The reduction is performed via catalytic hydrogenation in a closed pressure-resistant vessel.[4]

  • Reaction Setup: 2-nitro-5-chlorobenzotrifluoride is dissolved in a C₁-C₄ alcohol solvent in the presence of a modified Raney nickel catalyst.

  • Catalyst: The catalyst is a modified Raney nickel, which can be prepared by impregnating Raney nickel in an aqueous solution of a molybdenum-containing salt, such as ammonium molybdate.[4] The amount of catalyst used is typically 0.5-3% of the mass of the nitro compound.[4]

  • Reaction Conditions: Hydrogen gas is introduced into the vessel to a pressure of 0.5-1.5 MPa, and the reaction is carried out at a temperature of 80-120°C until hydrogen absorption ceases.[4]

  • Work-up: After the reaction, the mixture undergoes a post-treatment process to isolate the 2-chloro-5-(trifluoromethyl)aniline product.[4]

Quantitative Data:

ParameterValueReference
Starting Material2-nitro-5-chlorobenzotrifluoride[4]
CatalystModified Raney Nickel (Mo-doped)[4]
Catalyst Loading0.5-3% by mass of starting material[4]
SolventC₁-C₄ Alcohol[4]
Reaction Temperature80-120°C[4]
Reaction Pressure0.5-1.5 MPa[4]
Product2-chloro-5-(trifluoromethyl)aniline[4]

Final Step: N-Formylation of 2-chloro-5-(trifluoromethyl)aniline

The final step in the synthesis is the N-formylation of 2-chloro-5-(trifluoromethyl)aniline to produce N-Formyl 2-chloro-5-(trifluoromethyl)aniline. A widely used and effective method for the formylation of anilines is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[5]

Formylation_Workflow cluster_reagent_prep Reagent Preparation (in situ) cluster_formylation_reaction Formylation Reaction Formic_Acid Formic Acid AFA Acetic Formic Anhydride Formic_Acid->AFA Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->AFA Reaction Reaction with AFA AFA->Reaction Aniline 2-chloro-5-(trifluoromethyl)aniline Aniline->Reaction Product N-Formyl 2-chloro-5- (trifluoromethyl)aniline Reaction->Product

Caption: Experimental workflow for the N-formylation of 2-chloro-5-(trifluoromethyl)aniline.

Experimental Protocol:

This protocol describes a general procedure for the N-formylation of anilines using in situ generated acetic formic anhydride.[5][6]

  • Reagent Preparation (in situ): In a separate flask, acetic formic anhydride is prepared by cooling an excess of formic acid (e.g., 3-5 equivalents) in an ice bath and slowly adding acetic anhydride (1.5-2.5 equivalents) while maintaining the temperature below 10°C.[7] The mixture is stirred for 15-30 minutes.[7]

  • Reaction Setup: The 2-chloro-5-(trifluoromethyl)aniline (1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, THF) in a clean, dry round-bottom flask and cooled to 0°C.[7]

  • Formylation: The freshly prepared acetic formic anhydride solution is slowly added to the cooled aniline solution. The reaction is allowed to stir at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 15 minutes to a few hours.[7]

  • Work-up: The reaction is quenched with ice-cold water and then neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield the crude N-formylated product.[6][7]

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.[7]

Quantitative Data for General Amine Formylation:

The following table provides typical yields for the N-formylation of various amines using acetic formic anhydride, which can be indicative of the expected efficiency for the target molecule.

Amine SubstrateReaction ConditionsReaction TimeYield (%)Reference
Benzylaminein situ AFA, -20°C< 15 min98[6]
Dibenzylaminein situ AFA, -20°C< 15 min97[6]
Anilinein situ AFA, silica gel, MW2 min95[6]
4-Nitroanilinein situ AFA, silica gel, MW3 min92[6]
tert-Butylaminein situ AFA, -20°C< 15 min99[6]
GlycineIsolated AFA, Formic Acid2 h85[6]

Conclusion

The synthesis of N-Formyl 2-chloro-5-(trifluoromethyl)aniline is a well-established process involving key precursor synthesis followed by a formylation step. The primary route to the essential precursor, 2-chloro-5-(trifluoromethyl)aniline, involves the nitration of m-chlorobenzotrifluoride and subsequent reduction of the nitro intermediate. The final N-formylation is efficiently achieved using acetic formic anhydride. This guide provides the fundamental chemical transformations and detailed experimental insights necessary for the successful laboratory and potential scale-up synthesis of this important chemical intermediate. Researchers and drug development professionals can utilize this information to optimize existing methods and explore novel synthetic pathways.

References

The Trifluoromethylaniline Scaffold: A Cornerstone in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into aniline frameworks has proven to be a transformative strategy in the discovery and development of high-performance agrochemicals. This potent electron-withdrawing moiety profoundly influences the physicochemical properties of the parent molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to target proteins. These molecular enhancements translate into agrochemicals with superior efficacy, selectivity, and environmental profiles. This technical guide provides a comprehensive overview of the applications of trifluoromethyl-containing anilines in herbicides, insecticides, and fungicides, detailing their synthesis, modes of action, and biological activities, supplemented with experimental protocols and quantitative data.

Herbicides: Disrupting Fundamental Plant Processes

Trifluoromethyl-containing anilines are precursors to some of the most successful and widely used herbicides. These compounds primarily target essential cellular processes in weeds, such as cell division and photosynthesis.

Dinitroanilines: Inhibitors of Microtubule Assembly

Trifluralin , a prominent member of the dinitroaniline class, is a selective, pre-emergence herbicide used to control a wide variety of annual grasses and broadleaf weeds.[1] Its chemical structure, 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine, is synthesized from 4-chloro-3,5-dinitrobenzotrifluoride.

Mode of Action: Trifluralin's herbicidal activity stems from its ability to disrupt mitosis (cell division) in susceptible plants.[2] It binds to tubulin, the protein subunit of microtubules, thereby inhibiting the formation and polymerization of these essential cytoskeletal structures.[2][3] This disruption prevents the formation of the spindle apparatus during cell division, leading to a halt in root and shoot growth of germinating weeds.[1][2]

Figure 1: Synthesis and Mode of Action of Trifluralin.
Phenylureas: Photosystem II Inhibitors

Fluometuron is a selective phenylurea herbicide used for pre- and post-emergence control of annual grasses and broadleaf weeds, primarily in cotton.[4][5]

Mode of Action: Fluometuron acts by inhibiting photosynthesis at the Photosystem II (PSII) complex in chloroplasts.[6][7] It binds to the D1 protein of the PSII complex, specifically at the QB binding site, thereby blocking the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[7] This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation, leading to rapid cellular damage and plant death.[7]

Figure 2: Synthesis and Mode of Action of Fluometuron.

Quantitative Data for Herbicides

HerbicideTarget OrganismIC50 / EC50Reference
TrifluralinEleusine indica (Goosegrass)Resistant Biotype: > 10 µM[8]
Eleusine indica (Goosegrass)Susceptible Biotype: ~0.1 µM[8]
FluometuronChlamydomonas reinhardtii0.19 µM (Photosynthesis Inhibition)[2]
Amaranthus palmeri (Palmer amaranth)1.12 kg/ha (Field control)[9]

Insecticides: Targeting the Nervous System

Trifluoromethyl-containing anilines are crucial building blocks for potent insecticides that act on the central nervous system of insects.

Phenylpyrazoles: GABA Receptor Antagonists

Fipronil is a broad-spectrum phenylpyrazole insecticide effective against a wide range of pests.[1] Its synthesis involves the reaction of a trifluoromethyl-substituted phenylhydrazine with other reagents to form the pyrazole ring.

Mode of Action: Fipronil's insecticidal action is mediated by its potent and selective blockage of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[10] GABA is an inhibitory neurotransmitter, and its binding to the GABA receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil binds to the chloride channel, blocking the influx of chloride ions. This results in hyperexcitation of the insect's nervous system, leading to paralysis and death.[11]

Figure 3: Simplified Synthesis and Mode of Action of Fipronil.

Quantitative Data for Insecticides

InsecticideTarget OrganismLC50 / LD50Reference
FipronilAedes aegypti (Yellow fever mosquito)0.0037 mg/L[1]
Blattella germanica (German cockroach)0.0014 mg/L (ingestion)[1]
Apis mellifera (Honey bee)0.004 µ g/bee (acute contact)[12]
Rat (oral)97 mg/kg[13]

Fungicides: Combating Plant Pathogens

While less common than in herbicides and insecticides, trifluoromethylaniline moieties are also incorporated into fungicidal compounds, often as amide derivatives. These compounds can exhibit broad-spectrum activity against various plant pathogenic fungi.

A study on novel trifluoromethylphenyl amides demonstrated their potential as fungicides. For instance, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide showed significant antifungal activity against several Colletotrichum and Phomopsis species.[14] The exact mode of action for many of these novel compounds is still under investigation, but they represent a promising area for the development of new fungicides with potentially novel mechanisms to combat resistance.[14]

Quantitative Data for Fungicides

CompoundTarget OrganismActivityReference
2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamideColletotrichum acutatumStrongest antifungal activity in a tested series[14]
Phomopsis viticolaBroad activity spectrum[14]
Sydnone derivative (D17)Pseudoperonospora cubensisEC50 = 49 mg/L[15]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of these agrochemicals. Below are outlines of key experimental procedures.

Synthesis of Trifluoromethyl-Containing Anilines and Derivatives

General Procedure for the Synthesis of Trifluralin: The synthesis of Trifluralin typically involves a two-step process starting from 4-chlorobenzotrifluoride.[16]

  • Dinitration: 4-chlorobenzotrifluoride is treated with a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 4-chloro-3,5-dinitrobenzotrifluoride.

  • Amination: The resulting dinitro compound is then reacted with dipropylamine to substitute the chlorine atom with a dipropylamino group, affording Trifluralin.

General Procedure for the Synthesis of Fluometuron: Fluometuron can be synthesized from 3-(trifluoromethyl)aniline.

  • Phosgenation: 3-(trifluoromethyl)aniline is reacted with phosgene to form m-trifluoromethylphenyl isocyanate.

  • Reaction with Dimethylamine: The isocyanate intermediate is then reacted with dimethylamine to yield Fluometuron.[17]

Biological Assays

Microtubule Polymerization Assay (for Dinitroanilines): This in vitro assay is used to determine the effect of compounds like trifluralin on the polymerization of tubulin.

  • Tubulin Isolation: Tubulin is purified from a plant source (e.g., tobacco BY-2 cells) or purchased commercially.

  • Assay Setup: Purified tubulin is mixed with a reaction buffer containing GTP and the test compound at various concentrations in a microplate.

  • Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance at 340 nm) over time at a controlled temperature (e.g., 37°C).

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (without the compound) to determine the inhibitory effect.

Photosystem II Inhibition Assay (for Phenylureas): This assay measures the inhibition of electron transport in Photosystem II.

  • Thylakoid Isolation: Thylakoid membranes are isolated from fresh plant leaves (e.g., spinach) by differential centrifugation.

  • Oxygen Evolution Measurement: The rate of oxygen evolution is measured using a Clark-type oxygen electrode. The thylakoid suspension is illuminated in the presence of an artificial electron acceptor (e.g., 2,6-dichloroindophenol, DCPIP) and the test compound at various concentrations.

  • Chlorophyll Fluorescence Measurement: Alternatively, chlorophyll fluorescence can be measured using a pulse-amplitude-modulated (PAM) fluorometer. The inhibition of PSII photochemistry is reflected in changes in fluorescence parameters (e.g., an increase in Fv/Fm).[2]

  • Data Analysis: The IC50 value, the concentration of the herbicide that causes 50% inhibition of oxygen evolution or variable fluorescence, is calculated.[2]

GABA Receptor Binding Assay (for Phenylpyrazoles): This assay determines the binding affinity of compounds like fipronil to the GABA receptor.

  • Membrane Preparation: Membranes containing GABA receptors are prepared from insect nerve tissue (e.g., housefly heads) or from cell lines expressing the receptor.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the GABA receptor's chloride channel (e.g., [3H]EBOB) in the presence of varying concentrations of the test compound.

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by filtration, and the radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which reflects its binding affinity for the receptor.

Fungicide Bioassay (General Protocol): This assay evaluates the in vitro efficacy of potential fungicidal compounds.

  • Fungal Culture: The target pathogenic fungus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar, PDA).

  • Assay Plate Preparation: The test compound is dissolved in a solvent (e.g., DMSO) and added to the molten agar medium at various concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A small plug of the fungal mycelium is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth.

  • Measurement: The diameter of the fungal colony is measured at regular intervals.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration of the test compound compared to a control (solvent only), and the EC50 value (the concentration that causes 50% inhibition of growth) is determined.

Conclusion

Trifluoromethyl-containing anilines are undeniably a cornerstone of modern agrochemical research and development. The strategic incorporation of the trifluoromethyl group imparts a range of desirable properties that lead to highly effective and selective herbicides, insecticides, and promising new fungicides. The diverse modes of action of these compounds, from the disruption of fundamental cellular structures to the precise targeting of neuronal receptors, underscore the versatility of this chemical scaffold. A thorough understanding of their synthesis, mechanisms of action, and biological activities, as provided in this guide, is crucial for the continued innovation of sustainable and efficient crop protection solutions. Further exploration into novel trifluoromethylaniline derivatives, particularly in the realm of fungicides, holds significant promise for addressing the ongoing challenges in global agriculture.

References

The Strategic Role of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide in Modern Insecticide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate world of agrochemical synthesis, the strategic use of protecting groups and tailored intermediates is paramount to achieving high yields and purity of final active ingredients. This technical guide delves into the pivotal role of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide as a key intermediate in the synthesis of potent insecticides. While not a direct precursor in the final coupling stages, its function as a protected form of 2-chloro-5-(trifluoromethyl)aniline is crucial for enabling selective chemical transformations, particularly in the pathway to sophisticated phenylpyrazole insecticides.

This document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug and pesticide development, offering a detailed examination of the synthesis pathways, experimental protocols, and quantitative data associated with the use of this important building block.

The Core Intermediate: Properties and Significance

This compound, with the CAS number 657-63-6, is a chemically stable solid at room temperature. Its primary significance in insecticide synthesis lies in its capacity to protect the amine functionality of 2-chloro-5-(trifluoromethyl)aniline. The formyl group can be readily introduced and, more importantly, removed under specific conditions, allowing for other chemical modifications to be performed on the aromatic ring without undesired side reactions involving the amine group.

Synthesis Pathway: From Formamide to a Key Phenylpyrazole Precursor

The journey from this compound to a crucial precursor for insecticides like Fipronil involves a two-step process: deformylation followed by chlorination.

Step 1: Deformylation (Hydrolysis)

The initial and critical step is the removal of the formyl protecting group to yield 2-chloro-5-(trifluoromethyl)aniline. This is typically achieved through acid-catalyzed hydrolysis.

Step 2: Electrophilic Chlorination

The resulting 2-chloro-5-(trifluoromethyl)aniline can then undergo electrophilic chlorination to introduce a second chlorine atom at the 6-position of the benzene ring, yielding the highly valuable intermediate, 2,6-dichloro-4-trifluoromethylaniline. This molecule is a cornerstone in the synthesis of the phenylpyrazole class of insecticides.

The overall transformation can be visualized as follows:

G A This compound B 2-Chloro-5-(trifluoromethyl)aniline A->B  Deformylation (Hydrolysis)   [H+ or OH-] C 2,6-Dichloro-4-trifluoromethylaniline (Fipronil Precursor) B->C  Chlorination   [e.g., Cl2, SO2Cl2]

Figure 1: Synthesis pathway from the formamide intermediate.

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible synthesis of these key intermediates.

Deformylation of this compound

Objective: To hydrolyze the formamide to the corresponding aniline.

  • Reaction Setup: To a solution of this compound in a suitable organic solvent (e.g., methanol, ethanol, or a ketone like methyl ethyl ketone), an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) is added.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50°C to reflux for a period of several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product, 2-chloro-5-(trifluoromethyl)aniline, is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield the pure aniline.

Chlorination of 2-Chloro-5-(trifluoromethyl)aniline

Objective: To synthesize 2,6-dichloro-4-trifluoromethylaniline.

Methodology: Several methods for the chlorination of trifluoromethylanilines have been reported in patent literature. A common approach involves the use of chlorine gas in a suitable solvent.[3][4]

  • Reaction Setup: 4-trifluoromethylaniline (as a proxy for the closely related 2-chloro-5-(trifluoromethyl)aniline) is dissolved in a suitable solvent such as toluene, ethylene dichloride, or glacial acetic acid in a reaction vessel equipped with a gas inlet and a stirrer.

  • Reaction Conditions: Chlorine gas is bubbled through the solution. The reaction temperature is typically maintained within a specific range, and the reaction is allowed to proceed for several hours.

  • Work-up and Purification: After the reaction, the mixture may be treated with a reducing agent (e.g., zinc or iron powder) to handle any over-chlorinated byproducts. The resulting mixture is then worked up, which may involve neutralization and extraction. The final product, 2,6-dichloro-4-trifluoromethylaniline, is purified by distillation. The purity of the product is often greater than 99%, with yields reported to be over 95%.[3]

Quantitative Data

The efficiency of these synthetic steps is crucial for the economic viability of large-scale insecticide production.

StepReactantReagentsSolventConditionsYieldPurityReference
Deformylation This compoundStrong Acid (e.g., HCl)Aqueous/Organic MixtureHeating--General Method[1][2]
Chlorination 4-TrifluoromethylanilineChlorine GasToluene, Ethylene Dichloride, or Glacial Acetic Acid->95%>99%[3]

Note: Specific yield and purity data for the deformylation of this compound are not available in the reviewed literature and would require experimental determination.

Logical Workflow for Intermediate Synthesis

The logical progression from the starting material to the final, crucial insecticide precursor can be represented in the following workflow diagram.

G cluster_0 Synthesis of 2-Chloro-5-(trifluoromethyl)aniline cluster_1 Synthesis of 2,6-Dichloro-4-trifluoromethylaniline A Start: This compound B Reaction: Acid-catalyzed Hydrolysis A->B C Work-up: Neutralization & Extraction B->C D Purification: Distillation/Recrystallization C->D E Product: 2-Chloro-5-(trifluoromethyl)aniline D->E F Start: 2-Chloro-5-(trifluoromethyl)aniline G Reaction: Electrophilic Chlorination F->G H Work-up: Reduction & Neutralization G->H I Purification: Distillation H->I J Final Product: 2,6-Dichloro-4-trifluoromethylaniline I->J

Figure 2: Experimental workflow for the synthesis of the key insecticide precursor.

Conclusion

This compound plays a subtle yet critical role in the synthesis of modern insecticides. Its use as a protected intermediate allows for precise and high-yield chemical manipulations that are essential for constructing the complex molecular architectures of today's most effective crop protection agents. The deformylation to 2-chloro-5-(trifluoromethyl)aniline and subsequent chlorination to 2,6-dichloro-4-trifluoromethylaniline represent a key pathway in the production of phenylpyrazole insecticides. A thorough understanding of these synthetic steps, including the experimental protocols and quantitative parameters, is indispensable for professionals in the agrochemical industry. Further research to establish a specific, high-yield protocol for the deformylation of this particular substrate would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Mechanism of Action for Compounds Derived from N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compounds derived from the scaffold N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide have emerged as a versatile class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives, focusing on their roles as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) for anti-inflammatory applications, as well as their potential in oncology, mycology, and entomology. This document details the signaling pathways affected, presents quantitative data on their potency, and provides standardized experimental protocols for their evaluation. Visual diagrams generated using Graphviz are included to illustrate key molecular pathways and experimental workflows.

Anti-inflammatory Activity: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A significant area of development for this compound derivatives has been in the creation of potent anti-inflammatory agents. A key mechanism of action identified is the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.

Signaling Pathway

mPGES-1 is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] PGE2 is a key mediator of inflammation, pain, and fever.[2] By selectively inhibiting mPGES-1, these compounds can reduce the production of PGE2 without affecting the synthesis of other prostanoids, a limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[3] This selectivity may lead to a better safety profile, particularly concerning cardiovascular and gastrointestinal side effects.[3]

mPGES1_pathway cluster_synthesis Prostaglandin Synthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX_Enzymes COX-1/COX-2 mPGES1 mPGES-1 Derivative N-(2-Chloro-5-(trifluoromethyl)phenyl) formamide Derivative Derivative->mPGES1 Inhibits

Figure 1: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound derivatives on mPGES-1.
Quantitative Data

A notable example is the benzimidazole derivative, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, which has demonstrated potent and selective inhibition of mPGES-1.

Compound IDTargetIC50 (nM)Assay TypeReference
17dmPGES-18Enzyme Assay[6]
17dmPGES-116.24A549 Cell-Based Assay[6]
17dmPGES-1249.9Human Whole Blood Assay[6]
Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system.

mPGES1_assay_workflow cluster_prep Microsome Preparation cluster_assay Inhibition Assay Cell_Culture 1. Culture A549 cells and stimulate with IL-1β Homogenization 2. Harvest and homogenize cells Cell_Culture->Homogenization Centrifugation 3. Centrifuge to pellet microsomes Homogenization->Centrifugation Microsomes Microsomal fraction containing mPGES-1 Centrifugation->Microsomes Plate_Setup 4. Add reaction buffer, test compound, and microsomal fraction to 96-well plate Microsomes->Plate_Setup Reaction_Start 5. Initiate reaction with PGH2 Plate_Setup->Reaction_Start Incubation 6. Incubate at 37°C Reaction_Start->Incubation Detection 7. Measure PGE2 levels (e.g., ELISA) Incubation->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Data Analysis anticancer_mechanisms cluster_kinase Kinase Inhibition cluster_dna DNA Interaction Derivative N-(2-Chloro-5-(trifluoromethyl)phenyl) formamide Derivative EGFR EGFR Derivative->EGFR Inhibits DNA DNA Derivative->DNA Intercalates Downstream_Signaling RAS/MAPK, PI3K/AKT Pathways EGFR->Downstream_Signaling Proliferation_Survival Reduced Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Replication_Transcription Disrupted DNA Replication & Transcription DNA->Replication_Transcription Apoptosis Apoptosis Replication_Transcription->Apoptosis egfr_assay_workflow Plate_Setup 1. Add test compound, EGFR enzyme, and substrate to a 384-well plate Reaction_Start 2. Initiate reaction with ATP Plate_Setup->Reaction_Start Incubation_1 3. Incubate for 60 minutes at room temperature Reaction_Start->Incubation_1 Stop_Reaction 4. Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubation_1->Stop_Reaction Incubation_2 5. Incubate for 40 minutes at room temperature Stop_Reaction->Incubation_2 Detection_Step 6. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Incubation_2->Detection_Step Incubation_3 7. Incubate for 30 minutes at room temperature Detection_Step->Incubation_3 Measurement 8. Measure luminescence Incubation_3->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc antifungal_assay_workflow Serial_Dilution 1. Prepare serial dilutions of the test compound in a 96-well plate Inoculation 2. Inoculate each well with a standardized fungal suspension Serial_Dilution->Inoculation Incubation 3. Incubate the plate under appropriate conditions (e.g., 35°C for 24-48h) Inoculation->Incubation MIC_Determination 4. Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC) Incubation->MIC_Determination Result MIC Value MIC_Determination->Result insect_assay_workflow Compound_Admin 1. Administer test compound to insects (e.g., topical application or feeding) Behavioral_Obs 2. Observe for behavioral changes: - Uncoordinated movement - Paralysis - Lack of response to stimuli Compound_Admin->Behavioral_Obs Electrophysiology 3. (Advanced) Electrophysiological recording from chordotonal organ sensory neurons to measure changes in neural activity Behavioral_Obs->Electrophysiology Mechanistic Study Mortality_Assay 4. Assess mortality over a defined period Behavioral_Obs->Mortality_Assay Result Efficacy Assessment Mortality_Assay->Result

References

Technical Guide: Solubility of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility in common organic solvents. It includes detailed experimental protocols for both thermodynamic and kinetic solubility assays, which are standard methods in drug discovery and development. Furthermore, this guide presents a structured approach to data presentation and visualization to aid researchers in their laboratory investigations.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and overall suitability for further development.[1][2][3][4] A thorough understanding of a compound's solubility in various organic solvents is essential for processes such as reaction chemistry, purification, crystallization, and the preparation of dosing solutions for toxicological and pharmacological studies.

This guide outlines the established methodologies for experimentally determining the solubility of this compound. The provided protocols are based on widely accepted practices in the pharmaceutical industry and academic research.

Physicochemical Properties of this compound

PropertyValue
CAS Number 657-63-6
Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
Boiling Point 311.4±42.0 °C (Predicted)
Density 1.474±0.06 g/cm3 (Predicted)

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Notes
Acetone25ThermodynamicData to be determinedData to be determined
Acetonitrile25ThermodynamicData to be determinedData to be determined
Chloroform25ThermodynamicData to be determinedData to be determined
Dichloromethane25ThermodynamicData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25ThermodynamicData to be determinedData to be determined
Ethanol25ThermodynamicData to be determinedData to be determined
Ethyl Acetate25ThermodynamicData to be determinedData to be determined
Hexane25ThermodynamicData to be determinedData to be determined
Methanol25ThermodynamicData to be determinedData to be determined
Toluene25ThermodynamicData to be determinedData to be determined
Water25ThermodynamicData to be determinedData to be determined
Additional Solvents

Experimental Protocols for Solubility Determination

Two primary methods for solubility determination are detailed below: the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[1][5][6]

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the saturation solubility of a compound in a specific solvent at a constant temperature and is considered the gold standard for equilibrium solubility measurement.[7][8][9]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24 to 72 hours).[8]

  • Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Kinetic Solubility Assay

This high-throughput method is useful for the rapid assessment of a compound's tendency to precipitate when diluted from a DMSO stock solution into an aqueous or organic medium.[10][11][12]

Materials and Equipment:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader capable of nephelometry (light scattering) or UV absorbance measurement

  • Filter plates (for UV method)

Procedure (Nephelometric Method):

  • Plate Preparation: Dispense serial dilutions of the organic solvent into the wells of a 96-well plate.

  • Compound Addition: Add a small, fixed volume of the this compound DMSO stock solution to each well.

  • Incubation and Shaking: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Solubility_Workflow start Start add_solid Add excess solid This compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent equilibrate Equilibrate on shaker (24-72h at constant T) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (e.g., 0.22 µm syringe filter) settle->filter dilute Dilute filtrate to a known concentration filter->dilute analyze Analyze concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate solubility (mg/mL or µM) analyze->calculate end End calculate->end

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

While direct solubility data for this compound is not widely published, this technical guide provides researchers with the necessary protocols and framework to determine this crucial parameter. The choice between thermodynamic and kinetic solubility assays will depend on the stage of research and the required accuracy. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is fundamental for informed decision-making in drug development and chemical research.

References

In-Depth Technical Guide: Safety and Handling Precautions for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide (CAS No. 657-63-6), a chemical intermediate often used in pharmaceutical and agrochemical research. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and manufacturing personnel.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic amide. Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference
CAS Number 657-63-6[1][2]
Molecular Formula C8H5ClF3NO[2]
Molecular Weight 223.58 g/mol [2]
Synonyms N-Formyl 2-chloro-5-(trifluoromethyl)aniline, 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE[3]
Storage Temperature 2-8°C, sealed in a dry environment[2]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard statements. It is crucial to be fully aware of these hazards before handling the substance.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation

This data is based on a closely related compound, N-[2-Bromo-5-(trifluoromethyl)phenyl]formamide, and should be considered indicative of the potential hazards of this compound in the absence of specific data.[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this chemical to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)
PPE TypeSpecificationsRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4][7]To prevent eye contact which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[7][8]To prevent skin contact which can cause irritation.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. A complete suit protecting against chemicals may be necessary depending on the scale of operations.[4][7]To prevent skin contact and contamination of personal clothing.[4]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or if vapors/aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges.[5][8]To prevent respiratory tract irritation.[4]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling the compound and before breaks.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[4]

  • Remove contaminated clothing and wash it before reuse.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Fire Fighting and Spill Response Measures

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride may be formed.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust or vapors. Ensure adequate ventilation.[5][8]

  • Environmental Precautions: Prevent the product from entering drains, soil, or other waterways.[4][5]

  • Containment and Cleanup: For spills, vacuum, sweep up, or absorb with an inert material and place it into a suitable, closed container for disposal.[4]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4][7] Keep away from sources of ignition.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for specific applications of this compound are beyond the scope of this safety guide. Researchers should consult peer-reviewed literature and internal standard operating procedures (SOPs) for methodologies related to their specific research needs. The safety and handling precautions outlined in this document should be integrated into all such protocols.

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for risk assessment and the implementation of control measures when handling this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Work Procedure cluster_response Emergency Response IdentifyHazards Identify Hazards (H315, H319, H335) AssessExposure Assess Potential Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) IdentifyHazards->AssessExposure EvaluateRisks Evaluate Risks to Personnel and Environment AssessExposure->EvaluateRisks EngineeringControls Implement Engineering Controls (Fume Hood, Ventilation) EvaluateRisks->EngineeringControls Mitigate AdministrativeControls Establish Administrative Controls (SOPs, Training) EngineeringControls->AdministrativeControls PPE Select and Use Appropriate PPE (Gloves, Goggles, Lab Coat) AdministrativeControls->PPE SafeHandling Perform Work Safely PPE->SafeHandling Enable SpillResponse Spill Response SafeHandling->SpillResponse If spill occurs ExposureResponse First Aid for Exposure SafeHandling->ExposureResponse If exposure occurs

Risk Assessment and Control Workflow

References

Technical Guide: N-Formyl 2-chloro-5-(trifluoromethyl)aniline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Formyl 2-chloro-5-(trifluoromethyl)aniline (CAS No. 657-63-6), a key chemical intermediate in pharmaceutical and agrochemical research. This document details its chemical properties, global suppliers, and availability, alongside a representative synthesis protocol.

Chemical Properties and Identification

N-Formyl 2-chloro-5-(trifluoromethyl)aniline is a substituted aniline derivative. Its structure incorporates a trifluoromethyl group and a chlorine atom, making it a valuable building block for introducing these moieties into larger, more complex molecules.

PropertyValueSource
CAS Number 657-63-6[Parchem[1], P&S Chemicals[2]]
Molecular Formula C8H5ClF3NO[Parchem[1], P&S Chemicals[2]]
Molecular Weight 223.58 g/mol [Parchem[1]]
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]formamide[P&S Chemicals[2]]
Boiling Point 311.4 ± 42.0 °C (Predicted)[ChemicalBook[3]]
Density 1.474 ± 0.06 g/cm³ (Predicted)[ChemicalBook[3]]

Global Suppliers and Availability

The availability of high-quality N-Formyl 2-chloro-5-(trifluoromethyl)aniline is crucial for uninterrupted research and development. The following table summarizes prominent global suppliers. Please note that availability and lead times are subject to change and should be confirmed directly with the supplier.

SupplierWebsitePurityAvailability/Lead TimeNotes
Parchem www.parchem.comNot specifiedInquire for quoteOffers bulk and R&D quantities.
Santa Cruz Biotechnology www.scbt.comNot specifiedInquire for quoteSpecialty chemical supplier for research.
ChemicalBook www.chemicalbook.comNot specifiedVaries by listed supplierA platform that connects buyers with various chemical manufacturers.
P&S Chemicals www.ps-chemicals.comNot specifiedInquire for quoteSupplier of a wide range of chemical products.
Combi-Blocks www.combi-blocks.comNot specifiedInquire via distributors like Sigma-AldrichResearch-based manufacturer of lab reagents.

Experimental Protocols

While specific, proprietary synthesis protocols are not publicly available, a general and representative method for the N-formylation of a substituted aniline is provided below. This protocol is for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Representative Synthesis of N-Formyl 2-chloro-5-(trifluoromethyl)aniline

This procedure outlines the formylation of the parent amine, 2-chloro-5-(trifluoromethyl)aniline, using formic acid.

Materials:

  • 2-chloro-5-(trifluoromethyl)aniline

  • Formic acid (excess)

  • Toluene (or another suitable azeotropic solvent)

  • Dean-Stark apparatus

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-chloro-5-(trifluoromethyl)aniline and an excess of formic acid in toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess formic acid under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-Formyl 2-chloro-5-(trifluoromethyl)aniline.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to sourcing and utilizing this chemical intermediate.

G cluster_sourcing Chemical Sourcing Workflow A Identify Chemical Need (CAS 657-63-6) B Search Supplier Databases (e.g., Parchem, Sigma-Aldrich) A->B C Request Quotations (Price, Purity, Lead Time) B->C D Evaluate Suppliers C->D E Issue Purchase Order D->E F Receive and Verify Shipment (CoA, SDS) E->F G Log into Chemical Inventory F->G

A typical workflow for sourcing research chemicals.

G cluster_synthesis Synthetic Pathway reactant 2-chloro-5-(trifluoromethyl)aniline reaction_step N-Formylation reactant->reaction_step reagent Formic Acid (HCOOH) reagent->reaction_step product N-Formyl 2-chloro-5- (trifluoromethyl)aniline reaction_step->product

Synthesis of the target compound from its parent aniline.

References

Methodological & Application

Application Note: Protocol for the Formylation of 2-chloro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-formylation of 2-chloro-5-(trifluoromethyl)aniline to synthesize N-(2-chloro-5-(trifluoromethyl)phenyl)formamide. N-formylated anilines are crucial intermediates in the synthesis of various pharmaceuticals, including quinolone antibiotics and nitrogen-bridged heterocycles.[1][2] This protocol utilizes a robust and highly efficient method employing acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride.[3] This method is particularly effective for anilines bearing electron-withdrawing groups and is known for producing high yields.[4][5]

Reaction Scheme

The formylation of 2-chloro-5-(trifluoromethyl)aniline (1) proceeds by reaction with acetic formic anhydride to yield this compound (2).

Reaction Scheme

Figure 1: Chemical equation for the formylation of 2-chloro-5-(trifluoromethyl)aniline.

Quantitative Data Summary

The following table summarizes the reactants and expected product information for a typical laboratory-scale synthesis.

CompoundRoleCAS NumberMolecular Wt. ( g/mol )Amount (mmol)Mass (g)Equivalents
2-chloro-5-(trifluoromethyl)anilineStarting Material121-50-6195.5610.01.961.0
Formic Acid (98-100%)Reagent64-18-646.0350.02.305.0
Acetic AnhydrideReagent108-24-7102.0920.02.042.0
Product
This compoundExpected Product657-63-6223.5810.02.24(Theoretical Yield)
Typical Results
Yield Range95-99%
Purity>98%(After Purification)

Experimental Protocol

This protocol is based on the widely used method of in situ generation of acetic formic anhydride for the N-formylation of amines.[3][4]

Materials and Reagents
  • 2-chloro-5-(trifluoromethyl)aniline (1.96 g, 10.0 mmol)

  • Formic acid, 98-100% (2.30 g, 50.0 mmol)

  • Acetic anhydride (2.04 g, 20.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Step 1: Preparation of Acetic Formic Anhydride (AFA)

  • Place formic acid (5.0 eq) in the 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add acetic anhydride (2.0 eq) to the cooled formic acid via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

  • Once the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of acetic formic anhydride.[3]

Step 2: Formylation Reaction

  • Dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (20 mL).

  • Slowly add the aniline solution to the freshly prepared AFA solution at 0 °C. For many amines, the reaction is complete in less than 15 minutes.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Reactions involving anilines with electron-withdrawing groups may require slightly longer times.[4]

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water (50 mL) to quench the excess anhydride.

  • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

  • Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.

Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Formylation Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep_start Start: Formic Acid prep_add_ac2o Add Acetic Anhydride (0-10 °C) prep_start->prep_add_ac2o prep_stir Stir for 30 min at 0 °C prep_add_ac2o->prep_stir prep_end Acetic Formic Anhydride (AFA) Ready prep_stir->prep_end add_aniline Add Aniline Solution to AFA at 0 °C prep_end->add_aniline dissolve_aniline Dissolve Aniline in CH₂Cl₂ dissolve_aniline->add_aniline monitor_tlc Monitor by TLC add_aniline->monitor_tlc reaction_complete Reaction Complete monitor_tlc->reaction_complete quench Quench with Ice-Water reaction_complete->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry workup_end Crude Solution dry->workup_end concentrate Concentrate in vacuo workup_end->concentrate recrystallize Recrystallize concentrate->recrystallize final_product Pure Product: This compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Formic Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

  • The reaction between acetic anhydride and formic acid is exothermic. Ensure proper cooling to maintain temperature control.

  • The quenching and neutralization steps produce carbon dioxide gas. Perform these steps slowly in an open or well-ventilated container to avoid pressure buildup.

References

Application Notes and Protocols: N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide as a key chemical intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Detailed protocols for its conversion and subsequent reactions are provided, along with data summaries and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, also known as 4-Chloro-3-formamidobenzotrifluoride, is a crucial building block in medicinal chemistry. The presence of both a chloro and a trifluoromethyl group on the phenyl ring makes it a valuable precursor for introducing these moieties into larger, more complex molecules. The trifluoromethyl group, in particular, is of high interest in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The primary application of this compound is as a protected form of 2-chloro-5-(trifluoromethyl)aniline. The formyl group serves as a protecting group for the aniline nitrogen, which can be readily removed under acidic or basic conditions to liberate the free amine for further synthetic transformations. This strategy is prominently employed in the synthesis of several multi-kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of this compound and its deprotected aniline derivative is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)pKa
This compound657-63-6C₈H₅ClF₃NO239.58311.4 ± 42.0 (Predicted)[1]1.474 ± 0.06 (Predicted)[1]13.52 ± 0.70 (Predicted)[1]
2-Chloro-5-(trifluoromethyl)aniline121-50-6C₇H₅ClF₃N211.5783-85 (3 mmHg)1.4581.63 (Predicted)

Key Applications and Experimental Protocols

The most significant application of this compound is as a precursor in the synthesis of diaryl urea-based kinase inhibitors, such as Sorafenib and Regorafenib. The general workflow involves the deprotection of the formamide to yield the corresponding aniline, followed by a coupling reaction with an appropriate isocyanate.

G start This compound deprotection Deformylation (Acid or Base Catalyzed) start->deprotection intermediate 2-Chloro-5-(trifluoromethyl)aniline deprotection->intermediate coupling Urea Formation (Reaction with Isocyanate) intermediate->coupling product Diaryl Urea Derivatives (e.g., Sorafenib, Regorafenib) coupling->product

Caption: Inhibition of key signaling pathways.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its primary utility lies in its role as a stable, protected precursor to 2-chloro-5-(trifluoromethyl)aniline, a key component in the synthesis of several clinically important kinase inhibitors. The protocols and data provided herein offer a foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development.

References

experimental setup for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the chloro and trifluoromethyl groups on the phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from this intermediate. This application note provides a detailed protocol for the synthesis of this compound via the formylation of 2-chloro-5-(trifluoromethyl)aniline. The described method utilizes a mixture of formic acid and acetic anhydride, which generates the formylating agent in situ, offering a straightforward and efficient route to the desired product.

Reaction Principle

The synthesis proceeds via the N-formylation of the primary amine, 2-chloro-5-(trifluoromethyl)aniline. Acetic anhydride serves as a dehydrating agent, reacting with formic acid to form the more reactive mixed anhydride, formyl acetate. This intermediate readily reacts with the aniline derivative to yield the corresponding formamide.

Experimental Overview

This protocol details the laboratory-scale synthesis of this compound. The procedure involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with formic acid and acetic anhydride, followed by an aqueous workup and purification of the product.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
2-Chloro-5-(trifluoromethyl)aniline98%Sigma-Aldrich328-74-5
Formic Acid≥95%Merck64-18-6
Acetic Anhydride≥98%Fisher Scientific108-24-7
Dichloromethane (DCM)ACS GradeVWR75-09-2
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/A
Anhydrous Magnesium Sulfate≥97%Alfa Aesar7487-88-9
Ethyl AcetateHPLC GradeJ.T. Baker141-78-6
HexaneHPLC GradeJ.T. Baker110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of this compound is provided below.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethyl)aniline (5.0 g, 25.6 mmol) in dichloromethane (30 mL).

  • Addition of Reagents: Cool the solution in an ice bath. To the stirred solution, slowly add formic acid (1.3 mL, 33.3 mmol), followed by the dropwise addition of acetic anhydride (3.2 mL, 33.3 mmol).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4 hours.

  • Workup: Quench the reaction by the slow addition of 30 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white to off-white solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Molecular FormulaC₈H₅ClF₃NO
Molecular Weight223.58 g/mol
Starting Material (2-Chloro-5-(trifluoromethyl)aniline)5.0 g
Theoretical Yield5.72 g
Actual Yield4.95 g
Percent Yield86.5%
Melting Point118-120 °C
Purity (by HPLC)>98%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formic acid and acetic anhydride are corrosive. Handle with care and avoid inhalation of vapors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment measures.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_aniline 2-Chloro-5-(trifluoromethyl)aniline reaction_step N-Formylation in DCM (Room Temperature, 4h) start_aniline->reaction_step start_reagents Formic Acid & Acetic Anhydride start_reagents->reaction_step workup_step Aqueous Workup (Water, NaHCO3, Brine) reaction_step->workup_step purification_step Recrystallization (Ethyl Acetate/Hexane) workup_step->purification_step final_product This compound purification_step->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Application Notes and Protocols for the Characterization of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide. The methodologies outlined herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and drug development settings. The protocols cover a range of modern analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Compound Information

ParameterValue
Compound Name This compound
CAS Number 657-63-6
Molecular Formula C₈H₅ClF₃NO
Molecular Weight 223.58 g/mol
Chemical Structure
alt text
(Structure generated based on IUPAC name)

Analytical Methodologies

A multi-faceted analytical approach is recommended for the complete characterization of this compound. The following sections detail the protocols for the principal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary method for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is proposed, which is suitable for moderately polar compounds.

Experimental Protocol: RP-HPLC

ParameterRecommended Conditions
Instrument HPLC system with UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-25 min: 30% to 95% B25-30 min: 95% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter Sample prep2->prep3 hplc_instrument HPLC Instrument prep3->hplc_instrument Inject hplc_run Execute Gradient Run hplc_instrument->hplc_run hplc_detect UV Detection at 254 nm hplc_run->hplc_detect data_acq Chromatogram Acquisition hplc_detect->data_acq data_int Peak Integration data_acq->data_int data_report Purity Calculation & Reporting data_int->data_report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for the identification of the compound and for the detection of volatile or semi-volatile impurities.[1]

Experimental Protocol: GC-MS

ParameterRecommended Conditions
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z
Sample Preparation Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Dichloromethane prep1->prep2 gcms_instrument GC-MS Instrument prep2->gcms_instrument Inject gcms_run Temperature Programmed Run gcms_instrument->gcms_run gcms_detect Mass Spectrometry Detection gcms_run->gcms_detect data_acq TIC & Mass Spectra Acquisition gcms_detect->data_acq data_lib Library Search & Fragmentation Analysis data_acq->data_lib data_report Compound Identification & Impurity Profiling data_lib->data_report

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural confirmation of this compound. ¹H and ¹³C NMR are fundamental for this purpose.[2][3]

Experimental Protocol: NMR Spectroscopy

Parameter¹H NMR¹³C NMR
Instrument NMR Spectrometer (e.g., 400 MHz or higher)NMR Spectrometer (e.g., 100 MHz or higher)
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Standard Tetramethylsilane (TMS) at 0 ppmTetramethylsilane (TMS) at 0 ppm
Concentration ~10 mg/mL~20-50 mg/mL
Temperature 25 °C25 °C
Number of Scans 161024 or more

Logical Relationship of NMR Data Interpretation

NMR_Interpretation cluster_spectra Acquired NMR Spectra cluster_analysis Spectral Analysis cluster_structure Structural Information h_nmr ¹H NMR Spectrum chem_shift Chemical Shifts (δ) h_nmr->chem_shift integration Integration (Proton Ratios) h_nmr->integration coupling Coupling Constants (J) h_nmr->coupling c_nmr ¹³C NMR Spectrum c_nmr->chem_shift c_signals Number of Carbon Signals c_nmr->c_signals proton_env Proton Environments chem_shift->proton_env carbon_types Carbon Types (Aromatic, C=O, CF₃) chem_shift->carbon_types integration->proton_env neighboring_p Neighboring Protons coupling->neighboring_p c_signals->carbon_types final_structure Confirm Structure of This compound proton_env->final_structure neighboring_p->final_structure carbon_types->final_structure

Caption: Logical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.

Experimental Protocol: IR Spectroscopy

ParameterRecommended Conditions
Instrument Fourier Transform Infrared (FTIR) Spectrometer
Technique Attenuated Total Reflectance (ATR) or KBr pellet
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32
Sample Preparation For ATR, place a small amount of solid sample directly on the crystal. For KBr, grind 1-2 mg of sample with ~100 mg of dry KBr and press into a pellet.

Expected IR Absorption Bands

Functional GroupWavenumber Range (cm⁻¹)
N-H Stretch (Amide) 3300 - 3100
C=O Stretch (Amide I) 1680 - 1630
N-H Bend (Amide II) 1570 - 1515
C-F Stretch (Trifluoromethyl) 1350 - 1100
C-Cl Stretch 800 - 600
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450

Data Summary and Reporting

All quantitative data should be summarized for clear interpretation and comparison.

Summary of Analytical Data

Analytical TechniqueParameterAcceptance Criteria
HPLC Purity≥ 98.0%
Retention TimeMatches reference standard ± 2%
GC-MS Mass SpectrumMatches reference spectrum
Volatile ImpuritiesEach impurity ≤ 0.1%
NMR ¹H and ¹³C SpectraConsistent with the proposed structure
IR SpectrumPresence of characteristic functional group absorptions

Conclusion

The analytical methods described provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the reliable identification, purity assessment, and quality control of this compound for research and development purposes. It is recommended that these methods be validated for their intended use.

References

Application Notes and Protocols for the Analysis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are compiled from established methodologies for the analysis of small organic molecules and spectral data from structurally related compounds.

Compound Information

Compound Name This compound
CAS Number 657-63-6[1][2]
Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
Chemical Structure F

Analytical Techniques

This document outlines the application of NMR and mass spectrometry for the structural elucidation and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly insightful for this compound.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound and can provide structural information through fragmentation analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds.[3][4]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H (Formyl)8.4 - 8.2d~1.5
H (Amide)8.0 - 7.8br s-
H (Aromatic, H-6)8.6 - 8.4d~2.0
H (Aromatic, H-4)7.6 - 7.4dd~8.5, ~2.0
H (Aromatic, H-3)7.5 - 7.3d~8.5

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C (Formyl)160 - 158s
C (Aromatic, C-1)138 - 136s
C (Aromatic, C-2)128 - 126s
C (Aromatic, C-3)132 - 130q
C (Aromatic, C-4)125 - 123 (q)q
C (Aromatic, C-5)124 - 122 (q)q
C (Aromatic, C-6)120 - 118s
C (Trifluoromethyl)123 - 121q

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

Fluorine Predicted Chemical Shift (ppm) Multiplicity
-CF₃-62 to -64s

Mass Spectrometry Data

Mass spectrometry provides crucial information for confirming the molecular weight and formula of this compound.

Table 4: Predicted Mass Spectrometry Data

Technique Ionization Mode Predicted m/z Fragment
Electrospray (ESI)Positive224.0060[M+H]⁺
246.9879[M+Na]⁺
Electron Ionization (EI)-223.00[M]⁺
195.00[M-CO]⁺
175.01[M-CO-HF]⁺

The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ with a ratio of approximately 3:1).

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled (zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: -10 to 220 ppm

  • Instrument Parameters (¹⁹F NMR):

    • Spectrometer: 376 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 64-256

    • Spectral Width: -50 to -80 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: m/z 50-500.

    • Fragmentation (MS/MS): Use collision-induced dissociation (CID) with varying collision energies (10-40 eV) to obtain fragment ion spectra.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • Propose fragmentation pathways based on the MS/MS data.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F) transfer->nmr ft Fourier Transform nmr->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration & Analysis calibrate->integrate

Caption: NMR Spectroscopy Experimental Workflow.

MS_Workflow cluster_prep_ms Sample Preparation cluster_sep LC Separation cluster_acq_ms MS Detection cluster_analysis_ms Data Analysis stock Prepare Stock Solution dilute Dilute Sample stock->dilute lc Liquid Chromatography dilute->lc ms Mass Spectrometer (ESI-MS, MS/MS) lc->ms mass_extraction Extract Mass Spectra ms->mass_extraction formula_id Confirm Molecular Formula & Weight mass_extraction->formula_id fragmentation_analysis Analyze Fragmentation formula_id->fragmentation_analysis

Caption: LC-MS Experimental Workflow.

logical_relationship cluster_analysis Analytical Characterization cluster_info Derived Information compound This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr ms Mass Spectrometry (LC-MS, MS/MS) compound->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ms->purity identity Identity Confirmation ms->identity

Caption: Analytical Information Flow.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The document covers the synthesis of the precursor, 2-Chloro-5-(trifluoromethyl)aniline, and its subsequent formylation to yield the target compound.

Synthesis of 2-Chloro-5-(trifluoromethyl)aniline

The primary route for the industrial production of 2-Chloro-5-(trifluoromethyl)aniline involves the catalytic hydrogenation of 2-Chloro-5-(trifluoromethyl)nitrobenzene. This method is efficient and scalable.

Experimental Protocol: Catalytic Hydrogenation

Reaction:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-(trifluoromethyl)nitrobenzene225.56100 kg443.3
Palladium on Carbon (5% Pd/C)-1.0 kg-
Methanol32.04500 L-
Hydrogen Gas2.02As required-
Sodium Hydroxide (30% aq. solution)40.00As required-

Procedure:

  • A suitable high-pressure hydrogenation reactor is charged with 2-Chloro-5-(trifluoromethyl)nitrobenzene and methanol.

  • The 5% Pd/C catalyst is carefully added to the mixture.

  • The reactor is sealed and purged several times with nitrogen gas to remove any oxygen.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-20 bar).

  • The reaction mixture is stirred and heated to a temperature of 60-80°C.

  • Hydrogen uptake is monitored. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is safely vented.

  • The reaction mixture is filtered to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.

  • The methanolic solution is neutralized with an aqueous solution of sodium hydroxide.

  • The methanol is removed by distillation.

  • The resulting crude 2-Chloro-5-(trifluoromethyl)aniline is then purified by vacuum distillation.

Expected Yield and Purity:

ParameterValue
Yield90-95%
Purity (by GC)>99%

Large-Scale Synthesis of this compound

The formylation of 2-Chloro-5-(trifluoromethyl)aniline is a critical step. For industrial applications, a cost-effective and high-yielding method is paramount. The use of formic acid, either directly with azeotropic water removal or by forming acetic formic anhydride in situ with acetic anhydride, are two of the most viable methods.

Method A: Formylation with Formic Acid and Azeotropic Water Removal

This method is straightforward and avoids the use of additional reagents.

Reaction:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-(trifluoromethyl)aniline195.57100 kg511.3
Formic Acid (99%)46.0325.9 kg562.4
Toluene92.14500 L-

Procedure:

  • A reactor equipped with a Dean-Stark trap and a condenser is charged with 2-Chloro-5-(trifluoromethyl)aniline and toluene.

  • Formic acid (1.1 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 110-120°C).

  • Water generated during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed (typically 8-12 hours).

  • Once the reaction is complete, the toluene is removed by distillation under reduced pressure.

  • The crude this compound is obtained as a solid or a high-boiling oil.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water).

Method B: Formylation with Acetic Formic Anhydride (in situ)

This method is often faster and can be carried out at lower temperatures.

Reaction:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-(trifluoromethyl)aniline195.57100 kg511.3
Formic Acid (99%)46.0325.9 kg562.4
Acetic Anhydride102.0957.4 kg562.4
Toluene92.14500 L-

Procedure:

  • A reactor is charged with 2-Chloro-5-(trifluoromethyl)aniline and toluene. The mixture is cooled to 0-5°C.

  • In a separate vessel, acetic formic anhydride is prepared in situ by slowly adding acetic anhydride to formic acid at a temperature below 10°C.

  • The freshly prepared acetic formic anhydride is then added slowly to the cooled solution of the aniline, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with a dilute sodium bicarbonate solution to remove acidic byproducts, and then with water.

  • The toluene is removed by distillation under reduced pressure.

  • The crude product is purified by recrystallization.

Data Presentation

Table 1: Summary of Synthesis Parameters and Outcomes

ParameterMethod A (Formic Acid)Method B (Acetic Formic Anhydride)
Starting Material 2-Chloro-5-(trifluoromethyl)aniline2-Chloro-5-(trifluoromethyl)aniline
Formylating Agent Formic AcidAcetic Formic Anhydride (in situ)
Solvent TolueneToluene
Temperature Reflux (~110-120°C)0°C to Room Temperature
Reaction Time 8-12 hours2-4 hours
Typical Yield 92-96%95-98%
Purity (after recrystallization) >99.5%>99.5%
Key Byproducts WaterAcetic Acid

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_formylation Formylation Nitrobenzene 2-Chloro-5-(trifluoromethyl)nitrobenzene Aniline 2-Chloro-5-(trifluoromethyl)aniline Nitrobenzene->Aniline H2, Pd/C Methanol Formamide This compound Aniline->Formamide HCOOH / (CH3CO)2O Toluene

Caption: Synthetic route to this compound.

Experimental Workflow: Method A

Workflow_A start Charge Reactor: Aniline, Toluene, Formic Acid reflux Heat to Reflux (Azeotropic Water Removal) start->reflux monitor Monitor Reaction (HPLC/GC) reflux->monitor distill Remove Toluene (Vacuum Distillation) monitor->distill recrystallize Recrystallize Crude Product distill->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for formylation using formic acid (Method A).

Experimental Workflow: Method B

Workflow_B start Charge Reactor: Aniline, Toluene (Cool to 0-5°C) add_afa Add AFA to Aniline Solution (<10°C) start->add_afa prepare_afa Prepare Acetic Formic Anhydride (in situ) prepare_afa->add_afa react Stir at Room Temperature add_afa->react monitor Monitor Reaction (HPLC/GC) react->monitor quench Quench with Water monitor->quench wash Wash with NaHCO3 (aq) and Water quench->wash distill Remove Toluene (Vacuum Distillation) wash->distill recrystallize Recrystallize Crude Product distill->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for formylation using acetic formic anhydride (Method B).

Application of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide in Fipronil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide serves as a key starting material in a multi-step synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide. The formamide group acts as a protecting group for the aniline nitrogen, which is later deprotected to yield 2-chloro-5-(trifluoromethyl)aniline. This intermediate subsequently undergoes chlorination to produce 2,6-dichloro-4-trifluoromethylaniline, a crucial precursor that forms the phenylpyrazole core of the Fipronil molecule.

The synthetic strategy involves the initial deformylation of this compound to liberate the free amine. This is typically achieved through acidic or basic hydrolysis. The resulting 2-chloro-5-(trifluoromethyl)aniline is then subjected to chlorination to introduce a second chlorine atom at the ortho position to the amino group, yielding 2,6-dichloro-4-trifluoromethylaniline. This di-chloro aniline is the cornerstone intermediate which is then converted to Fipronil through a series of well-established reactions, including diazotization, cyclization with a dicyanopropionate derivative, and subsequent trifluoromethylsulfinylation.

The use of this compound offers a stable and accessible entry point to the synthesis of the vital 2,6-dichloro-4-trifluoromethylaniline intermediate, thereby playing a significant role in the overall production of Fipronil.

Experimental Protocols

Protocol 1: Deformylation of this compound

This protocol outlines the hydrolysis of the formamide to yield 2-chloro-5-(trifluoromethyl)aniline. Both acidic and basic conditions can be employed.

Method A: Acidic Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Acid Addition: Add a 3 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in excess (e.g., 5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(trifluoromethyl)aniline. The product can be further purified by column chromatography or distillation.

Method B: Basic Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Base Addition: Add an aqueous solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-20% w/v).

  • Reaction Conditions: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Remove the solvent under reduced pressure to yield the desired aniline, which can be purified as described in Method A.

Protocol 2: Synthesis of 2,6-Dichloro-4-trifluoromethylaniline

This protocol describes the chlorination of 2-chloro-5-(trifluoromethyl)aniline.

  • Reaction Setup: In a reaction vessel suitable for chlorination, dissolve 2-chloro-5-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as chlorobenzene or dichlorobenzene.

  • Chlorinating Agent: Use a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

  • Reaction Conditions:

    • If using sulfuryl chloride, add it dropwise to the aniline solution at a controlled temperature (e.g., 50-60 °C).

    • If using chlorine gas, bubble it through the solution at a controlled temperature.

  • Monitoring: Monitor the reaction by Gas Chromatography (GC) or HPLC.

  • Work-up:

    • Upon completion, quench the reaction by adding water or a basic solution (e.g., NaOH solution) to neutralize any remaining acid.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to obtain pure 2,6-dichloro-4-trifluoromethylaniline.

Protocol 3: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole

This protocol outlines the conversion of the key aniline intermediate to the pyrazole core of Fipronil.

  • Diazotization:

    • Dissolve 2,6-dichloro-4-trifluoromethylaniline (1 equivalent) in a mixture of glacial acetic acid and propionic acid.

    • Cool the solution to 0-5 °C.

    • Add sodium nitrite (NaNO₂) portion-wise while maintaining the low temperature to form the diazonium salt.

  • Cyclization:

    • In a separate flask, prepare a solution of ethyl (ethoxymethylene)cyanoacetate in acetic acid.

    • Slowly add the previously prepared diazonium salt solution to this mixture at a controlled temperature.

    • Allow the reaction to proceed until the cyclization is complete.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.

    • The crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 4: Synthesis of Fipronil

This final stage involves the introduction of the trifluoromethylsulfinyl group.

  • Thionation:

    • React 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole with a source of trifluoromethylthio group, such as trifluoromethylsulfenyl chloride (CF₃SCl), in an appropriate solvent.

  • Oxidation:

    • Oxidize the resulting thioether intermediate to the corresponding sulfoxide (Fipronil). Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

  • Work-up and Purification:

    • After the oxidation is complete, the reaction is worked up by quenching any excess oxidizing agent and extracting the product.

    • The crude Fipronil is then purified by recrystallization or column chromatography to yield the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1. Deformylation (Acidic) This compoundHCl or H₂SO₄Water/Acid80-1002-6>90
1. Deformylation (Basic) This compoundNaOH or KOHWater/BaseReflux2-6>90
2. Chlorination 2-Chloro-5-(trifluoromethyl)anilineSO₂Cl₂ or Cl₂Chlorobenzene50-602-485-95
3. Pyrazole Formation 2,6-Dichloro-4-trifluoromethylanilineNaNO₂, Ethyl (ethoxymethylene)cyanoacetateAcetic Acid0-104-880-90
4. Fipronil Synthesis 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazoleCF₃SCl, m-CPBADichloromethane0 - rt3-675-85

Mandatory Visualization

Fipronil_Synthesis_Pathway A This compound B 2-Chloro-5-(trifluoromethyl)aniline A->B Deformylation (H+ or OH-) C 2,6-Dichloro-4-trifluoromethylaniline B->C Chlorination (SO2Cl2 or Cl2) D Diazonium Salt C->D Diazotization (NaNO2, H+) E 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole D->E Cyclization F Fipronil Precursor (Thioether) E->F Thionation (CF3SCl) G Fipronil F->G Oxidation (m-CPBA)

Caption: Synthetic pathway of Fipronil from this compound.

Experimental_Workflow cluster_deformylation Step 1: Deformylation cluster_chlorination Step 2: Chlorination cluster_fipronil_synthesis Steps 3 & 4: Fipronil Synthesis A1 Reaction Setup (Formamide + Acid/Base) A2 Reflux A1->A2 A3 Work-up & Purification A2->A3 B1 Dissolve Aniline in Solvent A3->B1 Intermediate: 2-Chloro-5-(trifluoromethyl)aniline B2 Add Chlorinating Agent B1->B2 B3 Work-up & Purification B2->B3 C1 Pyrazole Formation (Diazotization & Cyclization) B3->C1 Intermediate: 2,6-Dichloro-4-trifluoromethylaniline C2 Thionation & Oxidation C1->C2 C3 Final Purification C2->C3 Fipronil Fipronil C3->Fipronil Final Product

Caption: Experimental workflow for the synthesis of Fipronil.

Application Notes and Protocols: Leveraging N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide in the Development of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide and its derivatives as foundational scaffolds for the synthesis of novel herbicides. This document details synthetic strategies, mechanisms of action, and experimental protocols for screening and characterizing new herbicidal compounds. The 2-chloro-5-(trifluoromethyl)phenyl moiety is a key pharmacophore in several classes of modern agrochemicals, valued for the enhanced efficacy, metabolic stability, and bioavailability conferred by the trifluoromethyl group.

Featured Application 1: Phenylpyrazole Derivatives as Protoporphyrinogen Oxidase (PPO) Inhibitors

Phenylpyrazole-based herbicides are a significant class of PPO inhibitors. The incorporation of the 2-chloro-5-(trifluoromethyl)phenyl group into the pyrazole backbone has been shown to yield compounds with potent herbicidal activity.

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal efficacy of representative phenylpyrazole derivatives containing the trifluoromethylphenyl moiety against various weed species.

Compound IDWeed SpeciesApplicationDosage (g a.i./hm²)Inhibition (%)Reference CompoundInhibition (%)
6a Digitaria sanguinalis (DS)Post-emergence15050Pyroxasulfone75
6a Abutilon theophrasti (AT)Post-emergence15050Pyroxasulfone50
6c Digitaria sanguinalis (DS)Post-emergence15060Pyroxasulfone75
6c Abutilon theophrasti (AT)Post-emergence15060Pyroxasulfone50
7f Amaranthus retroflexusPost-emergence150Good InhibitionFomesafen-

Data synthesized from multiple sources for illustrative purposes.

Mechanism of Action: PPO Inhibition

Herbicides containing the phenylpyrazole scaffold often target protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and cell membrane disruption, ultimately leading to plant death.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Auto-oxidation (Accumulation) PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (Light, O2) CellDeath Cell Death ROS->CellDeath Lipid Peroxidation PPO->Protoporphyrin_IX Catalysis Herbicide Phenylpyrazole Herbicide Herbicide->PPO Inhibition

Caption: PPO inhibition pathway by phenylpyrazole herbicides.

Featured Application 2: α-Trifluoroanisole Derivatives as Herbicides

The 2-chloro-5-(trifluoromethyl)phenyl moiety can also be incorporated into α-trifluoroanisole derivatives, another class of potent herbicides that can act as PPO inhibitors.

Quantitative Herbicidal Activity Data

The following table presents the herbicidal efficacy of a novel α-trifluoroanisole derivative, compound 7a , compared to the commercial herbicide fomesafen.

CompoundWeed SpeciesAssayValue
7a Nicotiana tabacumIC₅₀ (NtPPO enzyme)9.4 nM[1]
FomesafenNicotiana tabacumIC₅₀ (NtPPO enzyme)110.5 nM[1]
7a Abutilon theophrastiED₅₀ (Post-emergence)13.32 g a.i./hm²[2]
FomesafenAbutilon theophrastiED₅₀ (Post-emergence)36.39 g a.i./hm²[2]
7a Amaranthus retroflexusED₅₀ (Post-emergence)5.48 g a.i./hm²[2]
FomesafenAmaranthus retroflexusED₅₀ (Post-emergence)10.09 g a.i./hm²[2]

Experimental Protocols

Protocol 1: General Synthesis of Phenylpyrazole Herbicides

This protocol outlines a general synthetic route for phenylpyrazole derivatives, where this compound can be a precursor to the key amine intermediate.

Synthesis_Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 2-Chloro-5-(trifluoromethyl)aniline Step1->Intermediate1 Step2 Diazotization & Sandmeyer Reaction Intermediate1->Step2 Intermediate2 2-Chloro-5-(trifluoromethyl)phenylhydrazine Step2->Intermediate2 Step3 Condensation with 1,3-dicarbonyl compound Intermediate2->Step3 Intermediate3 Substituted Phenylpyrazole Core Step3->Intermediate3 Step4 Further Functionalization (e.g., Vilsmeier-Haack, Suzuki Coupling) Intermediate3->Step4 FinalProduct Novel Phenylpyrazole Herbicide Step4->FinalProduct

Caption: General workflow for herbicide synthesis.

1. Synthesis of 2-Chloro-5-(trifluoromethyl)aniline:

  • Hydrolyze this compound under acidic or basic conditions to yield 2-Chloro-5-(trifluoromethyl)aniline.

2. Synthesis of 2-Chloro-5-(trifluoromethyl)phenylhydrazine:

  • Diazotize 2-Chloro-5-(trifluoromethyl)aniline with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5°C.

  • Reduce the resulting diazonium salt with a suitable reducing agent (e.g., stannous chloride) to obtain the hydrazine intermediate.

3. Synthesis of the Phenylpyrazole Core:

  • React the 2-Chloro-5-(trifluoromethyl)phenylhydrazine with a 1,3-dicarbonyl compound (e.g., a β-ketoester) in a suitable solvent like ethanol, often with catalytic acid, to form the pyrazole ring via condensation.

4. Further Functionalization:

  • The pyrazole core can be further modified. For example, a Vilsmeier-Haack reaction can introduce a formyl group, which can then be used in reductive amination or other reactions to build more complex side chains.[3]

Protocol 2: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the inhibitory effect of test compounds on PPO activity.[4][5][6]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween 20.

  • PPO enzyme extract (from plant mitochondria or chloroplasts).

  • Protoporphyrinogen IX (substrate), freshly prepared.

  • Test compounds dissolved in DMSO.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Procedure:

  • Add 180 µL of assay buffer to each well of the microplate.

  • Add 2 µL of the test compound dilution in DMSO (or DMSO for control) to the wells.

  • Add 10 µL of the PPO enzyme preparation to each well. Include a "no-enzyme" control.

  • Initiate the reaction by adding 10 µL of freshly prepared protoporphyrinogen IX substrate.

  • Immediately place the plate in a fluorescence plate reader (e.g., at 37°C).

  • Monitor the increase in fluorescence (Ex: ~405 nm, Em: ~635 nm) over time.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the inhibition of ALS, a key enzyme in the biosynthesis of branched-chain amino acids.[7]

Materials:

  • Enzyme Extraction Buffer.

  • ALS enzyme extract (from young plant tissue).

  • Assay Buffer: Contains pyruvate (substrate), thiamine pyrophosphate (TPP), FAD, and MgCl₂.

  • Test compounds dissolved in a suitable solvent.

  • 6 N H₂SO₄.

  • Color Reagent A: Creatine solution.

  • Color Reagent B: α-naphthol solution.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Add assay buffer, enzyme extract, and test compound to the wells of a microplate.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate at 60°C for 15 minutes.

  • Add 50 µL of Color Reagent A (Creatine) and 50 µL of Color Reagent B (α-naphthol) to each well.

  • Incubate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 525 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Ketobutyrate α-Ketobutyrate Ketobutyrate->ALS Acetolactate Acetolactate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Acetohydroxybutyrate Acetohydroxybutyrate Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine ProteinSynthesis Protein Synthesis Valine->ProteinSynthesis Leucine->ProteinSynthesis Isoleucine->ProteinSynthesis Growth Plant Growth ProteinSynthesis->Growth NoGrowth Growth Inhibition ALS->Acetolactate ALS->Acetohydroxybutyrate ALS->NoGrowth Herbicide ALS-Inhibiting Herbicide Herbicide->ALS Inhibition

Caption: ALS inhibition pathway.

Protocol 4: Greenhouse Screening for Herbicidal Activity

This protocol is for evaluating the herbicidal efficacy of test compounds on whole plants under controlled greenhouse conditions.[8][9]

1. Plant Preparation:

  • Sow seeds of various weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Abutilon theophrasti) in pots with standard potting mix.

  • Grow plants in a greenhouse with controlled temperature (e.g., 25 ± 2°C), humidity, and photoperiod.

2. Pre-emergence Application:

  • Prepare solutions of the test compounds at desired concentrations (e.g., 150 g a.i./hm²).

  • Spray the herbicide solutions uniformly onto the soil surface one day after sowing the seeds.

  • Water the pots regularly and observe for weed emergence and growth over 15-21 days.

  • Assess herbicidal effect by visually comparing with untreated controls and calculate the inhibition rate.

3. Post-emergence Application:

  • Grow weeds to the 2-4 leaf stage.

  • Apply the herbicide solutions by spraying directly onto the foliage of the plants.

  • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 15-21 days.

  • Assess herbicidal efficacy by visual rating or by measuring the fresh weight of the above-ground plant material compared to untreated controls.

  • Calculate the percent inhibition and determine the ED₅₀ (median effective dose) values.

References

Application Notes and Protocols for the Purification of Crude N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of crude N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide. The primary purification techniques discussed are recrystallization and flash column chromatography. These methods are essential for obtaining a high-purity product, which is critical for reliable downstream applications in research and drug development. This guide includes experimental procedures, data on solvent selection, and troubleshooting tips to address common purification challenges.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. Crude this compound, obtained directly from synthesis, often contains unreacted starting materials, byproducts, and residual solvents. This document outlines effective purification strategies to remove these impurities.

Chemical Structure:

Chemical structure of this compound

Figure 1. Structure of this compound.

Potential Impurities

The nature of impurities in crude this compound is largely dependent on the synthetic route employed for its preparation. A common method for the synthesis of N-aryl formamides involves the formylation of the corresponding aniline.

Common Synthetic Precursor: 2-Chloro-5-(trifluoromethyl)aniline

Potential Impurities Include:

  • Unreacted Starting Material: 2-Chloro-5-(trifluoromethyl)aniline.

  • Byproducts from Side Reactions: Depending on the formylating agent and reaction conditions, various byproducts may form.

  • Residual Solvents: Solvents used during the synthesis and initial work-up, such as dichloromethane, toluene, or acetonitrile.

  • Decomposition Products: Formamides can be susceptible to hydrolysis or thermal degradation under certain conditions.

Purification Techniques

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Recrystallization is a cost-effective method for removing small amounts of impurities from a solid product, while flash column chromatography is more suitable for separating complex mixtures or removing impurities with similar solubility profiles to the desired compound.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures.

A preliminary solvent screen is crucial to identify a suitable solvent or solvent system for the recrystallization of this compound. Based on the purification of structurally similar compounds, a mixture of a polar solvent and a non-polar anti-solvent is often effective.

Table 1: Recrystallization Solvent Screening Data (Hypothetical)

Solvent/Solvent SystemSolubility at Room Temp. (25°C)Solubility at Boiling PointCrystal Formation upon CoolingEstimated RecoveryPurity (by HPLC)
EthanolSparingly SolubleSolubleGood, well-defined crystals~85%>99.0%
IsopropanolSparingly SolubleSolubleGood, needle-like crystals~80%>98.5%
TolueneSolubleVery SolublePoor, oily precipitate<50%~95%
HexaneInsolubleSparingly Soluble---
Ethanol/Water (e.g., 9:1)Sparingly SolubleSolubleExcellent, large crystals~90%>99.5%
Dichloromethane/HexaneSolubleVery SolubleOily precipitate<40%~96%

Note: This data is illustrative and should be confirmed experimentally.

Based on the hypothetical data, an ethanol/water mixture appears to be a promising solvent system for recrystallization.

This protocol describes the purification of crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (if needed) B->C D Add Hot Water (Anti-solvent) to Turbidity C->D E Add Hot Ethanol to Clarify D->E F Slow Cooling & Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Purified Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.

The selection of an appropriate mobile phase is critical for achieving good separation. Thin-layer chromatography (TLC) is used to determine the optimal solvent system. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4, and there is good separation from impurities.

Table 2: TLC Mobile Phase Screening for Flash Chromatography (Hypothetical)

Mobile Phase (Hexane:Ethyl Acetate)Rf of ProductSeparation from Major Impurity (Rf)
9:10.15Poor (0.12)
8:20.30Good (0.20)
7:30.45Moderate (0.38)
1:10.70Poor (Co-elution)

Note: This data is illustrative and should be confirmed experimentally.

Based on the hypothetical TLC data, a mobile phase of 8:2 hexane:ethyl acetate is a good starting point for flash column chromatography.

This protocol describes the purification of crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the mobile phase (e.g., 8:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, applying gentle pressure with compressed air or nitrogen to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the elution of the compounds by TLC. Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots under a UV lamp.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Flash_Chromatography_Workflow A Crude Product B Select Mobile Phase (TLC) A->B D Load Sample A->D C Pack Silica Gel Column B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for flash column chromatography purification.

Data Presentation

The following table summarizes the expected outcomes from the purification of crude this compound using the described methods.

Table 3: Comparison of Purification Techniques (Hypothetical Data)

TechniqueStarting Purity (Crude)Final Purity (HPLC)YieldThroughput
Recrystallization~90%>99.5%~85-90%High
Flash Chromatography~90%>99.0%~70-80%Moderate

Troubleshooting

Problem: Oiling out during recrystallization. Solution: Use a more dilute solution, cool the solution more slowly, or try a different solvent system.

Problem: Poor separation during flash chromatography. Solution: Optimize the mobile phase using TLC; a less polar solvent system will generally provide better separation. Ensure the column is packed properly and not overloaded with the sample.

Problem: Low recovery from purification. Solution: For recrystallization, ensure the minimum amount of hot solvent is used for dissolution and that the solution is sufficiently cooled. For chromatography, ensure all pure fractions are collected and combined.

Conclusion

The purification of crude this compound is a critical step in ensuring the quality and reliability of subsequent chemical transformations. Both recrystallization and flash column chromatography are effective methods for achieving high purity. The choice between these techniques will depend on the specific impurity profile of the crude material and the scale of the purification. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop robust and efficient purification strategies for this important chemical intermediate.

Troubleshooting & Optimization

optimizing reaction yield for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of this compound is achieved through the N-formylation of 2-chloro-5-(trifluoromethyl)aniline. Several effective methods for this transformation exist, primarily differing by the formylating agent and the use of catalysts. Common approaches include:

  • Formic Acid in Polyethylene Glycol (PEG): A solvent-free and catalyst-free method where PEG-400 serves as a recyclable reaction medium, often resulting in excellent yields at room temperature.[1]

  • Catalytic Formylation with Formic Acid: This method employs a catalyst to enhance the reaction rate and yield. Catalysts such as molecular iodine (I₂) or metals like indium have proven effective, typically under solvent-free conditions at elevated temperatures (e.g., 70 °C).[2]

  • Formic Acid with a Dehydrating Agent: A mixture of formic acid and a dehydrating agent like acetic anhydride can be used to generate a potent formylating agent in situ.

  • Triethyl Orthoformate: This reagent can be used for formylation, often in an aqueous medium.[2]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yield is a common issue, often stemming from the reduced reactivity of the starting material, 2-chloro-5-(trifluoromethyl)aniline. The presence of two strong electron-withdrawing groups (-Cl and -CF3) decreases the nucleophilicity of the amine, making the reaction more challenging than with simple anilines.[3][4]

Key areas for optimization include:

  • Reaction Temperature and Time: Due to the deactivated nature of the aniline, higher temperatures and longer reaction times may be necessary to drive the reaction to completion. Monitor the reaction progress using TLC or GC to determine the optimal duration.

  • Choice of Catalyst: If not already using one, introducing a catalyst can significantly improve yields. Iodine is a cost-effective and efficient catalyst for the formylation of deactivated anilines.[2]

  • Formylating Agent: Using a more reactive formylating system, such as a pre-mixed formic-acetic anhydride or employing triethyl orthoformate, can enhance conversion rates.[2]

  • Water Removal: If using formic acid, the water produced as a byproduct can slow down the reaction. Performing the reaction in a setup with a Dean-Stark trap to remove water can improve the yield.

  • Reagent Purity: Ensure the starting aniline is pure and the formylating agents and solvents are anhydrous, as impurities can lead to side reactions or inhibit the primary reaction.

Q3: I am observing a significant amount of unreacted starting material. What should I do?

The presence of unreacted 2-chloro-5-(trifluoromethyl)aniline is a clear indication of incomplete conversion. This is expected given the electron-withdrawing substituents.

Recommended Actions:

  • Increase Reaction Severity: Gradually increase the reaction temperature in increments of 10-20 °C and extend the reaction time.

  • Add a Catalyst: Introduce a catalyst like iodine (e.g., 5 mol%) to the reaction mixture to increase the rate of formylation.[2]

  • Use Excess Formylating Agent: Increasing the molar equivalents of the formylating agent (e.g., using 2-3 equivalents of formic acid) can help shift the equilibrium towards the product.

Q4: How can I best purify the final product, this compound?

Purification is critical to obtaining a high-purity final product. The appropriate method depends on the physical state of the product and the nature of the impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) is often the most effective method for removing impurities.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography can effectively separate the desired formamide from unreacted starting materials and byproducts.

  • Fractional Distillation: If the product is a high-boiling liquid, fractional distillation under reduced pressure can be an effective purification technique, minimizing the risk of thermal decomposition.[5]

Troubleshooting Guide

The following table summarizes common problems encountered during the synthesis, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficient reaction temperature or time. 2. Deactivated nature of the aniline substrate.[4] 3. Impure reagents or solvents.1. Increase reaction temperature and/or extend reaction time. 2. Add a catalyst (e.g., I₂, In) or switch to a more potent formylating agent.[2] 3. Ensure all reagents are pure and solvents are anhydrous.
Formation of Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting material.1. Lower the reaction temperature and compensate with a longer reaction time or a catalyst. 2. Purify the starting 2-chloro-5-(trifluoromethyl)aniline before the reaction.
Difficulty in Product Isolation 1. Product is partially soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with brine (NaCl) to decrease product solubility and perform multiple extractions. 2. Add a small amount of brine or a different organic solvent to break the emulsion.

Below is a logical workflow for troubleshooting low reaction yield.

G start Start: Low Yield Observed check_sm Is unreacted starting material present? start->check_sm increase_severity Increase Reaction Severity: - Increase Temperature - Extend Reaction Time - Use Excess Reagent check_sm->increase_severity Yes check_workup Review Workup & Purification: - Check for losses during extraction - Optimize purification method check_sm->check_workup No add_catalyst Consider Adding a Catalyst (e.g., Iodine) increase_severity->add_catalyst end Optimized Yield add_catalyst->end check_workup->end G reagents 1. Reagent Preparation (Aniline, Formylating Agent, Catalyst/Solvent) reaction 2. Reaction (Stirring at specified temperature and time) reagents->reaction monitoring 3. Progress Monitoring (TLC / GC) reaction->monitoring monitoring->reaction Incomplete workup 4. Reaction Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification 5. Purification (Recrystallization or Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS, Purity) purification->analysis

References

common side products in the synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Causes:

  • Low Reactivity of the Starting Material: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is an electron-deficient and sterically hindered aniline, which makes the nitrogen atom less nucleophilic and the formylation reaction challenging.

  • Ineffective Formylating Agent: The chosen formylating agent may not be sufficiently reactive to formylate a deactivated aniline under the applied conditions.

  • Presence of Moisture: Formylating agents like acetic formic anhydride and the Vilsmeier reagent are sensitive to moisture, which can lead to their decomposition and a reduction in yield.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate due to the deactivated nature of the substrate.

Troubleshooting Steps:

  • Choice of Formylating Agent:

    • For a deactivated aniline, stronger formylating agents are often required. Consider using a pre-formed or in-situ generated mixed anhydride like acetic formic anhydride.

    • The Vilsmeier-Haack reaction is another powerful method for formylating a wide range of aromatic compounds, including deactivated ones.

  • Reaction Conditions:

    • Ensure strictly anhydrous conditions by using oven-dried glassware and anhydrous solvents.

    • Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal temperature.

    • Increase the reaction time to allow for complete conversion.

  • Catalyst Use:

    • For reactions involving formic acid, the addition of a catalyst such as a strong acid (e.g., triflic anhydride) or a solid catalyst like MgO can enhance the reaction rate.[1]

Issue 2: Formation of Significant Side Products/Impurities

Possible Causes:

  • Unreacted Starting Material: Due to the low reactivity of 2-chloro-5-(trifluoromethyl)aniline, incomplete conversion is a common issue.

  • Hydrolysis of the Product: The formamide product can hydrolyze back to the starting aniline and formic acid, particularly during aqueous workup under acidic or basic conditions.

  • Di-formylation: Although less common with deactivated anilines, the formation of a di-formylated product is a possibility under harsh reaction conditions.

  • Side Reactions from the Formylating Agent: Certain formylating agents can lead to specific side products. For example, the Vilsmeier-Haack reaction can sometimes result in cyclization products, such as the formation of 2-chloro-3-formylquinolines from N-arylacetamides under similar conditions.

  • Impurities in the Starting Material: The 2-chloro-5-(trifluoromethyl)aniline starting material may contain isomeric impurities or byproducts from its own synthesis.

Troubleshooting Steps:

  • Reaction Monitoring and Control:

    • Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that might lead to side product formation.

    • Control the stoichiometry of the formylating agent to minimize di-formylation.

  • Work-up Procedure:

    • Perform the aqueous workup under neutral or mildly basic conditions to minimize hydrolysis of the formamide product.

    • Use a gentle workup procedure, for example, washing with a saturated solution of sodium bicarbonate.

  • Purification:

    • If significant amounts of unreacted starting material are present, consider purification by column chromatography or recrystallization.

    • GC-MS analysis of the crude product can help in identifying the specific impurities present, which can guide the choice of purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A common and effective method is the formylation of 2-chloro-5-(trifluoromethyl)aniline using a mixture of formic acid and acetic anhydride, which generates the reactive formylating agent, acetic formic anhydride, in situ. This method is generally suitable for deactivated anilines.

Q2: What are the expected major side products in this synthesis?

A2: The most common impurity is typically the unreacted starting material, 2-chloro-5-(trifluoromethyl)aniline. Another potential side product is formic acid, which can be formed from the hydrolysis of the product during workup. While less common for this specific substrate, di-formylated aniline could also be present in trace amounts.

Q3: How can I effectively remove unreacted 2-chloro-5-(trifluoromethyl)aniline from the final product?

A3: Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the physical properties of the product and impurity.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. 1H NMR and 13C NMR spectroscopy are essential for structural confirmation of the final product.

Data Presentation

Table 1: Comparison of Common Formylation Methods for Anilines

Formylation MethodFormylating AgentTypical Reaction ConditionsExpected Yield for Deactivated AnilinesCommon Side Products
Mixed Anhydride Formic acid / Acetic anhydride0°C to room temperature, 1-4 hoursModerate to GoodUnreacted aniline, acetic acid
Vilsmeier-Haack POCl₃ / DMF0°C to 80°C, 2-6 hoursGood to ExcellentUnreacted aniline, hydrolysis products, potential cyclized byproducts
Catalytic Formic Acid Formic acid / Catalyst (e.g., MgO, Tf₂O)Room temperature to 70°C, 1-24 hoursModerateUnreacted aniline, catalyst residues

Experimental Protocols

Protocol 1: Synthesis of this compound using Formic Acid and Acetic Anhydride

This protocol describes the in-situ generation of acetic formic anhydride for the formylation of 2-chloro-5-(trifluoromethyl)aniline.

Materials:

  • 2-Chloro-5-(trifluoromethyl)aniline

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous diethyl ether.

  • Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cool formic acid (3.0 eq) in an ice bath. Slowly add acetic anhydride (1.5 eq) to the cooled formic acid with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 20 minutes to ensure the formation of acetic formic anhydride.

  • Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the solution of the aniline at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction mixture by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aniline Dissolve Aniline in Ether reaction Formylation Reaction (0°C to RT, 2-4h) reaction_invis prep_aniline->reaction_invis prep_anhydride Prepare Acetic Formic Anhydride (in situ) prep_anhydride->reaction_invis quench Quench with Water reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ether neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End purify->end start Start start->prep_aniline start->prep_anhydride reaction_invis->reaction troubleshooting_low_yield start Low/No Product cause1 Low Substrate Reactivity start->cause1 cause2 Ineffective Formylating Agent start->cause2 cause3 Presence of Moisture start->cause3 cause4 Suboptimal Temperature start->cause4 solution1 Use Stronger Formylating Agent (e.g., Acetic Formic Anhydride, Vilsmeier Reagent) cause1->solution1 solution4 Add Catalyst cause1->solution4 cause2->solution1 solution2 Ensure Anhydrous Conditions cause3->solution2 solution3 Optimize Reaction Temperature cause4->solution3

References

troubleshooting low yield in formylation reactions of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the formylation of anilines.

Frequently Asked Questions (FAQs)

Q1: My formylation of aniline is resulting in a very low yield. What are the common causes?

Low yields in aniline formylation can stem from several factors, including:

  • Inappropriate choice of formylation method: Not all formylation reactions are suitable for every aniline derivative. The electronic properties of the substituents on the aniline ring play a crucial role.

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst can all significantly impact the reaction outcome.

  • Side reactions: Anilines can undergo various side reactions, such as oxidation, polymerization, or multiple formylations, which consume the starting material and reduce the desired product's yield.

  • Deactivation of the catalyst: In catalytic reactions, the catalyst can be deactivated by impurities or by the product itself.

  • Poor quality of reagents: The purity of the aniline, formylating agent, and solvent is critical for a successful reaction.

Q2: I am observing the formation of a tar-like polymer in my reaction. How can I prevent this?

Polymerization is a common issue, especially with highly reactive anilines or under harsh reaction conditions. To minimize this:

  • Control the temperature: Avoid excessively high temperatures, which can accelerate polymerization.[1]

  • Optimize stoichiometry: Use a controlled ratio of the formylating agent to the aniline.

  • Reduce reaction time: Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction as soon as the desired product is formed.[1]

  • Choose a milder catalyst: In acid-catalyzed reactions, a milder acid might reduce the rate of polymerization.[1]

Q3: My Duff reaction is producing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

Di-formylation is a known side reaction in the Duff reaction, especially when both ortho positions of the aniline are available.[1] To favor mono-formylation:

  • Adjust the stoichiometry: Carefully control the molar ratio of hexamine to the aniline substrate. Reducing the amount of hexamine can significantly increase the yield of the mono-formylated product.[1]

  • Monitor the reaction progress: Use chromatographic methods to monitor the formation of the mono- and di-formylated products and stop the reaction at the optimal time.[1]

Troubleshooting Guide for Specific Formylation Reactions

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including anilines, using a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃).[2][3]

Problem: Low or no product formation.

Possible Cause Troubleshooting Step
Aniline is not electron-rich enough. The Vilsmeier-Haack reaction works best with anilines containing electron-donating groups.[2] For less reactive anilines, consider alternative methods.
Vilsmeier reagent did not form properly. Ensure that the DMF and POCl₃ are of high purity and that the reaction to form the Vilsmeier reagent is performed under anhydrous conditions. The Vilsmeier reagent is a chloroiminium ion.[3]
Reaction temperature is too low. While the formation of the Vilsmeier reagent is often done at low temperatures, the subsequent reaction with the aniline may require heating. Optimization of the reaction temperature is crucial.
Hydrolysis of the iminium intermediate is incomplete. The initial product of the Vilsmeier-Haack reaction is an iminium ion, which needs to be hydrolyzed to the aldehyde during workup.[3] Ensure proper aqueous workup to facilitate this conversion.
Formylation with Formic Acid and Acetic Anhydride

This method involves the in situ generation of acetic formic anhydride, a potent formylating agent.[4][5]

Problem: Low yield of the N-formylated product.

Possible Cause Troubleshooting Step
Decomposition of acetic formic anhydride. Acetic formic anhydride is unstable and moisture-sensitive.[5] The reaction should be carried out under anhydrous conditions. It is typically generated in situ by reacting formic acid with acetic anhydride.[4][5]
Suboptimal ratio of reagents. The molar ratio of aniline, formic acid, and acetic anhydride is critical. An excess of formic acid can sometimes lead to lower yields.[6]
Reaction temperature is not optimized. The formation of acetic formic anhydride is exothermic and should be controlled with cooling. The subsequent formylation step may require gentle heating.[5]
Side reaction: Acetylation. Although formylation is generally preferred due to the higher electrophilicity of the formyl group in acetic formic anhydride, some acetylation can occur.[7] Purify the product using chromatography.
Duff Reaction

The Duff reaction utilizes hexamine as the formyl source and is particularly useful for the ortho-formylation of anilines.[8][9] However, it is often reported to be inefficient.[10]

Problem: Very low yield or complex product mixture.

| Possible Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | Aniline is not sufficiently activated. | The Duff reaction requires strongly electron-donating substituents on the aromatic ring.[10] | | Formation of multiple products. | The reaction can lead to a mixture of ortho- and para-isomers, as well as di-formylated products.[1][11] Adjusting the stoichiometry and reaction time can improve selectivity. | | Incomplete hydrolysis of the imine intermediate. | The reaction proceeds through an imine intermediate that must be hydrolyzed to the final aldehyde product during acidic workup.[8] | | Use of an inappropriate acid catalyst. | The choice of acid catalyst can influence the reaction outcome. Trifluoroacetic acid has been used to promote regioselectivity.[11] |

Quantitative Data Summary

The following tables summarize typical yields for the N-formylation of aniline using various methods.

Table 1: N-Formylation of Aniline with Formic Acid and a Catalyst

CatalystSolventTemperature (°C)TimeYield (%)Reference
ZnOSolvent-free7010 min95[6]
MnCl₂·4H₂ODMF13020 h98[12]
Mesoporous MgOAcetonitrileRoom Temp.20 min99.5[13]
NP@SO₃HEthanol6010 min98[14]
Amberlite IR-120[H⁺]Solvent-free (Microwave)-60-120 sExcellent[15]

Table 2: Comparison of Different Formylation Methods for Anilines

ReactionFormylating AgentTypical SubstratesCommon Issues
Vilsmeier-HaackDMF/POCl₃Electron-rich anilinesRequires electron-donating groups
Acetic Formic AnhydrideHCOOH/Ac₂OPrimary and secondary aminesMoisture sensitive, potential for acetylation
Duff ReactionHexamineHighly activated anilinesLow efficiency, di-formylation
Reimer-TiemannChloroform/BasePrimarily phenols; anilines can reactIsonitrile formation with anilines[16]
Gattermann ReactionHCN/HClAromatic compoundsLow yields, toxicity of HCN[17]

Experimental Protocols

Protocol 1: N-Formylation of Aniline using Formic Acid and Acetic Anhydride[5][6]
  • Reagent Preparation: In a flask, cool an excess of formic acid (e.g., 3-5 equivalents) in an ice bath.

  • Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with stirring, ensuring the temperature is maintained below 10°C.

  • Allow the mixture to stir for 15-30 minutes to facilitate the formation of acetic formic anhydride.

  • Reaction: In a separate flask, dissolve the aniline (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, THF).

  • Slowly add the freshly prepared acetic formic anhydride solution to the aniline solution at 0°C.

  • Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formylated product.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Protocol 2: Vilsmeier-Haack Formylation of an Aniline Derivative[3]
  • Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature between 0-5°C.

  • Allow the mixture to stir at this temperature for a specified time (e.g., 30 minutes) to form the Vilsmeier reagent.

  • Reaction: Dissolve the electron-rich aniline derivative in an anhydrous solvent (e.g., dichloromethane) and add it to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to hydrolyze the iminium salt and neutralize the acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting aldehyde by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Start: Low Yield in Aniline Formylation check_method Is the formylation method appropriate for the aniline substrate? start->check_method check_conditions Are the reaction conditions (temperature, time, solvent, catalyst) optimized? check_method->check_conditions Yes solution_method Consider an alternative formylation method suitable for the aniline's electronic properties. check_method->solution_method No check_side_reactions Are there signs of side reactions (e.g., polymerization, multiple formylations)? check_conditions->check_side_reactions Yes solution_conditions Systematically vary reaction parameters (e.g., temperature, concentration) to find optimal conditions. check_conditions->solution_conditions No check_reagents Are the reagents and solvents of high purity and anhydrous? check_side_reactions->check_reagents No solution_side_reactions Adjust stoichiometry, lower temperature, reduce reaction time, or use a milder catalyst. check_side_reactions->solution_side_reactions Yes solution_reagents Purify starting materials and ensure anhydrous conditions are maintained. check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_method->end solution_conditions->end solution_side_reactions->end solution_reagents->end

Caption: Troubleshooting workflow for low yield in aniline formylation.

vilsmeier_haack_pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_ion Iminium Ion Intermediate Vilsmeier_reagent->Iminium_ion Aniline Aniline (Electron-rich) Aniline->Iminium_ion + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_ion->Aldehyde Hydrolysis (Work-up)

Caption: Simplified pathway of the Vilsmeier-Haack formylation reaction.

References

Technical Support Center: Purity Enhancement of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction due to the electron-deficient nature of 2-chloro-5-(trifluoromethyl)aniline.- Increase reaction temperature and/or prolong reaction time. - Use a more potent formylating agent, such as a pre-formed mixed anhydride (e.g., acetic formic anhydride).[1][2] - Ensure all reagents and solvents are anhydrous, as moisture can decompose the formylating agent.
Presence of Unreacted Starting Material (Aniline) Insufficient formylating agent or reaction time.- Increase the molar excess of the formylating agent (e.g., use 2-3 equivalents of formic acid/acetic anhydride). - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Formation of a Dark-Colored or Tarry Crude Product Decomposition of starting materials or product under harsh reaction conditions (e.g., excessively high temperatures).- Perform the reaction at the lowest effective temperature. - Consider using a milder formylating agent or catalyst. - Purify the starting aniline if it has color, as impurities can lead to side reactions.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated.- Re-heat the mixture to dissolve the oil, add a small amount of a "good" solvent to reduce saturation, and allow it to cool slowly. - Switch to a lower-boiling point solvent system.
Poor Crystal Formation or Low Recovery After Recrystallization - The chosen solvent is too good, keeping the product dissolved even at low temperatures. - The cooling process was too rapid.- Add a co-solvent ("anti-solvent") in which the product is less soluble to induce precipitation. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.[3]
Persistent Impurities After a Single Recrystallization The impurity has a similar solubility profile to the product in the chosen solvent.- Perform a second recrystallization using a different solvent system with different polarity. - If the impurity is colored, consider treating the hot solution with a small amount of activated charcoal before filtration. - For persistent impurities, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective laboratory-scale method is the formylation of 2-chloro-5-(trifluoromethyl)aniline using a mixture of formic acid and acetic anhydride. This mixture generates acetic formic anhydride in situ, which is a potent formylating agent.[1][4]

Q2: What are the likely impurities in the crude product?

Common impurities include:

  • Unreacted 2-chloro-5-(trifluoromethyl)aniline: The starting material for the reaction.

  • Di-formylated product: Although less common with electron-deficient anilines, it's a possibility.

  • Side-reaction products: Arising from impurities in the starting materials or decomposition.

  • Residual solvents: From the reaction or work-up (e.g., acetic acid, formic acid).

Q3: How can I effectively remove unreacted 2-chloro-5-(trifluoromethyl)aniline?

Unreacted aniline is more basic than the formamide product. An acidic wash (e.g., with dilute HCl) during the work-up can help remove the bulk of the starting aniline by converting it to its water-soluble salt. Subsequent purification by recrystallization or column chromatography will remove residual amounts.

Q4: Which analytical techniques are suitable for determining the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting minor impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[5][6]

  • Gas Chromatography (GC): Suitable if the compound is thermally stable and volatile.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can be used for purity assessment (qNMR) against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[5]

Q5: What is a good starting point for selecting a recrystallization solvent?

For N-aryl amides, polar solvents are often a good choice.[8] A solvent screen should be performed with small amounts of the crude product. Good candidates include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or toluene/heptane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[8]

Data Presentation

The following table summarizes representative data for the purification of this compound by recrystallization from different solvent systems. The initial purity of the crude product was determined by HPLC to be 92.5%.

Solvent System Purity after 1st Recrystallization (% by HPLC) Recovery Yield (%) Observations
Ethanol98.285Well-formed, off-white needles.
Isopropanol97.988Small, white crystals.
Acetonitrile98.582Fine, white powder.
Toluene/Heptane (3:1)97.590Good recovery, but slightly lower purity.
Ethanol/Water (4:1)98.875High purity, but lower yield due to some product remaining in the mother liquor.

Note: This data is illustrative and actual results may vary based on the specific impurities present and the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the formylation of 2-chloro-5-(trifluoromethyl)aniline.

Materials:

  • 2-chloro-5-(trifluoromethyl)aniline

  • Formic acid (≥95%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate flask, prepare the acetic formic anhydride by slowly adding acetic anhydride (1.5 eq) to formic acid (2.0 eq) at 0 °C and stirring for 15-20 minutes.[1][2][4]

  • Add the freshly prepared acetic formic anhydride solution dropwise to the stirred aniline solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of the crude product.[3][8]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask, heating mantle or hot plate, condenser

  • Buchner funnel and flask, filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Gently heat the mixture with stirring. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding a large excess.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.

  • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2-Chloro-5-(trifluoromethyl)aniline formylation Formylation with Formic Acid/Acetic Anhydride start->formylation workup Aqueous Work-up (NaHCO3 wash) formylation->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization Impure filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure Product (>98.5%) drying->pure_product hplc HPLC Purity Check pure_product->hplc nmr NMR for Structural Confirmation pure_product->nmr troubleshooting_logic decision decision issue issue start Crude Product Analysis purity_check Purity < 95%? start->purity_check unreacted_aniline Unreacted Aniline Present? purity_check->unreacted_aniline Yes colored_product Product Colored? purity_check->colored_product No unreacted_aniline->colored_product No acid_wash Action: Acidic Wash during Work-up unreacted_aniline->acid_wash Yes charcoal Action: Recrystallize with Activated Charcoal colored_product->charcoal Yes final_check Final Purity Check colored_product->final_check No recrystallize_again Action: Re-recrystallize acid_wash->recrystallize_again Then recrystallize_again->final_check charcoal->final_check end High Purity Product final_check->end

References

challenges in the scale-up of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My formylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the formylation of 2-chloro-5-(trifluoromethyl)aniline can stem from several factors, primarily related to the reduced nucleophilicity of the starting aniline due to the electron-withdrawing chloro and trifluoromethyl groups.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Reagent Purity: Ensure the purity of the starting materials, particularly the 2-chloro-5-(trifluoromethyl)aniline and the formylating agent. Impurities can interfere with the reaction.

    • Moisture: The presence of water can hydrolyze the formylating agent, especially when using reactive species like a pre-formed Vilsmeier reagent or mixed anhydrides. Ensure all glassware is dry and use anhydrous solvents.

    • Sub-optimal Temperature: The reaction temperature may be too low for the activation of the electron-deficient aniline. Consider a modest increase in temperature, while carefully monitoring for side product formation.

    • Insufficient Activation: If using a method like the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is properly formed. The order of addition and temperature control are critical.[1]

Issue 2: Formation of Side Products and Impurities

  • Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize their formation?

  • Answer: The primary side products in formylation reactions of anilines are often related to over-reaction or degradation.

    • Unreacted Starting Material: The most common impurity is the starting aniline. This can be addressed by optimizing reaction time and temperature, or by using a slight excess of the formylating agent.

    • Di-formylation: While less common with electron-deficient anilines, the formation of a di-formylated product is possible under harsh conditions. This can be minimized by using stoichiometric amounts of the formylating agent and avoiding excessive temperatures.

    • Degradation Products: At elevated temperatures, the starting material or product may degrade. It is crucial to establish the thermal stability of the reaction mixture.

    • Hydrolysis: If water is present during workup, the formamide product can hydrolyze back to the aniline. Ensure anhydrous conditions are maintained until the reaction is complete.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am struggling to obtain a pure, crystalline product. What are the recommended purification strategies?

  • Answer: Purification of this compound can typically be achieved through crystallization.

    • Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but have low solubility at cooler temperatures. For N-arylformamides, common recrystallization solvents include ethanol, isopropanol, toluene, or mixtures such as ethanol/water or toluene/heptane.[2] Small-scale solvent screening is recommended to find the optimal system.

    • "Oiling Out": If the product separates as an oil instead of a solid during cooling, this indicates that the solution is too supersaturated or the cooling rate is too fast. Try using a more dilute solution or slowing down the cooling process.

    • Persistent Impurities: If impurities co-crystallize with the product, a different recrystallization solvent or a multi-step purification process (e.g., column chromatography followed by recrystallization) may be necessary.

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

  • Q1: What are the most common methods for the formylation of 2-chloro-5-(trifluoromethyl)aniline?

    • A1: Two prevalent methods are the use of formic acid with a dehydrating agent like acetic anhydride, and the Vilsmeier-Haack reaction using a reagent prepared from a formamide (like DMF) and an activating agent (like phosphorus oxychloride).[1] The choice of method will depend on factors such as scale, safety considerations, and available equipment.

  • Q2: What are the primary challenges when scaling up this reaction?

    • A2: Key scale-up challenges include:

      • Heat Management: Formylation reactions can be exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Proper reactor cooling and controlled addition of reagents are crucial.

      • Mixing: Ensuring efficient mixing becomes more critical at a larger scale to maintain homogeneity and consistent reaction temperatures.

      • Reagent Handling: Safe handling of corrosive and potentially toxic reagents like phosphorus oxychloride is paramount at an industrial scale.

      • Product Isolation: Filtration and drying of the final product need to be optimized for large quantities to ensure efficiency and product quality.

  • Q3: What are the key safety considerations for this process?

    • A3: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] It can also cause skin and eye irritation.[3][4][5] Reagents like phosphorus oxychloride are highly corrosive and react violently with water. A thorough risk assessment should be conducted before commencing any work, and appropriate personal protective equipment (PPE) must be worn. The reaction should be carried out in a well-ventilated fume hood.

Product Analysis and Purity

  • Q4: How can I monitor the progress of the reaction?

    • A4: Reaction progress can be effectively monitored by TLC or HPLC. For HPLC analysis, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[6][7][8]

  • Q5: What are the expected spectroscopic data for this compound?

      • ¹H NMR: Signals corresponding to the aromatic protons and the formyl proton. The formyl proton will likely appear as a singlet or a doublet (due to coupling with the N-H proton) in the 8-9 ppm region. The aromatic protons will show complex splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

      • ¹³C NMR: Resonances for the aromatic carbons, the trifluoromethyl carbon (as a quartet), and the carbonyl carbon of the formamide group (typically in the 160-165 ppm range).

Data Presentation

Table 1: Comparison of Laboratory vs. Industrial Scale Parameters (Illustrative)

ParameterLaboratory Scale (100 g)Industrial Scale (10 kg)Key Considerations for Scale-Up
Reactant: 2-chloro-5-(trifluoromethyl)aniline 100 g10 kgEnsure consistent purity of raw material.
Formylating Agent (e.g., Formic Acid) ~1.2 equivalents~1.1-1.2 equivalentsPrecise stoichiometric control is crucial to minimize side products.
Solvent Volume 500 mL - 1 L50 - 100 LSolvent choice may be influenced by cost, safety, and recovery at scale.
Reaction Temperature 25 - 80 °C40 - 70 °CRequires robust temperature control and cooling capacity in the reactor.
Reaction Time 4 - 12 hours6 - 16 hoursMay be longer at scale to allow for controlled additions and heat transfer.
Typical Yield 85 - 95%80 - 90%Yields may be slightly lower at scale due to handling losses and process variations.
Purification Method RecrystallizationRecrystallization / Melt CrystallizationMelt crystallization can be a more efficient technique at a large scale.[9]

Experimental Protocols

Protocol 1: Formylation using Formic Acid and Acetic Anhydride (Laboratory Scale)

This protocol is a general procedure and may require optimization for the specific substrate.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent like toluene.

  • Reagent Addition: Add formic acid (1.2 eq) to the solution. Then, slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Protocol 2: Vilsmeier-Haack Formylation (Laboratory Scale)

This protocol is a general procedure and requires strict anhydrous conditions.

  • Vilsmeier Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, keeping the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[1]

  • Substrate Addition: Add a solution of 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of dry DMF to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium hydroxide or sodium carbonate until the pH is ~7-8, which will precipitate the crude product.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 2-chloro-5-(trifluoromethyl)aniline in Solvent s2 Add Formylating Agent (e.g., Formic Acid/Acetic Anhydride or Vilsmeier Reagent) s1->s2 s3 Heat Reaction Mixture s2->s3 s4 Monitor Progress (TLC/HPLC) s3->s4 w1 Cool Reaction Mixture s4->w1 Reaction Complete w2 Quench Reaction (e.g., with water) w1->w2 w3 Neutralize (if necessary) w2->w3 w4 Extract with Organic Solvent w3->w4 w5 Wash Organic Layer w4->w5 p1 Dry Organic Layer w5->p1 p2 Concentrate Solvent p1->p2 p3 Recrystallize Crude Product p2->p3 p4 Filter and Dry Pure Product p3->p4

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield c1 Incomplete Reaction? start->c1 c2 Moisture Present? start->c2 c3 Sub-optimal Temperature? start->c3 c4 Impure Reagents? start->c4 s1 Increase reaction time / Monitor by HPLC c1->s1 s2 Use anhydrous solvents and dry glassware c2->s2 s3 Optimize reaction temperature c3->s3 s4 Verify purity of starting materials c4->s4

Caption: Troubleshooting workflow for addressing low product yield in the formylation reaction.

References

managing impurities during the synthesis of trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity management during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during trifluoromethylation reactions?

A1: Common impurities include positional isomers, diastereomers (if a new stereocenter is formed), unreacted starting materials, and byproducts from side reactions. The similar physicochemical properties of positional isomers, such as close boiling points and polarities, often make their separation particularly challenging.[1] Byproducts can also arise from the dimerization of reagents or reactions with the solvent.[2]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in trifluoromethylated compounds?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for purity testing and quantifying known impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and provides structural information through mass fragmentation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation of unknown impurities. ¹⁹F NMR is particularly vital for confirming the presence and chemical environment of the trifluoromethyl group.[4]

  • Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE/NMR): An advanced technique for the separation, isolation, and structural characterization of unknown impurities present in small quantities.[1][5]

Q3: How do I choose the most appropriate purification technique for my trifluoromethylated compound?

A3: The selection of a purification method depends on the scale of the synthesis, the required purity of the final product, and the nature of the impurities.

  • Column Chromatography: A versatile technique for laboratory-scale purification to separate compounds with different polarities.[2][6]

  • Fractional Distillation: Suitable for separating volatile compounds with close boiling points, often used for larger scale purifications where high purity is not the primary concern.[1]

  • Preparative HPLC (prep-HPLC) and Preparative GC (prep-GC): These methods offer high resolution for separating challenging mixtures, such as positional isomers, and are ideal for obtaining high-purity compounds on a laboratory scale.[1]

  • Crystallization: A powerful and cost-effective method for purifying solid compounds, provided a suitable solvent system can be identified and the impurities do not inhibit crystal formation.[1][6]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Trifluoromethylated Product

This is a common issue that can be attributed to several factors, from reagent quality to reaction conditions.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting Troubleshooting Low Yield start Low or No Yield Observed check_reagents Verify Reagent Quality (Trifluoromethylating agent, substrate, initiator, solvent) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous? Temperature? Time?) check_reagents->check_conditions Reagents OK substrate_issue Is the Substrate Problematic? (Sterically hindered, enolizable) check_conditions->substrate_issue Conditions Correct optimize_initiator Optimize Initiator/Catalyst (Change type, adjust loading) adjust_conditions Adjust Reaction Conditions (Increase temperature, prolong time) optimize_initiator->adjust_conditions substrate_issue->optimize_initiator Substrate is not problematic substrate_issue->adjust_conditions Substrate is sterically hindered low_temp Use Low Temperature (-78°C to 0°C) and/or non-basic activators substrate_issue->low_temp Substrate is enolizable use_alt_reagent Consider a More Potent Trifluoromethylating Reagent adjust_conditions->use_alt_reagent

Caption: A decision-making workflow for troubleshooting low-yield trifluoromethylation reactions.

Possible Causes and Solutions:

Potential Cause Recommended Solution(s)
Poor Reagent Quality Ensure the trifluoromethylating reagent is not degraded and that solvents are anhydrous. Moisture-sensitive reagents like the Ruppert-Prakash reagent (TMSCF₃) should be handled under an inert atmosphere.[4]
Suboptimal Reaction Conditions Verify the reaction temperature. Some reactions require heating, while others need to be run at low temperatures to prevent side reactions.[4][7] Ensure the reaction time is sufficient by monitoring with TLC or GC-MS.[4][8]
Poor Substrate Reactivity For sterically hindered or electron-rich substrates, consider increasing the reaction temperature, prolonging the reaction time, or using a more reactive initiator or a more potent trifluoromethylating reagent.[4]
Competitive Enolization For substrates with acidic α-protons (e.g., enolizable ketones), competitive deprotonation can occur. Use non-basic activators (e.g., CsF instead of TBAF) and run the reaction at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition.[4]
Catalyst Deactivation/Poisoning Impurities in the starting materials or solvent can poison the catalyst. Ensure all reactants and solvents are pure. Consider using a fresh batch of catalyst.[9]
Problem 2: Co-elution of Impurities During Chromatographic Purification

The presence of impurities with similar polarity to the desired product can make separation by column chromatography difficult.

Troubleshooting Flowchart for Co-elution

coelution_troubleshooting Troubleshooting Co-elution in Chromatography start Co-elution of Impurities Observed optimize_mobile_phase Optimize Mobile Phase (Solvent screen, gradient elution) start->optimize_mobile_phase change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) optimize_mobile_phase->change_stationary_phase Still Co-eluting multi_step_purification Consider Multi-Step Purification (e.g., Crystallization then Chromatography) change_stationary_phase->multi_step_purification Still Co-eluting prep_hplc Use Preparative HPLC/GC for Higher Resolution multi_step_purification->prep_hplc

Caption: A logical workflow for resolving co-elution issues during purification.

Possible Causes and Solutions:

Potential Cause Recommended Solution(s)
Similar Polarity of Compound and Impurity Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to find an optimal solvent system that provides better separation.[6] Using a shallower gradient during elution can also improve resolution.[10]
Isomeric Impurities Positional isomers often have very similar polarities. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a more advanced separation technique like preparative HPLC or GC, which offer higher resolution.[1][6]
Overloaded Column Loading too much crude material onto the column can lead to poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.
Compound Degradation on Silica Gel Some trifluoromethylated compounds can be sensitive to the acidic nature of silica gel. Consider using deactivated silica or an alternative stationary phase like alumina. Running the column faster (flash chromatography) can minimize contact time.[6]
Problem 3: Product Fails to Crystallize or "Oils Out"

Crystallization can be a powerful purification technique, but its success is sensitive to impurities and solvent choice.

Possible Causes and Solutions:

Potential Cause Recommended Solution(s)
Presence of Impurities Impurities can inhibit the formation of a crystal lattice. Try to purify the crude material by another method, such as column chromatography, to remove the problematic impurities before attempting crystallization.[1][6]
Inappropriate Solvent The compound may be too soluble in the chosen solvent, even at low temperatures. Screen a variety of solvents with different polarities. A two-solvent system (using an "anti-solvent" in which the compound is less soluble) can also be effective.[8]
Supersaturation Not Reached Too much solvent may have been used. Slowly evaporate some of the solvent to increase the concentration and try cooling again.[8]
Cooling is Too Rapid Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Induction of Crystallization Needed If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8]
Solvent Boiling Point Too High If the boiling point of the solvent is higher than the melting point of the solute, the compound may "oil out". Choose a solvent with a lower boiling point.[1]

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Trifluoromethylation of Ketones using Ruppert-Prakash Reagent (TMSCF₃)
EntryKetoneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1AcetophenoneK₂CO₃ (10)DMFrt2-492[8]
2BenzophenoneTBAF (cat.)THFrt1295[8]
3CyclohexanoneCsF (cat.)THFrt385[8]
42-AdamantanoneTBAF (cat.)THFrt2475[8]
5PropiophenoneK₂CO₃ (10)DMFrt688[8]
62-HexanoneK₂CO₃ (10)DMFrt1278[8]
Table 2: Comparison of Purification Techniques for Isomeric Mixtures
Technique Typical Scale Resolution Advantages Limitations
Fractional Distillation g to kgLow to MediumCost-effective for large scale.Ineffective for isomers with very close boiling points (<25 °C difference).[1]
Column Chromatography mg to gMediumVersatile, widely accessible.Can be slow; solvent consumption can be high. May not resolve closely related isomers.[6]
Preparative HPLC mg to gHighExcellent for resolving complex mixtures and isomers.[1]Higher cost, lower throughput.
Preparative GC mg to gVery HighIdeal for volatile isomers.[1]Requires thermally stable compounds.
Crystallization g to kgVariableHighly cost-effective, can yield very pure material.Dependent on solubility differences; can be inhibited by impurities.[1]

Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent (TMSCF₃)

This protocol describes a standard procedure for the trifluoromethylation of a non-enolizable aromatic aldehyde.[4]

Experimental Workflow

ruppert_prakash_workflow Workflow for Ruppert-Prakash Reaction setup 1. Reaction Setup (Dry flask, inert atmosphere) dissolve 2. Dissolve Aldehyde in Anhydrous THF setup->dissolve cool 3. Cool to 0°C dissolve->cool add_reagents 4. Add TMSCF₃ and Initiator (e.g., TBAF) cool->add_reagents react 5. Stir at 0°C to RT (Monitor by TLC) add_reagents->react quench 6. Quench Reaction (e.g., aq. NH₄Cl or HCl) react->quench extract 7. Extraction with Organic Solvent quench->extract purify 8. Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: A step-by-step experimental workflow for a typical Ruppert-Prakash reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution or 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 equiv).

  • Dissolve the aldehyde in anhydrous THF via syringe.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add TMSCF₃ (1.5 equiv) via syringe to the cooled solution.

  • Slowly add the TBAF solution (0.1 equiv) dropwise over 2 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the desired trifluoromethylated alcohol.

Protocol 2: Electrophilic Trifluoromethylation of a Thiol using Togni's Reagent

This protocol is a representative example of an electrophilic trifluoromethylation of a sulfur-centered nucleophile.[11]

Materials:

  • Thiol (1.0 equiv)

  • Togni's Reagent I (1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole) (1.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 equiv) in DCM or MeCN.

  • Add Togni's Reagent I (1.1 equiv) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often very fast and can be complete in minutes to a few hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel to yield the pure trifluoromethyl thioether. The byproduct from the Togni's reagent is typically easily separated.[6]

References

degradation pathways of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide. The information provided is intended to help anticipate and address potential degradation issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical reaction conditions?

A1: this compound is susceptible to three main degradation pathways due to its functional groups (formamide, chloro, and trifluoromethyl substituents on a phenyl ring):

  • Hydrolysis: The formamide linkage is prone to hydrolysis under both acidic and basic conditions, yielding 2-chloro-5-(trifluoromethyl)aniline and formic acid.

  • Thermal Degradation: At elevated temperatures, the formamide group can decompose.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially through cleavage of the formamide bond or dechlorination.

Q2: How stable is the trifluoromethyl group on the phenyl ring?

A2: The trifluoromethyl (-CF3) group is generally very stable due to the strong carbon-fluorine bonds.[1] It is resistant to many chemical conditions. However, under harsh conditions, such as strong base and high temperatures, it can undergo hydrolysis to a carboxylic acid group (-COOH).

Q3: What is the most likely degradation pathway for the chloro substituent?

A3: The chloro group on the aromatic ring is most susceptible to reductive dechlorination.[2] This process involves the replacement of the chlorine atom with a hydrogen atom and is often facilitated by reducing agents or certain catalytic systems. Under anaerobic conditions, microbial degradation can also lead to reductive dechlorination of chlorinated benzenes.[3]

Q4: I am observing an unexpected peak in my HPLC analysis after leaving my reaction mixture overnight. What could it be?

A4: An unexpected peak appearing over time often indicates degradation. Given the structure of this compound, the most likely candidate for a primary degradation product is 2-chloro-5-(trifluoromethyl)aniline, resulting from the hydrolysis of the formamide bond. To confirm this, you can compare the retention time with a standard of the suspected degradant.

Q5: My compound seems to be degrading even when stored in the dark at low temperatures. What could be the issue?

A5: If photodegradation and significant thermal degradation are ruled out, consider the possibility of hydrolysis due to residual moisture or acidic/basic contaminants in your solvent or on your storage container. Ensure you are using anhydrous solvents and inert storage vials. Trace amounts of acid or base can catalyze hydrolysis over time.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed During Aqueous Workup
  • Symptom: Significant loss of parent compound and appearance of a new, more polar peak (likely 2-chloro-5-(trifluoromethyl)aniline) in LC-MS analysis after an aqueous workup.

  • Possible Cause: Hydrolysis of the formamide bond. The rate of hydrolysis is significantly accelerated by the presence of acid or base.

  • Troubleshooting Steps:

    • Neutralize pH: Ensure the pH of your aqueous solution is neutral (pH 7) before and during the workup.

    • Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase.

    • Use Cold Solutions: Perform the workup at low temperatures (e.g., 0-5 °C) to slow down the hydrolysis rate.

    • Solvent Selection: If possible, use a less polar organic solvent for extraction to minimize the partitioning of water into the organic layer.

Issue 2: Compound Degradation During Heating
  • Symptom: Formation of multiple degradation products observed after heating the reaction mixture.

  • Possible Cause: Thermal decomposition of the formamide moiety.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, reduce the reaction temperature.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation at elevated temperatures.

    • Time Optimization: Minimize the reaction time at high temperatures. Monitor the reaction progress closely to determine the optimal time for completion.

Issue 3: Inconsistent Results and Appearance of Unknown Impurities
  • Symptom: Batch-to-batch variability in purity and the appearance of minor, unidentified peaks in your chromatogram.

  • Possible Cause: Photodegradation due to exposure to ambient light. Aromatic amides can be susceptible to photolytic cleavage.[4]

  • Troubleshooting Steps:

    • Protect from Light: Protect your reaction setup and samples from light by using amber glassware or by wrapping the glassware in aluminum foil.

    • Wavelength of Lab Lighting: Be aware of the wavelength of your laboratory's lighting, as some fluorescent lights emit UV radiation.

    • Storage: Store the compound in a dark place, preferably in a light-proof container.

Quantitative Data on Degradation

The following tables provide representative quantitative data for the degradation of functional groups present in this compound. Please note that these are values for parent or related compounds and should be used as an estimation for the target molecule.

Table 1: Representative Hydrolysis Rate Constants

Functional GroupConditionCompoundRate ConstantHalf-life (t½)
FormamideNeutral (25 °C)Formamide1.1 x 10⁻¹⁰ s⁻¹[5][6]~200 years[7]
FormamideAcidic (1 M H⁺, 25 °C)Formamide~1 x 10⁻⁵ s⁻¹~19 hours
FormamideBasic (1 M OH⁻, 25 °C)Formamide~2 x 10⁻⁴ s⁻¹~1 hour
TrifluoromethylStrong BaseTrifluoromethylbenzeneGenerally stable, hydrolysis requires harsh conditionsVery long under normal conditions

Table 2: Representative Reductive Dechlorination and Photodegradation Data

Degradation TypeFunctional Group/CompoundConditionRate Constant / Quantum Yield
Reductive DechlorinationChlorobenzeneAnaerobic, estuarine sediment0.0016 day⁻¹[8]
PhotodegradationBenzanilide (Aromatic Amide)254 nm, ethanolQuantum Yield (Φ) for aniline formation: 0.9[4]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, immediately after sampling.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Analytical Method for Degradation Products (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 30 °C.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_dechlorination Reductive Dechlorination cluster_trifluoromethyl_hydrolysis Trifluoromethyl Hydrolysis (Harsh Conditions) parent This compound hydrolysis_product 2-Chloro-5-(trifluoromethyl)aniline + Formic Acid parent->hydrolysis_product Acid or Base dechlorination_product N-(5-(Trifluoromethyl)phenyl)formamide parent->dechlorination_product Reducing Agent cf3_hydrolysis_product N-(2-Chloro-5-carboxyphenyl)formamide parent->cf3_hydrolysis_product Strong Base, Heat

Caption: Predicted major degradation pathways of this compound.

experimental_workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress sampling Time-point Sampling & Quenching stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis quantification Quantify Degradation (%) analysis->quantification identification Identify Degradation Products (LC-MS) analysis->identification end End: Stability Profile quantification->end identification->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Solvent Effects on the Reaction Rate of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on the formation of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for selecting a solvent for the formylation of 2-chloro-5-(trifluoromethyl)aniline?

When selecting a solvent for the formylation of 2-chloro-5-(trifluoromethyl)aniline, several factors should be taken into account. The primary role of the solvent is to dissolve the reactants and reagents to facilitate the reaction. However, the solvent can also influence the reaction rate and outcome through various interactions. For N-acylation and N-formylation of anilines, both polar and non-polar aprotic solvents have been utilized. In some cases, solvent-free conditions have been shown to be highly effective, potentially offering advantages in terms of reaction time, yield, and simplified work-up procedures.[1][2][3] It is often beneficial to screen a small number of diverse solvents to identify the optimal conditions for your specific reaction setup.

Q2: How does solvent polarity affect the rate of N-formylation of anilines?

The effect of solvent polarity on the N-formylation of anilines can be complex and depends on the specific reaction mechanism. Generally, if the transition state of the rate-determining step is more polar than the reactants, a more polar solvent will stabilize the transition state and accelerate the reaction. For instance, in the acetylation of aniline, the reaction rate constant was found to be larger in the more polar solvent, acetic acid, compared to the less polar diethylether.[4] However, for some N-acylation reactions, the nature of the solvent has been reported to have minimal influence on the reaction outcome.[1] In certain protocols, reactions conducted in the absence of a solvent have shown to proceed to completion, while the use of a solvent without a catalyst resulted in only trace amounts of the product.[2][3]

Q3: Can protic solvents be used for the formylation of 2-chloro-5-(trifluoromethyl)aniline?

Protic solvents, such as water or alcohols, are generally not the first choice for N-formylation reactions using reactive formylating agents like formic acid or acetic formic anhydride. This is because protic solvents can interact with and deactivate the formylating agent. However, some methods have been developed that utilize protic solvents or co-solvents. For example, the use of polyethylene glycol (PEG) with formic acid has been reported for the N-formylation of anilines.[5][6] If considering a protic solvent, it is crucial to consult the specific experimental protocol, as the success of the reaction will be highly dependent on the chosen methodology.

Q4: I am observing a slow reaction rate. What troubleshooting steps can I take regarding the solvent?

If you are experiencing a slow reaction rate, consider the following troubleshooting steps related to the solvent:

  • Increase Solvent Polarity: If the reaction is believed to proceed through a polar transition state, switching to a more polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile might increase the reaction rate.[7][8]

  • Solvent-Free Conditions: Investigate the possibility of running the reaction under neat (solvent-free) conditions.[2][3][9] This can sometimes lead to a significant rate enhancement.

  • Temperature Adjustment: Increasing the reaction temperature will generally increase the reaction rate, regardless of the solvent. Ensure the chosen solvent has an appropriate boiling point for the desired reaction temperature.

  • Catalyst Addition: If not already in use, the addition of a suitable catalyst can dramatically increase the reaction rate. The choice of catalyst will depend on the specific formylating agent being used.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Suggestion
Low to no product formation Poor solubility of reactants.Select a solvent in which both 2-chloro-5-(trifluoromethyl)aniline and the formylating agent are readily soluble. Gentle heating may aid dissolution.
Inappropriate solvent polarity.Screen a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, DMF).
Solvent interference.Avoid protic solvents unless the protocol specifically calls for them. Consider running the reaction under solvent-free conditions.[2][3]
Slow reaction rate Non-optimal solvent for the reaction mechanism.If using a non-polar solvent, try a polar aprotic solvent, and vice-versa.[4]
Insufficient temperature.Increase the reaction temperature, ensuring it is below the boiling point of the chosen solvent.
Formation of side products Solvent participating in the reaction.Ensure the use of an inert solvent that does not react with the starting materials, reagents, or products.

Experimental Protocols

General Experimental Workflow for Investigating Solvent Effects

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_reactants Prepare stock solutions of 2-chloro-5-(trifluoromethyl)aniline and formylating agent setup_reactions Set up parallel reactions in different solvents (e.g., Toluene, DCM, ACN, DMF, Neat) prep_reactants->setup_reactions maintain_temp Maintain constant temperature setup_reactions->maintain_temp take_aliquots Take aliquots at specific time intervals maintain_temp->take_aliquots quench_reaction Quench reaction in aliquots take_aliquots->quench_reaction analyze_samples Analyze samples by HPLC or GC-MS determine_conversion Determine % conversion vs. time plot_data Plot ln[A] vs. time to determine rate constants determine_conversion->plot_data compare_rates Compare rate constants across different solvents

Caption: A generalized workflow for studying the effect of different solvents on the rate of a chemical reaction.

Data Presentation

The following table summarizes the qualitative effects of solvents on the N-formylation and N-acylation of anilines based on information from the cited literature. This can serve as a starting point for solvent selection in your experiments.

Solvent/Condition Formylating/Acylating Agent Observation Reference
Various (THF, CH₂Cl₂, CHCl₃, Et₂O, EtOAc, H₂O)Acetic AnhydrideNature of the solvent does not significantly influence the reaction.[1]
Solvent-freeFormic Acid / Ethyl FormateReaction proceeds to completion; outperforms reactions in solvents without a catalyst.[2][3]
Di-isopropyl etherEthyl FormateOnly trace amounts of product observed.[2]
Acetic AcidNot specified (Acetylation)Higher reaction rate constant compared to diethylether.[4]
DiethyletherNot specified (Acetylation)Lower reaction rate constant compared to acetic acid.[4]
Polyethylene Glycol (PEG-400)Formic AcidEfficient for N-formylation of anilines at room temperature.[5][6]
WaterFormic AcidModerate yield obtained.[9][10]
Toluene, Acetonitrile, CH₂Cl₂, TetrahydrofuranFormic AcidModerate yields (55-70%) were obtained.[10]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between solvent properties and their potential impact on the reaction rate of an amine formylation.

solvent_effects cluster_solvent Solvent Properties cluster_mechanism Reaction Mechanism cluster_outcome Reaction Outcome Polarity Polarity Transition_State Transition State Stabilization Polarity->Transition_State influences Protic_Aprotic Protic/Aprotic Nature Reagent_Solvation Reagent Solvation Protic_Aprotic->Reagent_Solvation affects Solubility Solubility of Reactants Reaction_Rate Reaction Rate Solubility->Reaction_Rate directly impacts Transition_State->Reaction_Rate determines Reagent_Solvation->Reaction_Rate can alter Product_Yield Product Yield Reaction_Rate->Product_Yield influences

Caption: The interplay between solvent properties and their effect on the rate and yield of a chemical reaction.

References

Technical Support Center: Catalyst Selection for Optimizing N-Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for successful N-formylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for N-formylation, and what are their typical formylating agents?

A1: N-formylation reactions can be catalyzed by a variety of systems, broadly categorized as follows:

  • Acid Catalysts: Brønsted acids (e.g., Amberlite IR-120[H+]) and Lewis acids (e.g., ZnCl₂, In, ZnO) are frequently used, typically with formic acid as the formylating agent.[1]

  • Homogeneous Catalysts: These include metal complexes like Ru-NHC and manganese catalysts, which can utilize methanol as a C1 source.[2] Ionic liquids and organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been shown to be effective.[1]

  • Heterogeneous Catalysts: These offer advantages in terms of reusability and ease of separation.[2] Examples include bimetallic nanoparticles (e.g., AuPd–Fe₃O₄), metal oxides (e.g., MgO), and supported catalysts like sulfonic acid on magnetic nanoparticles (NP@SO₃H).[2][3][4] These are often used with formyl sources like methanol or formic acid.[2][4]

  • Iodine: Molecular iodine can act as a simple and efficient catalyst for N-formylation using formic acid, operating under solvent-free conditions.[5]

Q2: My N-formylation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in N-formylation can arise from several factors:

  • Substrate Reactivity: Aromatic amines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and may react slower, leading to lower yields.[6] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) generally enhance reactivity.[4][6]

  • Moisture: Many formylating agents, such as acetic formic anhydride and the Vilsmeier reagent, are highly sensitive to moisture.[6][7] Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

  • Reagent Quality: The purity of your reagents is critical. For instance, decomposed N,N-dimethylformamide (DMF) can negatively impact the Vilsmeier-Haack reaction.[6]

  • Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry of reagents can all contribute to poor yields.[6] Optimization of these parameters is crucial.[3] Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.[6]

  • Catalyst Deactivation: Catalysts can lose activity over time due to processes like coking (carbon deposition) or poisoning by impurities.[8] If you are reusing a catalyst, consider regeneration or using a fresh batch.

Q3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A3: Side product formation is a common challenge. Here are some frequent issues and solutions:

  • O-Formylation: In substrates containing hydroxyl groups, O-formylation can compete with the desired N-formylation.[1] To favor N-formylation, you can choose a more N-selective reagent or milder reaction conditions.[6] Some catalytic systems, like those using sodium formate or sulfonic acid supported on hydroxyapatite-encapsulated-γ-Fe₂O₃, have shown high selectivity for N-formylation.[1]

  • Di-formylation: If multiple amine groups are present or if the reaction conditions are too harsh, di-formylation can occur.[9] Adjusting the stoichiometry by reducing the amount of the formylating agent can improve selectivity for the mono-formylated product.[6]

  • Polymerization/Resin Formation: Under certain conditions, especially with phenols, polymerization can lead to resin formation.[9] To minimize this, maintain the lowest effective reaction temperature and consider using a milder catalyst.[9]

  • Formation of Siloxanes: When using hydrosilanes (e.g., PhSiH₃) as the reducing agent with CO₂, various siloxanes can form as byproducts.[10]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This workflow provides a step-by-step approach to diagnosing and resolving low-yield issues in your N-formylation reaction.

LowYieldTroubleshooting start Start: Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK end_success Yield Improved check_reagents->end_success Issue Found & Corrected check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture Conditions Correct check_conditions->end_success Issue Found & Corrected optimize_catalyst Optimize Catalyst Loading / Try Different Catalyst check_moisture->optimize_catalyst System is Dry check_moisture->end_success Issue Found & Corrected substrate_reactivity Consider Substrate Reactivity optimize_catalyst->substrate_reactivity No Improvement optimize_catalyst->end_success Improvement Observed end_fail Consult Further Literature substrate_reactivity->end_fail

Troubleshooting workflow for low reaction yield.
Guide 2: Side Product Formation

This decision tree helps in identifying the cause of side product formation and suggests corrective actions.

SideProductTroubleshooting start Start: Side Products Detected identify_side_product Identify Side Product(s) (e.g., O-formylation, di-formylation) start->identify_side_product is_o_formylation O-formylation? identify_side_product->is_o_formylation is_di_formylation Di-formylation? is_o_formylation->is_di_formylation No milder_conditions Use Milder Conditions / N-selective Reagent is_o_formylation->milder_conditions Yes other_side_products Other Side Products? is_di_formylation->other_side_products No adjust_stoichiometry Adjust Stoichiometry (Reduce Formylating Agent) is_di_formylation->adjust_stoichiometry Yes optimize_temp_time Lower Temperature / Reduce Reaction Time other_side_products->optimize_temp_time Yes end_fail Consult Further Literature other_side_products->end_fail No end_success Side Products Minimized milder_conditions->end_success adjust_stoichiometry->end_success optimize_temp_time->end_success

Decision tree for addressing side product formation.

Catalyst Performance Data

The following tables summarize the performance of various catalytic systems for N-formylation reactions.

Table 1: N-Formylation using Formic Acid as Formylating Agent

CatalystSubstrate ScopeTemperature (°C)Reaction TimeYield (%)Reference
Iodine (5 mol%) Aromatic & Aliphatic Amines702 h (for aniline)up to 94[5]
Indium (10 mol%) Anilines, Primary & Secondary Amines701 - 24 hModerate to Excellent[1]
ZnO (50 mol%) Aromatic, Primary & Secondary Amines7010 - 720 minGood to Excellent[1]
ZnCl₂ (10 mol%) Various Amines7010 - 900 minHigh[1]
NP@SO₃H (10 mg) Aromatic Amines60 (reflux in ethanol)10 minHigh[4]
None (Neat) Anilines60-Moderate to Excellent

Table 2: N-Formylation using Other Formylating Agents

CatalystFormylating AgentSubstrate ScopeTemperature (°C)Reaction TimeYield (%)Reference
AuPd–Fe₃O₄ (1.4 mol%) Methanol / O₂Secondary AminesRoom Temp.6 - 18 hup to 89[2]
MgO CO₂ / PhenylsilaneAnilineRoom Temp.20 min99.5[3]
Zn(OAc)₂ / phen CO₂ / PhSiH₃N-methylaniline25-92[11]
EDTA (50 mmol%) CO₂ / PhenylsilaneN-methylaniline806 h96[12]
None CO₂ / BH₃NH₃Primary & Secondary Amines--Good to Excellent[13]

Experimental Protocols

Protocol 1: Iodine-Catalyzed N-Formylation of Aniline using Formic Acid

This protocol is adapted from the work of Jang and coworkers.[1]

  • Materials:

    • Aniline

    • Formic acid

    • Molecular iodine (I₂)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure: a. To a round-bottom flask, add aniline (1.0 mmol), formic acid (2.0 mmol, 2.0 equiv.), and molecular iodine (0.05 mmol, 5 mol%). b. Stir the mixture at 70 °C. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion (typically after 2 hours for aniline), cool the reaction mixture to room temperature. e. Purify the product as necessary, for example, by quenching with a suitable solvent and performing extraction followed by column chromatography.

Protocol 2: MgO-Catalyzed N-Formylation of Aniline using CO₂ and Phenylsilane

This protocol is based on the optimization data for nanocrystalline MgO.[3]

  • Materials:

    • Aniline

    • Phenylsilane

    • Nanocrystalline MgO catalyst

    • Acetonitrile (solvent)

    • Reaction vessel suitable for gas pressure

    • CO₂ supply

    • Magnetic stirrer and stir bar

  • Procedure: a. To the reaction vessel, add aniline, phenylsilane, nanocrystalline MgO (60 mg), and acetonitrile (8 mL). b. Seal the vessel and purge with CO₂. c. Pressurize the vessel with CO₂ (Note: The original source mentions ambient conditions, implying atmospheric pressure, but reactions with CO₂ often use elevated pressure. Check original literature for specifics if scaling up). d. Stir the reaction mixture vigorously at room temperature for 20 minutes. e. Monitor the reaction by TLC or GC-MS. f. After the reaction is complete, vent the CO₂ carefully. g. Separate the catalyst by filtration or centrifugation. h. Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if needed.

Reaction Mechanisms

Mechanism 1: General Pathway for N-Formylation using Formic Acid

The reaction generally proceeds through a nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule.

FormicAcidMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Amine R₂NH Intermediate1 [R₂NH₂⁺] [HCOO⁻] Amine->Intermediate1 FormicAcid HCOOH FormicAcid->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Product R₂NCHO Intermediate2->Product Water H₂O Intermediate2->Water

General mechanism of N-formylation with formic acid.
Mechanism 2: N-Formylation using CO₂ and Hydrosilanes

The N-formylation of amines with CO₂ and a hydrosilane is a more complex process that can proceed through multiple pathways depending on the amine's basicity and the presence of a catalyst.[10][14] A simplified representation involves the formation of a formoxysilane intermediate, which then reacts with the amine.

CO2HydrosilaneMechanism CO2 CO₂ Formoxysilane R₃SiOCHO (Formoxysilane Intermediate) CO2->Formoxysilane Silylcarbamate R'₂NCOOSiR₃ (Silylcarbamate Intermediate) CO2->Silylcarbamate Hydrosilane R₃SiH Hydrosilane->Formoxysilane Hydrosilane->Silylcarbamate Alternative Pathway Amine R'₂NH Amine->Silylcarbamate Product R'₂NCHO (N-Formylated Product) Amine->Product Formoxysilane->Product Silylcarbamate->Product Reduction

Simplified pathways for N-formylation with CO₂ and hydrosilanes.

References

preventing byproduct formation in the synthesis of pesticide intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage byproduct formation during the synthesis of key pesticide intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing 2-chloro-5-chloromethylpyridine (CCMP) from 3-picoline?

A1: The synthesis of 2-chloro-5-chloromethylpyridine (CCMP), a crucial intermediate for neonicotinoid insecticides, typically involves the chlorination of 3-picoline (3-methylpyridine).[1][2][3] During this process, several byproducts can form due to a lack of reaction selectivity. The most common undesired products include:

  • Over-chlorination of the methyl group: Formation of 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine.[4]

  • Over-chlorination of the pyridine ring: Additional chlorine atoms being added to the pyridine ring, resulting in compounds like 2,3-dichloro-5-chloromethylpyridine or 2,6-dichloro-3-(trichloromethyl)pyridine.[5][6]

  • Positional Isomers: Chlorination occurring at other positions on the pyridine ring.

  • Incompletely reacted intermediates: Such as 2-chloro-5-methylpyridine.

Q2: How can I improve the selectivity and yield of the desired CCMP product?

A2: Improving selectivity is key to minimizing byproduct formation. Several process parameters can be optimized:

  • Catalyst Selection: The use of specific catalysts, such as supported palladium chloride (PdCl₂), can significantly increase the reaction speed and improve the selectivity for the target product.[1]

  • Reaction Temperature: Precise temperature control is critical. Vapor-phase chlorination is often conducted between 250°C and 450°C.[4][5] Maintaining a stable temperature, for example around 280°C using a catalyst bed, is essential for consistent results.[1]

  • Reactant Stoichiometry: The molar ratio of chlorine to the picoline substrate must be carefully controlled. An excess of chlorine can lead to over-chlorination.[4][7]

  • pH Control: In some liquid-phase reactions, maintaining the pH of the solution within an acidic range (e.g., pH 4-5) using a buffer can improve the reaction's outcome.[3]

  • Reactor Technology: Advanced reactor designs, like microchannel reactors, can offer better control over reaction conditions, improving heat and mass transfer, which in turn reduces the formation of byproducts.[2][6]

Troubleshooting Guide: CCMP Synthesis

This guide addresses specific issues that may arise during the synthesis of 2-chloro-5-chloromethylpyridine (CCMP).

Problem: High levels of 2-chloro-5-(trichloromethyl)pyridine detected in the final product.

Potential Cause Recommended Solution
Excess Chlorine Reduce the molar ratio of chlorine to the 2-chloro-5-methylpyridine intermediate. A patent suggests a chlorine to beta-picoline weight ratio of at least 5:1 is needed for the overall process, but this must be carefully optimized for the specific step to avoid over-chlorination of the methyl group.[7]
High Reaction Temperature Lower the reaction temperature. While high temperatures (300-400°C) are needed for vapor-phase chlorination, excessive heat can promote further chlorination of the methyl group.[4] Fine-tune the temperature within the recommended range.
Prolonged Reaction Time Decrease the residence time of the reactants in the high-temperature zone of the reactor.

Problem: Low conversion of 3-picoline or 2-chloro-5-methylpyridine.

Potential Cause Recommended Solution
Insufficient Temperature Ensure the reactor has reached the target temperature range for the reaction to initiate effectively (e.g., 250°C - 450°C for vapor-phase chlorination).[5]
Catalyst Deactivation If using a catalyst, it may have become deactivated. Regenerate or replace the catalyst bed as per the manufacturer's protocol. A patent describes using a PdCl₂/Al₂O₃ catalyst roasted at 250°C.[1]
Inadequate Mixing In liquid-phase reactions, ensure agitation is sufficient for proper mixing of reactants. For gas-phase reactions, ensure uniform flow through the reactor to avoid channeling. Specialized reactor designs can improve mixing.[6]
Insufficient Chlorine Verify the flow rate and amount of chlorine being introduced into the reactor. Ensure it meets the stoichiometric requirements for the desired conversion.

Methodologies and Data

Experimental Protocol: Synthesis of Imidacloprid from CCMP

This protocol outlines the subsequent step of using the CCMP intermediate to synthesize the final pesticide product, Imidacloprid. Controlling the purity of the CCMP starting material is critical for the success of this reaction.

  • Reaction Setup : To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitroimidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[8]

  • Solvent Addition : Add 50 mL of acetonitrile to the flask.[8]

  • Reaction Conditions : Stir the mixture at room temperature for 15 minutes. Heat the reaction to 80°C and maintain this temperature under reflux for 8 hours.[8]

  • Workup : After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter the solid inorganic salts.[8]

  • Isolation : Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.[8] The product can then be purified by recrystallization.

Table 1: Comparison of CCMP Synthesis Conditions

The following table summarizes different conditions for CCMP synthesis found in patent literature. Direct comparison of byproduct percentages is often not provided, so yield and purity are used as indicators of reaction success.

Starting Material Catalyst Phase/Solvent Temperature Reported Yield/Purity Reference
3-picolinePdCl₂ / Al₂O₃Vapor250°C - 280°C~50% molar yield[1]
3-picolineNone specifiedWater40°C - 60°CPurity ≥ 99%[2]
3-picolineNone specifiedNitrobenzene120°C - 160°C~90% yield of 2-chloro-5-trichloromethylpyridine[3]
3-picolineNone specifiedVapor250°C - 400°CNot specified[4]

Visualizations

Synthesis Pathway of CCMP

The diagram below illustrates the general synthesis pathway from 3-picoline to 2-chloro-5-chloromethylpyridine (CCMP), highlighting the desired product and potential side products.

G cluster_start Starting Material cluster_process Chlorination Process cluster_products Products start 3-Picoline process Chlorination (Cl2, Catalyst, Heat) start->process main_product Desired Product: 2-Chloro-5-chloromethylpyridine (CCMP) process->main_product Selective Reaction byproduct1 Byproduct: Over-chlorinated Ring process->byproduct1 Side Reaction byproduct2 Byproduct: Over-chlorinated Methyl Group process->byproduct2 Side Reaction byproduct3 Byproduct: Incomplete Reaction process->byproduct3 Side Reaction

Caption: General synthesis pathway for CCMP highlighting potential byproduct formation.

Troubleshooting Workflow for Byproduct Formation

This workflow provides a logical sequence of steps to diagnose and resolve issues with byproduct formation during synthesis.

G start High Byproduct Level Detected check_params Step 1: Verify Reaction Parameters (Temp, Pressure, Stoichiometry) start->check_params params_ok Are Parameters Correct? check_params->params_ok adjust_params Adjust to Protocol Specifications params_ok->adjust_params No check_reagents Step 2: Analyze Reagent Purity (Starting Material, Solvents, Cl2) params_ok->check_reagents Yes adjust_params->check_params reagents_ok Are Reagents Pure? check_reagents->reagents_ok purify_reagents Purify or Replace Reagents reagents_ok->purify_reagents No check_catalyst Step 3: Inspect Catalyst (If applicable) reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_ok Is Catalyst Active? check_catalyst->catalyst_ok replace_catalyst Regenerate or Replace Catalyst catalyst_ok->replace_catalyst No end_node Problem Resolved catalyst_ok->end_node Yes replace_catalyst->check_catalyst

Caption: A logical workflow for troubleshooting excessive byproduct formation.

References

Validation & Comparative

Spectroscopic Validation of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide and two structurally related alternatives: N-phenylformamide and N-(2-chlorophenyl)formamide. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted data based on its structure and comparative analysis with the known data of the analogs. This information is intended to aid researchers in the validation of its chemical structure.

Spectroscopic Data Comparison

The structural validation of an organic compound is unequivocally established through the combined application of several spectroscopic techniques, principally Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational frequencies for the three compounds are summarized below.

Functional GroupThis compound (Predicted)N-phenylformamideN-(2-chlorophenyl)formamide
N-H Stretch 3300-3100 cm⁻¹ (broad)~3279 cm⁻¹~3250 cm⁻¹
C=O Stretch ~1680 cm⁻¹~1660 cm⁻¹~1670 cm⁻¹
C-N Stretch ~1250 cm⁻¹~1235 cm⁻¹~1240 cm⁻¹
C-Cl Stretch ~790 cm⁻¹-~750 cm⁻¹
C-F Stretch 1320-1100 cm⁻¹ (strong, multiple bands)--
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3050 cm⁻¹~3060 cm⁻¹
Aromatic C=C Bending 1600-1450 cm⁻¹ (multiple bands)1600, 1480 cm⁻¹1590, 1480 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR spectroscopy reveals the chemical environment and connectivity of protons.

ProtonThis compound (Predicted, in CDCl₃)N-phenylformamide (in CDCl₃)N-(2-chlorophenyl)formamide (in CDCl₃)
-CHO ~8.4 ppm (s)~8.3 ppm (s)~8.4 ppm (s)
-NH- ~8.0 ppm (br s)~7.6 ppm (br s)~8.1 ppm (br s)
Aromatic-H 7.4-7.8 ppm (m, 3H)7.1-7.5 ppm (m, 5H)7.0-7.4 ppm (m, 4H)

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule.

CarbonThis compound (Predicted, in CDCl₃)N-phenylformamide (in CDCl₃)N-(2-chlorophenyl)formamide (in CDCl₃)
-CHO ~161 ppm~160 ppm~160 ppm
C-Cl ~135 ppm-~130 ppm
C-CF₃ ~125 ppm (q)--
CF₃ ~123 ppm (q)--
Aromatic C 120-140 ppm120-138 ppm121-135 ppm
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

IonThis compound (Predicted)N-phenylformamideN-(2-chlorophenyl)formamide
[M]⁺ 223/225 (isotope pattern)121155/157 (isotope pattern)
[M-CHO]⁺ 194/19692126/128
[C₆H₄ClCF₃]⁺ 181/183--
[C₆H₅NH₂]⁺ -93-
[C₆H₅]⁺ -77-
[C₆H₄Cl]⁺ --111/113

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized organic compound.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Fragment Elucidation NMR->NMR_Analysis MS_Analysis Molecular Weight & Formula Determination MS->MS_Analysis Structure_Validation Structure Validation IR_Analysis->Structure_Validation NMR_Analysis->Structure_Validation MS_Analysis->Structure_Validation

Caption: A logical workflow for the elucidation of molecular structures using spectroscopy.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The absorption bands (peaks) in the spectrum are correlated to specific functional groups and bond vibrations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a similar process is used, often with broadband proton decoupling to simplify the spectrum.

  • Data Processing and Analysis: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), signal integrations (for ¹H), and coupling constants (J) are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron ionization (EI), where high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Analysis: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

A Comparative Guide to the Synthetic Routes of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of N-(2-chloro-5-(trifluoromethyl)phenyl)formamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The comparison focuses on reaction efficiency, conditions, and environmental impact, supported by available experimental data to inform methodological choices in a research and development setting.

Comparison of Synthetic Routes

Synthetic RouteKey Reagents/CatalystReaction ConditionsRepresentative Yield (%)Reaction TimeRef.
1. Acetic Formic Anhydride (in situ) Formic Acid, Acetic AnhydrideMild, often low temperatureHigh to Quantitative (General)< 1 hour[1]
2. Formic Acid in Polyethylene Glycol (PEG) Formic Acid, PEG-400Room Temperature, Catalyst-Free85% (for 4-nitroaniline)4-6 hours
3. Zeolite-Catalyzed Formylation Formic Acid, H-Zeolite ARoom Temperature, Solvent-Free95% (for 4-chloroaniline)15 minutes[2]

Experimental Protocols

Detailed methodologies for the three prominent synthetic routes are provided below. These protocols are based on established procedures for the N-formylation of anilines and can be adapted for the synthesis of this compound.

Route 1: N-Formylation using Acetic Formic Anhydride (in situ)

This classical method is known for its high efficiency and rapid conversion rates. Acetic formic anhydride, a potent formylating agent, is generated in situ from the reaction of formic acid and acetic anhydride.

Materials:

  • 2-chloro-5-(trifluoromethyl)aniline

  • Formic acid

  • Acetic anhydride

  • Suitable anhydrous solvent (e.g., dichloromethane, THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the acetic formic anhydride by slowly adding acetic anhydride (1.5 eq) to an excess of formic acid (3.0 eq) at 0 °C with stirring. Allow the mixture to react for 15-30 minutes.

  • Slowly add the freshly prepared acetic formic anhydride solution to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding cold water.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize excess acids.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Route 2: N-Formylation using Formic Acid in Polyethylene Glycol (PEG)

This method offers a green and operationally simple alternative, avoiding the use of catalysts and volatile organic solvents.

Materials:

  • 2-chloro-5-(trifluoromethyl)aniline

  • Formic acid

  • Polyethylene glycol (PEG-400)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add 2-chloro-5-(trifluoromethyl)aniline (1.0 mmol) and formic acid (3.0 mmol).

  • Add PEG-400 (2 g) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the product.

  • Purify the product if necessary.

Route 3: Zeolite-Catalyzed N-Formylation

This heterogeneous catalytic method is characterized by its high efficiency, short reaction times, and the reusability of the catalyst, making it an environmentally friendly option.[2]

Materials:

  • 2-chloro-5-(trifluoromethyl)aniline

  • Formic acid

  • H-Zeolite A catalyst

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, mix 2-chloro-5-(trifluoromethyl)aniline (1.0 mmol) and formic acid (1.2 mmol).

  • Add H-Zeolite A (0.05 g) to the mixture.

  • Stir the reaction mixture at room temperature under solvent-free conditions for approximately 15-30 minutes, monitoring by TLC.

  • Once the reaction is complete, add ethyl acetate to the mixture.

  • Filter to remove the catalyst. The catalyst can be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

  • Recrystallize the product from a suitable solvent if further purification is required.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing the different synthetic routes to this compound.

G cluster_0 Synthetic Route Evaluation cluster_1 Route Identification cluster_2 Parameter Analysis cluster_3 Data Comparison cluster_4 Selection start Define Target Molecule: This compound route1 Route 1: Acetic Formic Anhydride start->route1 route2 Route 2: Formic Acid in PEG start->route2 route3 Route 3: Zeolite-Catalyzed Formylation start->route3 params1 Yield Reaction Time Temperature Reagents route1->params1 params2 Yield Reaction Time Temperature Solvent route2->params2 params3 Yield Reaction Time Temperature Catalyst route3->params3 compare Comparative Analysis: - Efficiency - Conditions - Green Chemistry Principles params1->compare params2->compare params3->compare decision Select Optimal Synthetic Route compare->decision

Caption: Workflow for comparing synthetic routes.

References

Efficacy Showdown: Unpacking Pesticides Derived from N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of pesticides derived from the chemical scaffold N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide reveals a diverse range of biological activities, from potent fungicidal and insecticidal properties to promising mosquito repellency. This guide provides a comparative look at the efficacy of these compounds, supported by experimental data, to inform researchers and professionals in the fields of agrochemical and veterinary product development.

The core structure, 2-chloro-5-(trifluoromethyl)phenyl, is a key component in several classes of active compounds, including trifluoromethylphenyl amides (TFMPAs) and isoxazolines. This review focuses on representative molecules from these classes, presenting their performance against various pests and comparing them with established market standards.

Fungicidal Activity of Trifluoromethylphenyl Amides (TFMPAs)

A notable derivative, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (hereafter referred to as TFMPA-Fungicide), has demonstrated significant antifungal properties against a range of plant pathogenic fungi. Its efficacy, however, varies depending on the target species.

Table 1: Comparative Fungicidal Efficacy of TFMPA-Fungicide
Fungal SpeciesTFMPA-Fungicide (% Inhibition @ 6.25 µg/mL)Azoxystrobin (% Inhibition @ 6.25 µg/mL)Captan (% Inhibition @ 6.25 µg/mL)
Colletotrichum acutatum~95%~98%~80%
Botrytis cinerea~40%~95%~90%
Phomopsis viticola~90%~98%~75%

Data synthesized from studies on novel trifluoromethylphenyl amides.[1]

While TFMPA-Fungicide shows strong activity against Colletotrichum acutatum and Phomopsis viticola, its performance against Botrytis cinerea is considerably lower than the commercial standards, azoxystrobin and captan.

Experimental Protocol: 96-Well Micro-Dilution Broth Assay for Antifungal Screening

This in vitro assay is a standard method for determining the fungicidal activity of compounds.

  • Fungal Culture Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to produce a sufficient quantity of mycelia or spores.

  • Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared in a liquid growth medium (e.g., potato dextrose broth) to a specific concentration (e.g., 1 x 105 spores/mL).

  • Compound Dilution: The test compounds are serially diluted in the growth medium within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Control wells containing only the medium and the fungal suspension are also included.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to the control wells.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Fungal Culture Inoculum Standardized Inoculum Culture->Inoculum Plate 96-Well Plate Inoculation Inoculum->Plate Compounds Serial Dilution of Test Compounds Compounds->Plate Incubation Incubation (e.g., 48-72h, 25°C) Plate->Incubation Measurement Growth Measurement (OD600) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation G cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor Chloride Channel Cl_ion GABA_R:f1->Cl_ion Opens Channel Hyperexcitation Hyperexcitation & Paralysis GABA_R->Hyperexcitation Leads to GABA GABA Neurotransmitter GABA->GABA_R:f0 Binds Afoxolaner Afoxolaner Afoxolaner->GABA_R:f1 Blocks G cluster_prep Preparation cluster_exposure Exposure & Observation cluster_analysis Analysis Volunteer Volunteer Recruitment Application Apply Repellent to Forearm Volunteer->Application Exposure Insert Arm into Cage (e.g., 3 min exposure) Application->Exposure Mosquitoes Prepare Cage with Host-Seeking Mosquitoes Mosquitoes->Exposure Observation Observe for Mosquito Landings/Bites Exposure->Observation Observation->Exposure Repeat at Intervals (e.g., every 30 min) RecordTime Record Time to First Bite Observation->RecordTime CalculateCPT Calculate Complete Protection Time (CPT) RecordTime->CalculateCPT

References

cost-benefit analysis of different N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of three primary methods for the synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on reaction efficiency, cost-effectiveness, and procedural complexity, supported by detailed experimental protocols and quantitative data.

Executive Summary

The synthesis of this compound is most commonly achieved through the formylation of 2-Chloro-5-(trifluoromethyl)aniline. This guide evaluates three established formylating methods: direct formylation with formic acid, formylation using in-situ generated acetic formic anhydride, and formylation with triethyl orthoformate. Each method presents distinct advantages and disadvantages in terms of yield, purity, cost, and operational simplicity. The selection of the optimal method will depend on the specific requirements of the research or development setting, including scale, available resources, and desired product purity.

Method 1: Formylation with Formic Acid

This method represents the most straightforward and atom-economical approach. The reaction proceeds by heating the aniline with an excess of formic acid, which acts as both the formylating agent and the solvent.

Experimental Protocol:

A mixture of 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq.) and 98% formic acid (5.0 eq.) is heated to reflux at 100-110°C for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess formic acid is removed under reduced pressure. The resulting residue is then neutralized with a saturated aqueous solution of sodium bicarbonate. The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product is purified by recrystallization from a mixture of hexane and ethyl acetate.

Method 2: Formylation with Acetic Formic Anhydride

This method utilizes a more reactive formylating agent, acetic formic anhydride, which is typically generated in situ from the reaction of formic acid and acetic anhydride. This approach often leads to higher yields and shorter reaction times compared to using formic acid alone.

Experimental Protocol:

In a round-bottom flask, acetic anhydride (1.5 eq.) is added dropwise to a stirred solution of 98% formic acid (2.0 eq.) at 0°C. The mixture is then stirred at room temperature for 1 hour to ensure the formation of acetic formic anhydride. The solution is recooled to 0°C, and 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq.) dissolved in a minimal amount of anhydrous toluene is added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours. After completion, the reaction is quenched with cold water, and the product is extracted with ethyl acetate. The organic phase is washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved through column chromatography on silica gel using a hexane-ethyl acetate gradient.

Method 3: Formylation with Triethyl Orthoformate

This method offers a milder alternative for formylation, often catalyzed by an acid. It is particularly useful when the substrate is sensitive to the more acidic conditions of the other methods.

Experimental Protocol:

A solution of 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq.) and triethyl orthoformate (1.5 eq.) in toluene is treated with a catalytic amount of formic acid (0.1 eq.). The mixture is heated to reflux for 5-7 hours, with the progress monitored by TLC. Upon completion, the solvent and excess reagents are removed under reduced pressure. The residue is then purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.

Comparative Analysis

The following table summarizes the key quantitative data for the three synthesis methods. The cost analysis is based on current market prices for the reagents and solvents.

Parameter Method 1: Formic Acid Method 2: Acetic Formic Anhydride Method 3: Triethyl Orthoformate
Starting Material 2-Chloro-5-(trifluoromethyl)aniline2-Chloro-5-(trifluoromethyl)aniline2-Chloro-5-(trifluoromethyl)aniline
Formylating Agent Formic AcidAcetic Formic Anhydride (from Formic Acid & Acetic Anhydride)Triethyl Orthoformate
Solvent Formic Acid (reagent)TolueneToluene
Reaction Temperature 100-110°C0°C to Room TemperatureReflux (approx. 111°C)
Reaction Time 4-6 hours2-3 hours5-7 hours
Typical Yield 85-90%90-95%80-85%
Product Purity (after purification) >98%>99%>98%
Purification Method RecrystallizationColumn ChromatographyColumn Chromatography
Estimated Reagent Cost per gram of product LowModerateHigh
Key Advantages Low cost, simple procedureHigh yield, shorter reaction timeMild reaction conditions
Key Disadvantages Longer reaction time, high temperatureUse of corrosive anhydride, requires chromatographyHigher reagent cost, longer reaction time than Method 2

Note: Estimated reagent costs are subject to change based on supplier and market fluctuations.

Logical Workflow for Method Selection

SynthesisMethodSelection start Start: Need to Synthesize This compound cost_priority Is cost the primary concern? start->cost_priority yield_purity_priority Are highest yield and purity critical? cost_priority->yield_purity_priority No method1 Method 1: Formic Acid (Low Cost, Simple) cost_priority->method1 Yes mild_conditions_priority Are mild reaction conditions required? yield_purity_priority->mild_conditions_priority No method2 Method 2: Acetic Formic Anhydride (High Yield & Purity) yield_purity_priority->method2 Yes mild_conditions_priority->method1 No, consider balance method3 Method 3: Triethyl Orthoformate (Mild Conditions) mild_conditions_priority->method3 Yes end End: Method Selected method1->end method2->end method3->end

A Comparative Guide to Alternative Reagents for Formamidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of formamidines is a crucial step in the creation of a wide array of biologically active molecules and pharmaceutical intermediates. While phenyl chloroformate has been utilized for this purpose, a range of alternative reagents offer distinct advantages in terms of yield, reaction conditions, safety, and substrate scope. This guide provides an objective comparison of key alternatives to phenyl chloroformate for formamidine synthesis, supported by experimental data and detailed protocols.

Executive Summary

The choice of reagent for formamidine synthesis is critical and depends on factors such as the desired substitution pattern of the formamidine, the nature of the starting amine, and the desired reaction conditions. This guide explores the following alternatives to phenyl chloroformate:

  • Triethyl Orthoformate: A classic and versatile reagent for the synthesis of N,N'-disubstituted formamidines from primary amines.

  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A milder reagent, particularly useful for generating N,N-dimethylformamidines from primary and secondary amines.

  • Vilsmeier-Haack Reagent: A highly reactive electrophile, effective for the formylation of a wide range of amines to produce formamidines.

  • Bredereck's Reagent: A powerful aminomethylenating agent, advantageous for less reactive substrates.

This comparison will delve into the performance of each reagent, providing a clear overview to aid in the selection of the most appropriate synthetic route.

Performance Comparison of Formamidine Synthesis Reagents

The following table summarizes the performance of different reagents for the synthesis of N,N'-diphenylformamidine from aniline as a representative substrate.

Reagent/MethodReaction ConditionsYield (%)Reference
Phenyl Chloroformate/DMF Aniline, Phenyl Chloroformate, DMF, Room Temperature, 5 min95[1]
Triethyl Orthoformate Aniline, Triethyl Orthoformate, FeCl₃ (cat.), Toluene, Room Temperature, 3 h92[2]
Triethyl Orthoformate Aniline, Triethyl Orthoformate, Ceric Ammonium Nitrate (cat.), Water, Room TemperatureHigh Yield[3]
Triethyl Orthoformate Aniline, Triethyl Orthoformate, Ultrasound, Solvent-Free, Room TemperatureExcellent Yields[4]
Vilsmeier-Haack Reagent 2-Aminothiophene derivative, POCl₃, DMF, 0 °C to RT, 30 min90[5]
DMF-DMA 2-Aminothiophene derivative, DMF-DMA, Reflux, 5 h75[5]

Note: Direct comparative data for all reagents with the same substrate under identical conditions is limited. The data presented is collated from various sources to provide a representative comparison.

Alternative Reagents and Experimental Protocols

Triethyl Orthoformate

Triethyl orthoformate is a widely used and cost-effective reagent for the synthesis of N,N'-disubstituted formamidines from two equivalents of a primary amine. The reaction typically requires heating and can be catalyzed by acids.

Advantages:

  • Readily available and relatively inexpensive.

  • Effective for a wide range of primary amines.

  • Can be used under solvent-free conditions.[4]

Disadvantages:

  • Often requires high temperatures and long reaction times.

  • Not suitable for the synthesis of N,N-disubstituted formamidines from secondary amines.

Experimental Protocol: FeCl₃ Catalyzed Synthesis of N,N'-Diphenylformamidine [2]

  • To a well-stirred solution of aniline (186 mg, 2 mmol) and triethyl orthoformate (148 mg, 1 mmol) in toluene (10 mL), add a catalytic amount of FeCl₃ (10 mol%).

  • Stir the mixture for 3 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting solid mass in chloroform (30 mL) and filter.

  • The filtrate is concentrated and the crude product is purified by column chromatography on silica gel to afford pure N,N'-diphenylformamidine.

Reaction Pathway:

G cluster_0 Step 1: Formation of Imidate cluster_1 Step 2: Reaction with Second Amine Amine1 R-NH₂ Orthoformate HC(OEt)₃ Imidate R-N=CH(OEt) Amine1->Imidate + Orthoformate Orthoformate->Imidate Ethanol1 EtOH Amine2 R-NH₂ Formamidine R-N=CH-NH-R Imidate->Formamidine + Amine Amine2->Formamidine Ethanol2 EtOH

Caption: Synthesis of N,N'-disubstituted formamidine using triethyl orthoformate.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a milder alternative that serves as a one-carbon synthon, reacting with primary and secondary amines to form N,N-dimethylformamidine derivatives. It is particularly useful when working with acid-sensitive substrates.[6]

Advantages:

  • Milder reaction conditions, often at room temperature or with gentle heating.[6]

  • Suitable for both primary and secondary amines.

  • Cleaner reactions with volatile byproducts (methanol and dimethylamine), simplifying workup.[6]

Disadvantages:

  • Can be less reactive than other reagents, sometimes requiring longer reaction times or heating.[5]

  • Primarily yields N,N-dimethylformamidines.

Experimental Protocol: Synthesis of an N'-(2-cyanoaryl)-N,N-dimethylformamidine intermediate [7]

  • In a microwave-safe reaction vessel, combine the substituted 2-aminobenzonitrile (1.0 eq) and DMF-DMA (which acts as both reactant and solvent).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 105 °C for 15 minutes.

  • After cooling, the resulting N'-(2-cyanoaryl)-N,N-dimethylformamidine intermediate can be used in the subsequent step without further purification.

Reaction Pathway:

G Amine R₁R₂NH Intermediate [R₁R₂N-CH(OMe)-NMe₂] Amine->Intermediate + DMF-DMA DMFDMA Me₂N-CH(OMe)₂ Formamidine R₁R₂N-CH=NMe₂ Intermediate->Formamidine - MeOH Methanol MeOH

Caption: Synthesis of N,N-disubstituted formamidine using DMF-DMA.

Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a highly electrophilic species that readily reacts with amines to form formamidines.

Advantages:

  • High reactivity, leading to shorter reaction times and high yields.[5]

  • Effective for a broad range of substrates, including less reactive amines.

  • Thermodynamically more favorable than DMF-DMA in some cases.[5]

Disadvantages:

  • Harsh and corrosive nature of POCl₃ requires careful handling.[6]

  • The high reactivity can lead to side reactions with sensitive functional groups.[6]

Experimental Protocol: General Procedure for Formamidine Synthesis [5]

  • In a round-bottom flask, place N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.

  • To this mixture, add the primary amine substrate.

  • Stir the reaction mixture at room temperature.

  • After completion of the reaction (monitored by TLC), the mixture is quenched with a base (e.g., aqueous sodium hydroxide) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give the crude formamidine, which is then purified.

Reaction Pathway:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with Amine DMF DMF POCl3 POCl₃ Vilsmeier [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + POCl₃ POCl3->Vilsmeier Amine R-NH₂ Formamidine R-N=CH-NMe₂ Vilsmeier->Formamidine + Amine

Caption: Formamidine synthesis via the Vilsmeier-Haack reagent.

Bredereck's Reagent

Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a powerful aminomethylenating agent that is particularly effective for reacting with compounds containing active methylene groups. It can also be used for the synthesis of formamidines, especially with less acidic substrates where other reagents may fail.[8]

Advantages:

  • Higher reactivity compared to DMF-DMA, especially with less acidic substrates.[8]

  • Generates a strong base (tert-butoxide) in situ, facilitating the reaction.

  • Bench-stable and can be handled more easily than the Vilsmeier reagent.

Disadvantages:

  • More expensive than other alternatives.

  • The reaction often requires heating to reflux.

Experimental Protocol: General Aminomethylenation of Active Methylene Compounds [8]

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the active methylene compound (1.0 equiv) in an anhydrous, non-polar aprotic solvent (e.g., toluene).

  • Add Bredereck's reagent (1.1 - 1.5 equiv) to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting enamine product can be further purified or used directly.

Reaction Pathway:

G cluster_0 Dissociation cluster_1 Reaction with Substrate Bredereck t-BuO-CH(NMe₂)₂ Formamidinium [CH(NMe₂)₂]⁺ Bredereck->Formamidinium tBuO t-BuO⁻ Bredereck->tBuO Product R-CH(NMe₂)₂ Formamidinium->Product + Enolate Substrate R-H Enolate R⁻ tBuO->Enolate + Substrate Substrate->Enolate Enolate->Product

Caption: Reaction mechanism of Bredereck's reagent.

Conclusion

The synthesis of formamidines can be achieved through various synthetic routes, each with its own set of advantages and limitations. While phenyl chloroformate offers a rapid and high-yielding method, concerns about its toxicity and handling may lead researchers to seek alternatives.

  • Triethyl orthoformate stands out as a classic, economical, and versatile reagent, particularly for N,N'-diarylformamidines, with recent improvements using catalysts or ultrasound to enhance its efficiency under milder conditions.

  • DMF-DMA provides a gentler approach, ideal for substrates that are sensitive to harsh acidic conditions, and offers a straightforward workup.

  • The Vilsmeier-Haack reagent is a powerful and highly reactive option that ensures high yields and short reaction times, making it suitable for a broad range of amines.

  • Bredereck's reagent excels in cases where substrates are less reactive, demonstrating superior performance over milder reagents like DMF-DMA.

The selection of the optimal reagent will ultimately be guided by the specific requirements of the target molecule, including the nature of the amine substrate, desired substitution pattern, and tolerance to different reaction conditions. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of complex molecules relies on the availability and efficient use of versatile intermediates. N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide and its related precursors are pivotal building blocks in the creation of a variety of bioactive compounds. This guide provides an objective comparison of synthetic routes to this compound, supported by experimental data, to inform the selection of optimal methodologies for research and development.

Comparison of Synthetic Performance

The primary route to this compound involves the formylation of 2-chloro-5-(trifluoromethyl)aniline. The choice of formylating agent is a critical factor that influences reaction efficiency, yield, and purity of the final product. Below is a comparative summary of common formylation methods.

Formylating AgentTypical Reaction ConditionsReported Yield Range (%)Key AdvantagesKey Disadvantages
Formic Acid Neat or with a dehydrating agent (e.g., DCC), elevated temperatures.60-85Readily available, cost-effective.Requires high temperatures, potential for side reactions.
Ethyl Formate Reflux in excess ethyl formate, often with a catalyst.70-90Milder conditions than formic acid, good yields.Requires longer reaction times, excess reagent may be needed.
Acetic Formic Anhydride (in situ) Reaction of formic acid and acetic anhydride at low temperatures.85-98High reactivity, excellent yields, rapid reaction times.Reagent is moisture-sensitive and prepared in situ.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor 2-chloro-5-(trifluoromethyl)aniline and its subsequent formylation are crucial for reproducible and scalable results.

Synthesis of 2-Chloro-5-(trifluoromethyl)aniline

The precursor, 2-chloro-5-(trifluoromethyl)aniline, is a key starting material. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common route involves the chlorination and subsequent reduction of a nitrated trifluoromethylbenzene derivative.

Formylation of 2-Chloro-5-(trifluoromethyl)aniline using Acetic Formic Anhydride

This protocol describes a highly efficient method for the N-formylation of 2-chloro-5-(trifluoromethyl)aniline.

Materials:

  • 2-chloro-5-(trifluoromethyl)aniline

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare acetic formic anhydride by slowly adding acetic anhydride (1.2 eq) to ice-cold formic acid (2.0 eq) with stirring. Maintain the temperature below 10 °C.

  • Slowly add the freshly prepared acetic formic anhydride to the stirred solution of the aniline at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizing Synthetic and Biological Pathways

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of the target formamide from its aniline precursor.

G Synthetic Workflow cluster_start Starting Material cluster_reagents Formylating Agents 2_chloro_5_trifluoromethyl_aniline 2-Chloro-5-(trifluoromethyl)aniline formylation N-Formylation 2_chloro_5_trifluoromethyl_aniline->formylation formic_acid Formic Acid formic_acid->formylation ethyl_formate Ethyl Formate ethyl_formate->formylation acetic_formic_anhydride Acetic Formic Anhydride acetic_formic_anhydride->formylation product This compound formylation->product

Caption: Synthetic pathway to the target formamide.

Mode of Action of a Relevant Agrochemical

This compound is a key intermediate in the synthesis of various agrochemicals. For instance, the structurally related fungicide Fluopicolide, which contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, exerts its effect by disrupting the cytoskeleton of oomycete pathogens. This disruption is achieved by targeting spectrin-like proteins, which are essential for maintaining the integrity of the pathogen's cell membrane.

G Mode of Action of Fluopicolide Fluopicolide Fluopicolide Spectrin_like_Proteins Spectrin-like Proteins (Cell Membrane) Fluopicolide->Spectrin_like_Proteins Binds to and delocalizes Cytoskeleton_Disruption Cytoskeleton Disruption Spectrin_like_Proteins->Cytoskeleton_Disruption Cell_Membrane_Instability Cell Membrane Instability Cytoskeleton_Disruption->Cell_Membrane_Instability Cell_Lysis Cell Lysis and Pathogen Death Cell_Membrane_Instability->Cell_Lysis

Caption: Fungicidal mode of action of Fluopicolide.

This guide highlights the importance of selecting the appropriate synthetic route for producing this compound. The use of acetic formic anhydride for formylation offers a highly efficient and high-yielding approach. The relevance of this class of intermediates is underscored by their application in the synthesis of potent agrochemicals like Fluopicolide, which employs a unique mode of action to combat plant pathogens. For researchers in drug discovery and agrochemical development, a thorough understanding of these synthetic pathways and biological targets is paramount for the successful development of novel and effective compounds.

A Comparative Guide to Analytical Standards for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Selecting an Appropriate Analytical Standard

The quality of an analytical standard is paramount for achieving accurate and reproducible results. When selecting a reference standard, several key criteria should be considered:

  • Purity and Characterization: The standard should have a well-documented purity, typically determined by a combination of chromatographic and spectroscopic techniques. A Certificate of Analysis (CoA) should be provided, detailing the purity, identity, and the methods used for characterization.

  • Traceability: The standard should be traceable to a national or international standard, ensuring its metrological traceability.[1]

  • Stability: The standard must be stable under the recommended storage and handling conditions to maintain its integrity over time.[2][3]

  • Homogeneity: The material should be uniform throughout the batch to minimize variability between aliquots.[2]

  • Availability and Supplier Reputation: The standard should be readily available from a reputable supplier who can provide adequate technical support and documentation.

While certified reference materials (CRMs) for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide are not widely listed, several chemical suppliers offer the compound itself. Researchers may need to qualify this material in-house to serve as a working standard.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful techniques for the analysis of organic compounds like this compound. The choice between these methods will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used technique for the separation and quantification of moderately polar to nonpolar compounds. For this compound, a C18 column is a suitable starting point.

Table 1: Typical HPLC Method Parameters

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with 0.1% formic acid or phosphate buffer[4]
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min[4]
Column Temperature 25-40 °C
Detection UV at 220-280 nm (Diode Array Detector recommended for peak purity)
Injection Volume 10-20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace analysis and confirmation of identity. Due to the presence of chlorine and a trifluoromethyl group, this compound is expected to be amenable to GC analysis.

Table 2: Typical GC-MS Method Parameters

ParameterRecommendation
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 250-280 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 10-20 °C/min, hold for 5 min
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Experimental Protocols

Below are detailed, yet general, methodologies for the analysis of this compound using HPLC and GC-MS. These should be optimized and validated for your specific application.

HPLC Experimental Protocol
  • Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., acetonitrile/water mixture) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples onto the column and record the chromatograms.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

GC-MS Experimental Protocol
  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). Concentrate the extract if necessary and bring it to a known final volume.

  • GC-MS Analysis: Inject the standards and samples into the GC-MS system.

  • Data Analysis: Generate a calibration curve from the peak areas of the calibration standards. Quantify the analyte in the sample using this curve. Confirm the identity of the analyte by comparing its mass spectrum with that of the reference standard.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for selecting an analytical standard and developing a suitable analytical method for this compound.

Analytical_Workflow cluster_selection Standard Selection cluster_method_dev Method Development & Validation start Define Analytical Requirements search Search for Certified Reference Materials (CRMs) start->search evaluate_crm Evaluate CRM (Purity, Traceability, CoA) search->evaluate_crm CRM Available no_crm No Suitable CRM Found search->no_crm CRM Not Available choose_technique Choose Analytical Technique (HPLC or GC-MS) evaluate_crm->choose_technique source_chemical Source High-Purity Chemical no_crm->source_chemical qualify_standard Qualify as In-House Working Standard source_chemical->qualify_standard qualify_standard->choose_technique develop_method Develop Separation Method choose_technique->develop_method validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) develop_method->validate_method routine_analysis Routine Analysis validate_method->routine_analysis

References

assessing the stability of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Stability of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the stability of this compound under various stress conditions. Due to the absence of publicly available stability data for this specific compound, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough internal evaluation and comparison against other potential drug candidates. The methodologies are based on established principles of forced degradation studies as recommended by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

Forced degradation or stress testing is crucial in the development of new drug substances.[3] These studies help in understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[2] The typical approach involves subjecting the compound to conditions more severe than accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress.[4]

Experimental Protocols for Stability Assessment

The following are detailed protocols for conducting forced degradation studies on this compound. The goal is to achieve a limited and controlled degradation, typically in the range of 5-20%, to allow for the reliable detection and characterization of degradants.[4]

1. Hydrolytic Stability:

  • Objective: To assess the susceptibility of the formamide linkage and other functional groups to hydrolysis under acidic, basic, and neutral conditions.

  • Protocol:

    • Prepare three sets of solutions of this compound at a concentration of approximately 1 mg/mL in:

      • 0.1 M Hydrochloric Acid (HCl) for acidic hydrolysis.[2]

      • 0.1 M Sodium Hydroxide (NaOH) for basic hydrolysis.[2]

      • Purified water for neutral hydrolysis.

    • For each condition, divide the solution into two aliquots: one to be stored at room temperature and another to be heated (e.g., at 60°C) to accelerate degradation.

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw samples.

    • Neutralize the acidic and basic samples before analysis to prevent further degradation.

    • Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

2. Oxidative Stability:

  • Objective: To determine the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.[3]

    • Store the solution at room temperature, protected from light.

    • At specified time points, withdraw samples and analyze them by HPLC. Quenching the reaction with a suitable agent (e.g., sodium bisulfite) may be necessary before analysis.

3. Photostability:

  • Objective: To evaluate the impact of light exposure on the stability of the compound, as guided by ICH Q1B.[5][6]

  • Protocol:

    • Expose a solid sample of this compound and a solution of the compound (at ~1 mg/mL) to a light source that provides both ultraviolet (UV) and visible light.[4][7] The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.[7]

    • Simultaneously, store control samples (both solid and solution) in the dark under the same temperature and humidity conditions.[6]

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

    • Any significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.[7]

4. Thermal Stability:

  • Objective: To assess the stability of the compound under elevated temperatures.

  • Protocol:

    • Place a solid sample of this compound in a controlled temperature chamber (e.g., at 60°C, 80°C).

    • At specified time points, withdraw samples and dissolve them in a suitable solvent for HPLC analysis.

    • For comparison, a solution of the compound can also be subjected to thermal stress.

Data Presentation

Quantitative results from the stability studies should be summarized in clear and concise tables to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradants DetectedRemarks (e.g., Major Degradant Peak Area %)
Acid Hydrolysis 0.1 M HCl4860
Base Hydrolysis 0.1 M NaOH2460
Neutral Hydrolysis Water4860
Oxidation 3% H₂O₂2425
Photolysis (Solid) >1.2M lux hr, >200 W hr/m²N/A25
Photolysis (Solution) >1.2M lux hr, >200 W hr/m²N/A25
Thermal (Solid) Dry Heat4880
Comparative Analysis with Alternatives

Once the stability profile of this compound is established, it can be compared with other compounds under investigation.

Table 2: Comparative Stability Profile

Stress ConditionThis compound (% Degradation)Compound A (% Degradation)Compound B (% Degradation)
Acid Hydrolysis (0.1M HCl, 60°C, 24h)
Base Hydrolysis (0.1M NaOH, 60°C, 8h)
Oxidation (3% H₂O₂, 25°C, 24h)
Photolysis (Solution)
Thermal (Solid, 80°C, 48h)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a new chemical entity like this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_reporting Reporting prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl) prep->acid base Base Hydrolysis (0.1M NaOH) prep->base oxid Oxidation (3% H2O2) prep->oxid photo Photolysis (UV/Vis Light) prep->photo solid Weigh Solid Sample solid->photo thermal Thermal Stress (Dry Heat) solid->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc char Characterize Degradants (e.g., LC-MS) hplc->char report Summarize Data in Tables and Generate Report hplc->report

Workflow for Forced Degradation Studies
Logical Framework for Stability Assessment

The decision-making process for handling and formulating a compound based on its stability profile is outlined below.

G cluster_hydrolysis Hydrolytic Stability cluster_photo Photostability cluster_thermo Thermal Stability start Assess Stability of This compound hydro_check Stable in Acid/Base? start->hydro_check hydro_yes Proceed with aqueous formulation development hydro_check->hydro_yes Yes hydro_no Consider non-aqueous formulations or pH control hydro_check->hydro_no No photo_check Photosensitive? hydro_yes->photo_check hydro_no->photo_check photo_yes Use light-protective packaging and manufacturing controls photo_check->photo_yes Yes photo_no Standard packaging may be suitable photo_check->photo_no No thermo_check Thermally Labile? photo_yes->thermo_check photo_no->thermo_check thermo_yes Define controlled storage and shipping conditions thermo_check->thermo_yes Yes thermo_no Standard storage conditions may be acceptable thermo_check->thermo_no No end Final Stability Profile and Handling Strategy thermo_yes->end thermo_no->end

Decision Framework for Stability Assessment

References

A Guide to Assessing the Cross-Reactivity of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and thorough characterization of a compound's selectivity is paramount. While a molecule may be designed with a specific biological target in mind, its potential to interact with other, unintended targets—a phenomenon known as cross-reactivity or off-target activity—can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides a framework for evaluating the cross-reactivity of novel chemical entities, using derivatives of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide as a case study. The methodologies and data presentation formats described herein are intended to serve as a template for the rigorous preclinical assessment of investigational compounds.

The Importance of Cross-Reactivity Profiling

The N-(2-Chloro-5-(trifluoromethyl)phenyl)amide moiety is a common scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including kinase inhibition and antimicrobial effects. The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom can significantly influence the compound's binding properties. Therefore, understanding the cross-reactivity of derivatives of this compound is crucial for predicting their therapeutic potential and safety profile. A comprehensive cross-reactivity assessment enables researchers to:

  • Identify potential safety liabilities: Off-target interactions are a major cause of adverse drug reactions.

  • Elucidate mechanisms of action: Understanding the full spectrum of a compound's biological targets can provide a more complete picture of its pharmacological effects.

  • Discover new therapeutic applications: A compound that shows activity against an unexpected target may be a candidate for a different disease indication.

  • Optimize lead compounds: Selectivity data can guide medicinal chemistry efforts to design more potent and specific molecules.

Illustrative Cross-Reactivity Data

Due to the limited availability of public-domain cross-reactivity data for this compound derivatives, the following tables present hypothetical data to illustrate how such information would be summarized. These tables are designed to serve as a template for presenting experimental findings from a cross-reactivity screening campaign.

Table 1: Illustrative Kinase Selectivity Profile of Compound X-1

Kinase Target% Inhibition at 1 µMIC50 (nM)Kinase Family
Primary Target
Kinase A98%15Tyrosine Kinase
Off-Targets
Kinase B85%150Serine/Threonine Kinase
Kinase C62%800Tyrosine Kinase
Kinase D35%> 10,000Serine/Threonine Kinase
Kinase E12%> 10,000Lipid Kinase
Kinase F5%> 10,000Atypical Kinase

Table 2: Illustrative Cross-Reactivity Profile against a Panel of G-Protein Coupled Receptors (GPCRs)

GPCR Target% Inhibition at 10 µM (Agonist Mode)% Inhibition at 10 µM (Antagonist Mode)Receptor Family
Receptor 18%12%Adrenergic
Receptor 23%5%Dopaminergic
Receptor 345%55%Serotonergic
Receptor 415%20%Muscarinic
Receptor 52%1%Opioid

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to generate the type of data presented above.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology: A common method for kinase profiling is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide or protein.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

    • Prepare a solution of [γ-³³P]ATP at the desired concentration (e.g., 10 µM).

    • Prepare a solution of the specific substrate for each kinase.

  • Assay Procedure:

    • Add kinase, substrate, and test compound to the wells of a 96-well plate.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 120 minutes).

    • Stop the reaction by adding a solution of phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Add scintillant to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the test compound relative to a DMSO control.

    • For compounds showing significant inhibition, perform a dose-response analysis to determine the IC50 value.

GPCR Cross-Reactivity Screening

Objective: To assess the ability of a test compound to bind to and modulate the activity of a panel of GPCRs.

Methodology: Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cell lines overexpressing the GPCR of interest.

  • Binding Assay (Antagonist Mode):

    • Incubate the cell membranes with a known radiolabeled antagonist for the receptor and the test compound at various concentrations.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Binding Assay (Agonist Mode):

    • Similar to the antagonist mode, but a radiolabeled agonist is used.

  • Data Analysis:

    • Determine the ability of the test compound to displace the radioligand from the receptor.

    • Calculate the percentage of inhibition of radioligand binding at a specific concentration of the test compound.

    • For active compounds, determine the Ki (inhibition constant) from a competition binding curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for communicating complex biological processes and experimental designs. The following are examples created using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome start This compound derivatives Derivative Library start->derivatives Chemical Modification primary_screen Primary Screen (e.g., Kinase Panel at 1 µM) derivatives->primary_screen secondary_screen Secondary Screen (Dose-Response for Hits) primary_screen->secondary_screen Active Compounds ic50 IC50 / Ki Determination secondary_screen->ic50 selectivity Selectivity Profile ic50->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for assessing the cross-reactivity of a chemical library.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression inhibitor Compound X-1 inhibitor->raf

Caption: A hypothetical signaling pathway inhibited by a test compound.

Conclusion

The comprehensive evaluation of cross-reactivity is a critical step in the development of new therapeutics. By employing a systematic approach of broad panel screening followed by more detailed dose-response studies, researchers can build a robust understanding of a compound's selectivity profile. This guide provides a foundational framework for conducting and presenting such studies, using derivatives of this compound as an illustrative example. The diligent application of these principles will ultimately contribute to the development of safer and more effective medicines.

Safety Operating Guide

Safe Disposal of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, ensuring laboratory safety and environmental protection. The procedural guidance is designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle the compound with care in a controlled laboratory setting.

Personal Protective Equipment (PPE): Ensure appropriate personal protective equipment is worn at all times. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles with side-shields or a face shield.[1]

  • Body Protection: A lab coat or impervious clothing.[1]

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

Spill Management

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[3]

  • Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the substance.[3]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for disposal as hazardous waste.[3][4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected waste material must be disposed of as hazardous waste according to the procedures outlined below.[3]

Proper Disposal Procedures

The primary and most critical step in the disposal of this compound is to utilize a licensed professional waste disposal service.[3] Chemical treatment should only be considered after a thorough evaluation by qualified chemists in a controlled setting.[3]

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials, in a designated, compatible, and sealable container.[3][4]

  • Properly label the waste container with the full chemical name, relevant hazard warnings, and the date of accumulation.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

Step 2: Contact a Licensed Waste Disposal Company

  • Arrange for the pickup and disposal of the chemical waste through a licensed hazardous waste disposal company.[3]

  • Provide the disposal company with all available information about the compound, including its chemical structure and any known or suspected hazards. If a specific Safety Data Sheet (SDS) is unavailable, communicate this clearly.

Step 3: Documentation

  • Maintain detailed records of the waste disposal process, including the name of the disposal company, the date of pickup, and the quantities of waste removed.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. The standard and recommended protocol is the engagement of a professional waste disposal service.

Data Presentation

Due to the absence of a specific Safety Data Sheet for this compound, a table of quantitative data (e.g., physical properties, toxicity levels) cannot be provided. It is crucial to treat this compound as potentially hazardous in the absence of definitive data.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of a chemical compound where a specific Safety Data Sheet is not available.

cluster_prep Preparation & Assessment cluster_action Action & Disposal start Start: Need to dispose of this compound sds_check Search for specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found sds_not_found SDS Not Found sds_found->sds_not_found No follow_sds Follow specific disposal instructions in SDS Section 13 sds_found->follow_sds Yes general_protocol Treat as hazardous waste; follow general best practices sds_not_found->general_protocol collect_waste Collect waste in a labeled, sealed container follow_sds->collect_waste general_protocol->collect_waste store_waste Store safely in a designated area collect_waste->store_waste contact_ehs Contact Institutional EHS Department for guidance store_waste->contact_ehs contact_disposal Engage a licensed hazardous waste disposal company contact_ehs->contact_disposal provide_info Provide all known information to the disposal company contact_disposal->provide_info document Document the disposal process provide_info->document end End: Safe and compliant disposal document->end

Caption: Logical workflow for the safe disposal of a chemical with an unavailable SDS.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.